molecular formula C6H5ClO<br>C6H5ClO<br>C6H4ClOH B7769693 2-Chlorophenol CAS No. 25167-80-0

2-Chlorophenol

Cat. No.: B7769693
CAS No.: 25167-80-0
M. Wt: 128.55 g/mol
InChI Key: ISPYQTSUDJAMAB-UHFFFAOYSA-N
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Description

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F).
Chlorophenols, liquid is a colorless to yellow-brown liquid with an unpleasant penetrating odor. Toxic by ingestion. Used to make other chemicals.
This compound is a monochlorophenol and a 2-halophenol.
This compound or ortho-chlorophenol is a monochlorophenol isomer that has a chlorine atom in the ortho position. It has a medicinal taste and smell, and is a slightly acidic liquid. This compound is used as a disinfectant agent (L722).

Properties

IUPAC Name

2-chlorophenol
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InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H
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InChI Key

ISPYQTSUDJAMAB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)Cl
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Molecular Formula

C6H5ClO, Array
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DSSTOX Substance ID

DTXSID5021544
Record name 2-Chlorophenol
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Molecular Weight

128.55 g/mol
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Physical Description

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F)., Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

347 to 349 °F at 760 mmHg (NTP, 1992), 174.9 °C at 760 mm Hg, 175 °C
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Flash Point

147 °F (NTP, 1992), 64 °C, 64 °C (147 °F) CLOSED CUP, 64 °C c.c.
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Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992), Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene, Sol in aqueous sodium hydroxide, alcohol, ether, 2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C, Freely soluble in alcohol, ether, caustic alkali solutions, For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 2.85
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Density

1.25 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2634 at 20 °C/4 °C, Relative density (water = 1): 1.3
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Vapor Density

Relative vapor density (air = 1): 4.4
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Vapor Pressure

1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992), 2.53 [mmHg], 2.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 230
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/
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Color/Form

Light amber liquid, Colorless to yellow brown liquid

CAS No.

95-57-8, 25167-80-0
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Melting Point

48.2 °F (NTP, 1992), 9.8 °C, MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA), 9.3-9.8 °C
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-chlorophenol (2-CP). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter this compound in various stages of their work, from synthesis and analysis to toxicological assessment. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of a key toxicological pathway and an experimental workflow.

Physical Properties

This compound is a colorless to light amber liquid at room temperature, characterized by a medicinal, penetrating odor.[1][2] It is denser than water and exhibits moderate solubility.[2][3] A comprehensive summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular FormulaC₆H₅ClO[1]
Molecular Weight128.56 g/mol [1]
AppearanceColorless to amber liquid[1]
OdorUnpleasant, penetrating[1]
Density1.265 g/cm³ at 20 °C[1]
Melting Point8-9 °C[4][5]
Boiling Point174-176 °C[4]
Water Solubility28.5 g/L at 20 °C[6]
Vapor Pressure2.2 mmHg at 20 °C[7]
Refractive Index (n²⁰/D)1.558[4]
log Kow (Octanol-Water Partition Coefficient)2.15[1]

Chemical Properties

This compound is a weakly acidic compound that can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution.[6] Its chemical properties are summarized in Table 2.

Table 2: Chemical Properties of this compound

PropertyValueReferences
IUPAC NameThis compound[1]
CAS Number95-57-8[3]
pKa8.56[8]
Flash Point64 °C (147 °F)[6]
StabilityStable under normal conditions. Hygroscopic.[6]
IncompatibilitiesOxidizing agents, acid anhydrides, acid chlorides.[6]

Spectral Data

Spectroscopic data is crucial for the identification and quantification of this compound. Key spectral features are summarized in Table 3.

Table 3: Spectral Data for this compound

TechniqueKey FeaturesReferences
¹H NMR (in CDCl₃)Chemical shifts are observed for the aromatic protons and the hydroxyl proton.[9]
¹³C NMR (in CDCl₃)Characteristic peaks for the six carbon atoms of the benzene ring.[1]
Infrared (IR) (neat)Broad O-H stretch, C-H aromatic stretches, C=C aromatic stretches, C-O stretch, and a C-Cl stretch.[10]
Mass Spectrometry (EI) Molecular ion peak (M⁺) and characteristic fragmentation pattern.[11]

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds. Since this compound has a melting point near room temperature, it would need to be solidified by cooling before measurement.

Procedure:

  • Sample Preparation: A small amount of solidified this compound is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid at the sealed end to a height of 2-3 mm.[2]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[12]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) as the expected melting point is approached.[13]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[2] For a pure compound, this range should be narrow.

Determination of Boiling Point (Distillation Method)

This method is used to determine the boiling point of a liquid by distillation.

Procedure:

  • Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask. At least 5 mL of this compound is placed in the distillation flask along with a few boiling chips.[7]

  • Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.[7]

  • Heating: The liquid is heated to a boil. The heating rate is controlled to maintain a steady distillation rate of 1-2 drops per second.[8]

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, and there is a constant drip of condensate from the thermometer bulb. This stable temperature is the boiling point.[8]

  • Pressure Correction: The atmospheric pressure should be recorded, and the observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.[14]

Infrared (IR) Spectroscopy (Neat Liquid Sample)

This protocol describes obtaining an IR spectrum of a liquid sample without a solvent.

Procedure:

  • Sample Preparation: One to two drops of liquid this compound are placed on the center of a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • "Sandwich" Formation: A second salt plate is placed on top of the first, spreading the liquid into a thin, even film between the plates.[15]

  • Spectrum Acquisition: The "sandwich" is placed in the sample holder of the IR spectrometer. A background spectrum of the empty instrument is first collected and then subtracted from the sample spectrum to obtain the absorbance spectrum of the compound.[15]

  • Cleaning: After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone) and dried.[3]

Electron Ionization Mass Spectrometry (EI-MS)

This is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

Procedure:

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.[16]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.[17]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[17]

Chemical Reactions and Pathways

Synthesis

This compound is primarily synthesized by the direct chlorination of phenol. This reaction typically yields a mixture of ortho- and para-chlorophenol. The ratio of the isomers can be influenced by the reaction conditions, such as temperature and solvent.

Degradation

This compound is a persistent environmental pollutant. Advanced oxidation processes (AOPs), such as the photo-Fenton process, are effective for its degradation. This process involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) under UV irradiation.

G cluster_workflow Photo-Fenton Degradation of this compound start This compound (in aqueous solution) reagents Add H₂O₂ and Fe²⁺ start->reagents irradiation UV Irradiation reagents->irradiation reaction Generation of Hydroxyl Radicals (•OH) irradiation->reaction degradation Degradation of this compound and Intermediates reaction->degradation end CO₂, H₂O, Cl⁻ degradation->end G cluster_pathway Proposed Signaling Pathway of this compound-Induced Oxidative Stress cluster_mito Mitochondrial Electron Transport Chain CP This compound Phenoxyl_Radical Phenoxyl Radical CP->Phenoxyl_Radical Oxidation Peroxidase Cellular Peroxidase Peroxidase->Phenoxyl_Radical H2O2_in H₂O₂ (endogenous) H2O2_in->Phenoxyl_Radical NAD NAD⁺ Phenoxyl_Radical->NAD Oxidizes Mito Mitochondrion NADH NADH NADH->NAD Superoxide Superoxide (O₂⁻) NAD->Superoxide Reacts with O₂ O2 O₂ O2->Superoxide H2O2_out H₂O₂ Superoxide->H2O2_out Dismutation Hydroxyl_Radical Hydroxyl Radical (•OH) Superoxide->Hydroxyl_Radical SOD Superoxide Dismutase (SOD) SOD->H2O2_out H2O2_out->Hydroxyl_Radical Haber_Weiss Haber-Weiss Reaction Haber_Weiss->Hydroxyl_Radical Oxidative_Stress Oxidative Stress Hydroxyl_Radical->Oxidative_Stress Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

References

2-chlorophenol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorophenol

This technical guide provides a comprehensive overview of this compound (2-CP), a significant chlorinated organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, applications, safety, and environmental impact.

Chemical Identity and Formula

This compound, also known as ortho-chlorophenol, is an organic compound with the chemical formula C₆H₅ClO.[1][2][3][4] It consists of a benzene ring substituted with a hydroxyl (-OH) group and a chlorine atom at the ortho (2) position.[1]

CAS Number: 95-57-8[3][5][6][7]

Molecular Formula: C₆H₅ClO[3][4][5][6][7]

Physicochemical Properties

This compound is a colorless to light brown or amber liquid with a characteristic unpleasant, penetrating odor.[2][5][8][9] It is slightly soluble in water but soluble in organic solvents like ethanol and ether.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight128.56 g/mol [3][5][6][7]
Melting Point7 to 9 °C (45 to 48 °F)[1][4][5][7][8][10][11]
Boiling Point175-176 °C (347-349 °F)[1][5][7][8][9][11]
Density~1.265 g/cm³[1][5][8][9][10]
Vapor Pressure2.2 mmHg at 20 °C (68 °F)[9][10]
Flash Point64 °C (147.2 °F) (closed cup)[7][12]
Water Solubility25,000 mg/L[10]
log Kₒ꜀2.1 - 3.5[10]
pKa8.56[8]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the direct chlorination of phenol.[4][10] The process can be optimized to favor the formation of the ortho-isomer over other chlorinated phenols.

Experimental Protocol: Laboratory Synthesis of this compound

A common laboratory-scale synthesis involves the controlled chlorination of phenol using a suitable chlorinating agent.

Materials:

  • Phenol

  • tert-Butyl hypochlorite

  • Carbon tetrachloride (or another suitable unpolar, perchlorinated hydrocarbon solvent)[13]

  • Branched-chain amine catalyst (e.g., as described in patent DE3318791A1)[13]

Procedure:

  • Dissolve or suspend 0.5 mole of phenol in 150-300 ml of carbon tetrachloride in a reaction flask.[14]

  • With stirring, add 0.5 mole of tert-butyl hypochlorite dropwise. The temperature is allowed to rise to the boiling point of the solvent.[14]

  • For industrial-scale synthesis, instead of tert-butyl hypochlorite, chlorine gas is introduced at a controlled rate (e.g., 15g/h for a specific batch size) while maintaining the reaction temperature around 66°C.[4] A catalyst, such as 10-500 ppm of a specific branched-chain amine, can be used to improve yield and selectivity.[13]

  • After the addition is complete, the mixture is boiled under reflux for an additional 2 hours.[14]

  • Following the reaction, the solvent and any by-products (like tert-butyl alcohol) are removed by distillation.[14]

  • The residue is then fractionated to isolate the this compound, which has a boiling point of approximately 175 °C.[14]

This process, particularly with the use of specific catalysts, can achieve yields of 90-95% for this compound, minimizing the formation of by-products like 4-chlorophenol and di- or trichlorophenols.[13]

Industrial and Research Applications

This compound serves as a crucial intermediate in various industrial syntheses.[1][4][11]

  • Pesticide Manufacturing: It is a precursor for herbicides and fungicides, such as profenofos.[1][4]

  • Dye Production: Used in the synthesis of various dyes.[1][4]

  • Pharmaceuticals: Acts as an intermediate in the production of certain drugs.[1]

  • Disinfectants and Preservatives: Employed as a disinfectant, bactericide, and germicide, including in wood preservatives.[1][5][10]

  • Chemical Synthesis: It is a starting material for producing higher chlorinated phenols and catechol.[15]

Toxicology and Safety

This compound is classified as a toxic and hazardous substance.[4][16] Exposure can occur through inhalation, ingestion, or skin contact.[1]

Table 2: GHS Hazard Statements for this compound

Hazard CodeStatement
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[16][17]
H314Causes severe skin burns and eye damage.[17]
H411Toxic to aquatic life with long lasting effects.[16]

Acute exposure can lead to symptoms like dizziness, respiratory irritation, nausea, and headache.[1] Skin contact may cause dermatitis, rashes, and burns.[1][15] Chronic exposure has been linked to potential liver and kidney damage.[1] Due to its toxicity, strict safety protocols, including the use of personal protective equipment, are necessary when handling this compound.[12][16]

Environmental Fate and Remediation

As a priority pollutant recognized by the U.S. EPA, this compound poses environmental challenges due to its toxicity and persistence.[1][4] It can enter the environment through industrial effluents, waste incineration, and the chlorination of drinking water.[4][8]

In the environment, this compound is denser than water and will sink, dissolving slowly.[8][10] It is moderately volatile and can adsorb to organic matter in soil.[10]

Remediation techniques for this compound contamination include:

  • Physical Methods: Adsorption onto activated carbon is effective for wastewater treatment.[1]

  • Chemical Treatments: Advanced oxidation processes like ozonation and photocatalysis can degrade 2-CP into less harmful substances.[1]

  • Bioremediation: Utilizing microorganisms that can degrade this compound is a promising approach for soil and water cleanup.[1] Studies have shown that certain bacteria, such as Pseudomonas sp., can completely oxidize this compound.[11]

Analytical Methods

The detection and quantification of this compound in various matrices are crucial for environmental monitoring and research.

Experimental Protocol: Determination of this compound in Water by GC/MS

This protocol is based on the derivatization of chlorophenols followed by gas chromatography-mass spectrometry (GC/MS) analysis, a common and sensitive method.

Principle: Chlorophenols react with acetic anhydride in an alkaline solution to form their corresponding acetate esters. These derivatives are more volatile and less polar, making them suitable for GC analysis.[18]

Procedure:

  • Sample Preparation: An aqueous sample containing this compound is placed in a headspace vial.

  • Derivatization: An alkaline solution (e.g., potassium carbonate) and a derivatizing agent (acetic anhydride) are added to the vial.[18]

  • Headspace Extraction: The vial is heated in a headspace autosampler. The volatile 2-chlorophenyl acetate partitions into the headspace gas.[18]

  • GC/MS Analysis: A sample of the headspace gas is automatically injected into the GC/MS system.

    • Gas Chromatography (GC): The components are separated on a capillary column.

    • Mass Spectrometry (MS): The separated compounds are ionized and detected, allowing for identification and quantification based on their mass spectra.[18]

Other analytical techniques include high-performance liquid chromatography (HPLC) with UV or electrochemical detection and solid-phase extraction (SPE) for sample preconcentration.[19][20]

Metabolic Pathways

In humans and animals, the primary metabolic pathway for this compound is conjugation.[8][21] The main metabolites are glucuronide and sulfate conjugates, which are then excreted in the urine.[8][21]

Metabolic_Pathway_of_2_Chlorophenol cluster_exposure Exposure cluster_metabolism Phase II Metabolism (Conjugation) cluster_excretion Excretion This compound This compound Glucuronide_Conjugate 2-Chlorophenyl glucuronide This compound->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate 2-Chlorophenyl sulfate This compound->Sulfate_Conjugate Sulfation Urine Urine Glucuronide_Conjugate->Urine Sulfate_Conjugate->Urine

Figure 1: Simplified metabolic pathway of this compound in the body.

Logical Workflow: Environmental Remediation Decision

The following diagram illustrates a logical workflow for selecting a remediation strategy for this compound contamination.

Remediation_Workflow start Contamination Detected assess Assess Matrix (Water or Soil) start->assess water Water Contamination assess->water Water soil Soil Contamination assess->soil Soil adsorption Physical Adsorption (Activated Carbon) water->adsorption oxidation Chemical Oxidation (AOPs) water->oxidation bioremediation Bioremediation soil->bioremediation end Remediation Complete adsorption->end oxidation->end bioremediation->end

Figure 2: Decision workflow for this compound remediation.

References

Environmental Fate and Transport of 2-Chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, transport, and degradation of 2-chlorophenol (2-CP). A priority pollutant as designated by the U.S. Environmental Protection Agency (EPA), 2-CP is a chlorinated organic compound with widespread industrial applications, notably as a chemical intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, and as a disinfectant and bactericide.[1][2][3] Its toxicity, persistence, and potential for widespread environmental contamination necessitate a thorough understanding of its behavior in various environmental compartments.[1][4]

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its fundamental physicochemical properties. It is a colorless to amber liquid at room temperature with a characteristic pungent, medicinal odor.[1][5][6] Its density, greater than that of water, causes it to sink in aquatic environments before slowly dissolving.[5][7] While moderately soluble in water, it exhibits high solubility in organic solvents.[1] These properties are critical for predicting its partitioning between air, water, soil, and biota.

Table 1: Physicochemical Properties of this compound

PropertyValueCommentSource(s)
Chemical Formula C₆H₅ClO-[1]
Molecular Weight 128.56 g/mol -[8]
Melting Point 8.7 °C / 48.2 °FNormally a liquid in most environmental conditions.[1][8]
Boiling Point 175 °C / 347 °F-[1][5][8]
Relative Density 1.265 g/cm³Denser than water; will sink.[1][5][7]
Vapor Pressure 2.35 mm Hg at 25 °CModerately volatile.[7][9]
Water Solubility 11,350 - 25,000 mg/L at 20-25°CCharacterized as very soluble.[7][9]
Henry's Law Constant 1.12 x 10⁻⁵ atm·m³/molIndicates slow volatilization from water is possible.[5]
Log K_ow (Octanol-Water Partition Coefficient) 2.16Indicates a moderate potential for bioaccumulation.[10]
Log K_oc_ (Organic Carbon-Water Partition Coefficient) 2.1 - 3.5Suggests moderate adsorption to organic matter in soil and sediment.[7]
pKa 8.48 at 25 °CWeakly acidic; dissociation is pH-dependent.[10]

Environmental Fate and Transport

This compound enters the environment primarily through industrial effluents, accidental spills, and leaching from contaminated sites and landfills.[1][11] Its subsequent transport and partitioning are dictated by the properties outlined above and the characteristics of the receiving environment. The overall fate is influenced by a combination of physical transport and degradation processes.

cluster_source Sources cluster_air Air cluster_water Water cluster_soil Soil & Sediment Source Industrial Discharge, Spills, Landfills Water Surface & Groundwater (Dissolved Phase) Source->Water Runoff/Discharge Soil Soil & Sediment (Adsorbed Phase) Source->Soil Spills/Leaching Atmosphere Atmospheric 2-CP (Vapor Phase) Atmos_Deg Degradation (Hydroxyl Radicals) Atmosphere->Atmos_Deg Water->Atmosphere Volatilization Water_Deg Biodegradation (Aerobic/Anaerobic) Water->Water_Deg Water_Photo Photodegradation Water->Water_Photo Soil->Water Desorption/Runoff Soil_Deg Biodegradation Soil->Soil_Deg Leaching Leaching Soil->Leaching Leaching->Water Groundwater Contamination

Figure 1: Environmental fate and transport pathways of this compound.
Atmospheric Fate

With a vapor pressure of 2.35 mm Hg at 25°C, this compound can volatilize from contaminated soil and water surfaces, existing primarily in the vapor phase in the atmosphere.[9] The dominant degradation process in the air is reaction with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 1.6 days.[9] Wet deposition may also contribute to its removal from the atmosphere due to its water solubility.[9]

Aquatic Fate

In aquatic systems, 2-CP is very soluble and will primarily exist in the dissolved phase.[7] While it is denser than water and may initially sink, it dissolves rapidly.[5][7] Slow volatilization from the water surface can occur, governed by its Henry's Law constant.[5][7] The fate of 2-CP in water is largely determined by degradation processes, particularly biodegradation and, to a lesser extent, photolysis. It is considered a priority pollutant in water due to its toxicity to fish, algae, and invertebrates even at low concentrations.[1]

Terrestrial Fate

When released to soil, this compound exhibits moderate mobility.[1][7] Its tendency to adsorb to soil particles is influenced by the soil's organic carbon content and pH.[12] The log K_oc value of 2.1-3.5 indicates moderate adsorption to organic matter.[7] This adsorption can attenuate volatilization but also creates a persistent reservoir of contamination.[5] Due to its water solubility, 2-CP that is not adsorbed can leach through the soil profile and contaminate groundwater, posing a risk to drinking water supplies.[1][7] Its persistence in soil can be significant, especially under anaerobic conditions where degradation is slower.[1]

Degradation Pathways

The environmental persistence of this compound is ultimately determined by its susceptibility to biotic and abiotic degradation processes, which transform it into less harmful compounds.

Biotic Degradation (Biodegradation)

Biodegradation is a primary mechanism for the removal of this compound from the environment. Several bacterial species have been identified that can utilize 2-CP as a sole source of carbon and energy.[2]

Aerobic Degradation: Under aerobic conditions, the most common pathway begins with the hydroxylation of this compound to form 3-chlorocatechol.[2] This intermediate is then processed through one of two main ring-cleavage pathways:

  • Modified ortho-cleavage Pathway: A catechol-1,2-dioxygenase enzyme cleaves the aromatic ring of 3-chlorocatechol to form 2-chloro-cis,cis-muconate. This is subsequently converted to trans-dienelactone and then maleylacetate, which enters central metabolic cycles.[2][13]

  • meta-cleavage Pathway: A catechol-2,3-dioxygenase can cleave the ring to form 2-hydroxy-cis,cis-muconate, which is further degraded.[2][13]

cluster_ortho Modified ortho-cleavage Pathway cluster_meta meta-cleavage Pathway CP This compound CC 3-Chlorocatechol CP->CC Hydroxylation Ortho_Enz Catechol-1,2-dioxygenase CC->Ortho_Enz Meta_Enz Catechol-2,3-dioxygenase CC->Meta_Enz CCM 2-Chloro-cis,cis-muconate Ortho_Enz->CCM TDL trans-Dienelactone CCM->TDL MA Maleylacetate TDL->MA TCA TCA Cycle MA->TCA HCM 2-Hydroxy-cis,cis-muconate Meta_Enz->HCM Meta_Deg Further Degradation HCM->Meta_Deg Meta_Deg->TCA

Figure 2: Aerobic bacterial degradation pathways for this compound.

Anaerobic Degradation: Under anaerobic (oxygen-poor) conditions, such as in saturated soils, sediments, and certain bioreactors, degradation can still occur, though often at a slower rate.[1][14] A key process is reductive dechlorination, where the chlorine atom is removed from the aromatic ring to form phenol, which can then be mineralized.[2] Degradation can also be coupled with other terminal electron-accepting processes, such as denitrification (nitrate reduction) and sulfate reduction.[14][15][16]

Abiotic Degradation

Abiotic processes also contribute to the transformation of this compound in the environment.

  • Photodegradation: In aqueous environments, 2-CP can undergo photolytic breakdown when exposed to sunlight, although this is believed to be facilitated by the stabilization of a transition state by water.[9]

  • Chemical Oxidation: In the atmosphere, reaction with hydroxyl radicals is a significant degradation pathway. In water treatment, advanced oxidation processes (AOPs) like the Fenton (Fe²⁺/H₂O₂) and photo-Fenton reactions have proven effective at rapidly degrading and mineralizing 2-CP.[17] These processes generate highly reactive hydroxyl radicals that attack the 2-CP molecule.

  • Hydrolysis: this compound lacks functional groups that readily hydrolyze under typical environmental conditions, so hydrolysis is not considered an important fate process.[5]

Experimental Protocols

The study of this compound's environmental fate relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Protocol: Batch Adsorption Isotherm Study

This protocol determines the equilibrium partitioning of this compound between an aqueous phase and a solid sorbent (e.g., soil, sediment, biochar).

  • Sorbent Preparation:

    • Air-dry the soil or sediment sample and sieve to <2 mm to ensure homogeneity.

    • Characterize the sorbent for key properties: pH, organic carbon content, and texture.

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water, potentially with a background electrolyte (e.g., 0.01 M CaCl₂) to maintain constant ionic strength.

    • Create a series of working solutions of varying concentrations (e.g., 5, 10, 20, 50, 100 mg/L) by diluting the stock solution.

  • Adsorption Experiment:

    • Add a fixed mass of the prepared sorbent (e.g., 2.0 g) to a series of centrifuge tubes or glass vials with Teflon-lined caps.

    • Add a fixed volume (e.g., 20 mL) of each working solution to the tubes, creating a 1:10 solid-to-solution ratio.

    • Include control samples: a sorbent-free control for each concentration to check for abiotic loss, and a 2-CP-free control to check for interferences from the sorbent.

    • Agitate the samples on a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 24 hours, determined from prior kinetic studies).

  • Sample Analysis:

    • Separate the solid and liquid phases by centrifugation (e.g., 3000 rpm for 20 minutes).

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound remaining in the supernatant using an appropriate analytical method, such as HPLC-UV or GC-MS.

  • Data Analysis:

    • Calculate the amount of 2-CP adsorbed to the solid phase (q_e, mg/g) using the mass balance equation: q_e = (C_0 - C_e) * V / m, where C_0 is the initial concentration, C_e is the equilibrium concentration, V is the solution volume, and m is the sorbent mass.

    • Fit the resulting data (q_e vs. C_e) to adsorption isotherm models like the Langmuir and Freundlich models to determine the adsorption capacity and intensity.[18]

Prep Prepare Sorbent (Dry, Sieve) Mix Combine Sorbent & Solution in Vials Prep->Mix Soln Prepare 2-CP Solutions (Varying Concentrations) Soln->Mix Shake Agitate at Constant Temp for Equilibrium Time (e.g., 24h) Mix->Shake Separate Separate Phases (Centrifugation) Shake->Separate Filter Filter Supernatant Separate->Filter Analyze Analyze Aqueous [2-CP] (HPLC or GC-MS) Filter->Analyze Calc Calculate Adsorbed Amount (qe) & Fit to Isotherm Models Analyze->Calc

Figure 3: Experimental workflow for a batch adsorption isotherm study.
Protocol: Aerobic Biodegradation Assay

This protocol assesses the capability of a microbial consortium (e.g., from activated sludge or contaminated soil) to degrade this compound.

  • Media and Inoculum Preparation:

    • Prepare a sterile mineral salts medium (MSM) containing essential nutrients (nitrogen, phosphorus, trace elements) but lacking a carbon source.

    • Prepare an inoculum by suspending a known amount of activated sludge or contaminated soil in sterile MSM and allowing coarse particles to settle.

  • Experimental Setup:

    • In sterile flasks, combine a specific volume of MSM and the microbial inoculum.

    • Spike the flasks with this compound to a desired initial concentration (e.g., 50 mg/L).

    • Prepare multiple control flasks:

      • Sterile Control: MSM + 2-CP (autoclaved after spiking) to assess abiotic loss.

      • Inoculum Control: MSM + Inoculum (no 2-CP) to monitor background activity.

  • Incubation:

    • Incubate the flasks on an orbital shaker (e.g., 150 rpm) at a constant temperature (e.g., 30 °C) to ensure aerobic conditions and mixing.

    • The flasks should be loosely covered (e.g., with foam stoppers) to allow for gas exchange.

  • Sampling and Analysis:

    • Collect aqueous samples from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Immediately stop microbial activity in the sample, for instance, by adding a solvent or by centrifugation followed by filtration.

    • Analyze the samples for the concentration of this compound using HPLC-UV or GC-MS to determine its disappearance over time.

    • Optionally, analyze for the formation of intermediates (like 3-chlorocatechol) and chloride ion release to confirm mineralization.

  • Data Analysis:

    • Plot the concentration of this compound versus time for all treatments.

    • Calculate the degradation rate and half-life. Compare the degradation in the live flasks to the sterile controls to confirm biological activity is responsible for the loss of the parent compound.

Protocol: Analytical Quantification using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly sensitive method for quantifying this compound in environmental samples.[1]

  • Sample Preparation (Extraction):

    • For Water Samples: Perform liquid-liquid extraction (LLE) by acidifying the sample (e.g., to pH < 2) and extracting with an organic solvent like dichloromethane or hexane. Alternatively, use Solid Phase Extraction (SPE) with a suitable cartridge (e.g., C18 or SDB) to concentrate the analyte and remove interferences.[19]

    • For Soil/Sediment Samples: Perform solvent extraction (e.g., Soxhlet or accelerated solvent extraction) using a solvent mixture like acetone/hexane.

  • Derivatization (Optional but Recommended):

    • To improve chromatographic performance and volatility, derivatize the extracted 2-CP. A common method is acetylation using acetic anhydride and a base catalyst.[20]

  • Instrumental Analysis (GC-MS):

    • Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC.

    • Separation: Use a capillary column (e.g., SH-RTX-5 or similar) suitable for semi-volatile compounds.[21] Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature to separate 2-CP from other compounds.[21]

    • Detection (MS): Operate the mass spectrometer in either full scan mode (to identify unknown compounds) or selected ion monitoring (SIM) mode (for high sensitivity and specificity) using characteristic ions of this compound or its derivative.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations that have undergone the same preparation steps as the samples.

    • Quantify the 2-CP concentration in the samples by comparing their peak areas to the calibration curve. Use an internal standard for improved accuracy.

References

Toxicological Profile of 2-Chlorophenol and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-chlorophenol (2-CP) and its significant derivatives, 2,4-dichlorophenol (2,4-DCP) and 2,4,6-trichlorophenol (2,4,6-TCP). The content herein is curated to support research and development activities by presenting key toxicological data, outlining experimental methodologies, and visualizing the molecular pathways implicated in their toxicity.

Executive Summary

Chlorophenols are a class of chemical compounds that are widely used as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals. Due to their widespread use and persistence in the environment, understanding their toxicological profiles is of paramount importance for human health and environmental safety. This guide focuses on this compound and two of its more complex derivatives, providing a comparative analysis of their toxicity. The primary mechanisms of toxicity for these compounds involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, and subsequent apoptosis.

Quantitative Toxicological Data

The acute and subchronic oral toxicity of this compound and its derivatives have been evaluated in various animal models. The following tables summarize the key quantitative data, including LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) values.

Table 1: Acute Oral Toxicity Data

CompoundTest SpeciesSexLD50 (mg/kg)Reference
This compoundRat-670
MouseMale345[1]
MouseFemale345[1]
2,4-DichlorophenolRatMale2830[2]
MouseMale1276[3]
MouseFemale1352
2,4,6-TrichlorophenolRat-820[4]

Table 2: Subchronic Oral No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

CompoundTest SpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
This compoundRat (Sprague-Dawley)90 days150-No significant effects[5]
2,4-DichlorophenolRat (F344)90 days400 (female)800 (female)Bone marrow degeneration[6]
800 (male)1500 (male)
Mouse (CD-1)90 days>383 (male)-No dose-related effects[7][6]
>491 (female)
2,4,6-TrichlorophenolRat (Sprague-Dawley)90 days0.33Decreased delayed hypersensitivity response[4]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound and its derivatives is multifaceted, involving the induction of cellular stress and apoptosis through several interconnected signaling pathways.

Oxidative Stress and the Nrf2 Pathway

Exposure to chlorophenols, including this compound and 2,4,6-trichlorophenol, has been shown to induce the overproduction of reactive oxygen species (ROS)[8][9]. This oxidative stress triggers a cellular defense mechanism mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This includes enzymes like heme oxygenase-1 (HO-1) that help to mitigate cellular damage[8].

Oxidative_Stress_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-CP This compound / Derivatives ROS ROS 2-CP->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Keap1 Dissociation Keap1_Nrf2->Nrf2 ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response Leads to

Oxidative Stress and Nrf2 Pathway Activation
Endoplasmic Reticulum (ER) Stress

2,4,6-Trichlorophenol has been demonstrated to trigger ER stress[8]. This is characterized by the upregulation of key ER stress markers such as binding immunoglobulin protein (BiP), inositol-requiring enzyme 1α (IRE1α), and C/EBP homologous protein (CHOP). The activation of the ER stress response is a cellular mechanism to cope with an accumulation of unfolded or misfolded proteins in the ER lumen.

Apoptosis Signaling Pathways

A significant consequence of chlorophenol-induced cellular stress is the induction of apoptosis, or programmed cell death. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved.

Mitochondrial (Intrinsic) Pathway: 2,4-Dichlorophenol and 2,4,6-trichlorophenol have been shown to induce apoptosis through the mitochondrial pathway[8][10][11]. This involves a decrease in the mitochondrial membrane potential and an altered Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax. This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.

ER Stress-Mediated Apoptosis: In the case of 2,4-dichlorophenol, ER stress has been shown to mediate apoptosis through the dephosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α)[8].

Apoptosis_Signaling_Pathways cluster_stimuli Toxic Stimuli cluster_er_stress ER Stress Pathway cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Pathway Chlorophenols 2-CP & Derivatives ER_Stress ER Stress Chlorophenols->ER_Stress Bax_Bcl2 Increased Bax/Bcl-2 Ratio Chlorophenols->Bax_Bcl2 Mito_Potential Decreased Mitochondrial Membrane Potential Chlorophenols->Mito_Potential eIF2a eIF2α Dephosphorylation ER_Stress->eIF2a Caspase3 Caspase-3 Activation eIF2a->Caspase3 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Mito_Potential->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathways

Metabolism of this compound and Its Derivatives

The metabolism of chlorophenols primarily occurs in the liver and involves two main phases.

  • Phase I Metabolism: This phase can involve oxidation reactions catalyzed by cytochrome P450 enzymes, which may lead to the formation of reactive intermediates such as quinones and semiquinones[12].

  • Phase II Metabolism: The predominant metabolic pathway for chlorophenols is conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation)[10][11][12]. These conjugation reactions increase the water solubility of the compounds, facilitating their excretion in the urine.

For 2,4-dichlorophenol, the major metabolites are the glucuronide and sulfate conjugates[10][11]. Similarly, 2,4,6-trichlorophenol is metabolized to its glucuronide and sulfate conjugates, and there is also evidence of isomerization to other trichlorophenol isomers[12].

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are generalized experimental protocols for acute and subchronic oral toxicity studies.

Acute Oral Toxicity (LD50) Determination

This protocol is a generalized representation based on OECD Test Guideline 423 (Acute Toxic Class Method).

  • Animal Selection and Acclimation: Young, healthy adult rodents (e.g., rats or mice) of a single sex (typically females) are used. The animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil or water). A single oral dose is administered to the animals by gavage.

  • Dosing Procedure (Stepwise): The study proceeds in a stepwise manner, starting with a dose that is expected to cause some mortality. The outcome of the first step (number of mortalities within a specified period) determines the dose for the next step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for at least 14 days after dosing.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.

Acute_Toxicity_Workflow start Start animal_selection Animal Selection & Acclimation (e.g., Rats, Mice) start->animal_selection fasting Fasting Period animal_selection->fasting dosing Oral Gavage Dosing (Stepwise Procedure) fasting->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis LD50 Estimation necropsy->data_analysis end End data_analysis->end

Generalized Workflow for Acute Oral Toxicity Testing
Subchronic (90-Day) Oral Toxicity Study

This protocol is a generalized representation based on OECD Test Guideline 408.

  • Animal Selection and Acclimation: Similar to the acute toxicity study, young, healthy rodents of both sexes are used and acclimated to laboratory conditions.

  • Group Formation: Animals are randomly assigned to control and treatment groups (typically at least 3 dose levels).

  • Dose Administration: The test substance is administered daily for 90 days, either mixed in the diet, dissolved in drinking water, or by oral gavage.

  • Observations:

    • Clinical Observations: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis.

    • Urinalysis: Urine samples are collected for analysis.

  • Pathology: At the end of the 90-day period, all animals are euthanized. A comprehensive gross necropsy is performed, and selected organs are weighed and preserved for histopathological examination.

  • Data Analysis: The data are statistically analyzed to determine any dose-related effects and to establish the NOAEL and LOAEL.

Conclusion

This compound and its derivatives, 2,4-dichlorophenol and 2,4,6-trichlorophenol, exhibit a range of toxic effects, with the liver, kidneys, and central nervous system being potential target organs. The primary mechanisms of their toxicity involve the induction of oxidative and ER stress, leading to apoptosis. The quantitative data provided, along with the outlined experimental protocols and visualized signaling pathways, offer a robust foundation for researchers and drug development professionals in their assessment of the risks associated with these compounds. Further research into the specific molecular interactions and the long-term effects of these chlorophenols is warranted to fully elucidate their toxicological profiles.

References

An In-depth Technical Guide on the Acute and Chronic Health Effects of 2-Chlorophenol Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenol (2-CP) is a chlorinated organic compound utilized as an intermediate in the synthesis of dyes, pesticides, and other chemicals, and has seen use as a disinfectant and germicide.[1] Its presence in industrial effluents and potential for environmental contamination has raised concerns regarding its toxicological impact on human health. This technical guide provides a comprehensive overview of the acute and chronic health effects associated with this compound exposure, with a focus on quantitative toxicological data, experimental methodologies, and the underlying molecular mechanisms of toxicity.

Acute Health Effects

Acute exposure to this compound can occur through inhalation, ingestion, or dermal contact, leading to a range of immediate or short-term health effects.[1][2]

Key Acute Effects:

  • Irritation: Contact with this compound can cause irritation and burns to the skin and eyes.[1] Inhalation can lead to irritation of the nose, throat, and lungs, resulting in coughing, wheezing, and shortness of breath.[1]

  • Neurological Effects: High exposure can induce a range of neurological symptoms, including headache, dizziness, fatigue, restlessness, muscle weakness, tremors, and in severe cases, seizures and coma.[1]

  • Systemic Toxicity: Systemic effects can be severe, with high-level exposure potentially leading to death.[1]

Quantitative Data for Acute Exposure

The following table summarizes key quantitative data from acute toxicity studies of this compound.

EndpointSpeciesRouteValueEffectsReference
LD50RatOral670 mg/kgLethality[3]
LD50Mouse (male)Oral345 mg/kgLethality, tremor, convulsions, respiratory stimulation[4]
LD50RabbitDermal1000 - 1580 mg/kgLethality, increasing weakness, tremors, collapse, coma[5]
LC50RatInhalation2.05 mg/L (4h)Lethality[6]
LOAELMouse (CD-1)Oral (14 days)35 mg/kg/dayHyperactivity
LOAELMouse (CD-1)Oral (14 days)69 mg/kg/dayReduced body weight
LOAELRat (Sprague-Dawley)Oral (9 days, PNDs 4–12)500 mg/kg/day100% mortality
NOAELRat (Sprague-Dawley)Oral (10 days)257 mg/kg/dayNo effects observed

Chronic Health Effects

Chronic or long-term exposure to this compound can lead to more severe and lasting health consequences, primarily affecting the liver and kidneys.[1][2]

Key Chronic Effects:

  • Hepatotoxicity: Prolonged exposure may cause liver damage.[1][2]

  • Nephrotoxicity: Kidney damage is another potential outcome of chronic exposure.[1][2]

  • Reproductive and Developmental Toxicity: Studies in animals suggest that this compound can have adverse effects on reproduction, including an increased percentage of stillborn fetuses and a decrease in litter size.

  • Genotoxicity: this compound has been shown to induce DNA damage and chromosomal abnormalities in various experimental systems.[7][8][9]

  • Carcinogenicity: While this compound itself has not been classified as a carcinogen, some related chlorophenols are considered carcinogenic.[1][10]

Quantitative Data for Chronic Exposure

The following table summarizes key quantitative data from chronic toxicity studies of this compound.

EndpointSpeciesRouteValueEffectsReference
LOAEL (Reproductive)Rat (Sprague-Dawley)Oral (drinking water)76 mg/kg/dayIncreased percent of fetuses stillborn; decrease in litter size[1]
NOAEL (Reproductive)Rat (Sprague-Dawley)Oral (drinking water)7.6 mg/kg/day-[1]
LOAEL (Neurological)Rat (Sprague-Dawley)Oral (gavage, PNDs 4–21)300 mg/kg/dayTremors[1]
NOAEL (Neurological)Rat (Sprague-Dawley)Oral (gavage, PNDs 4–21)50 mg/kg/day-[1]
LOAEL (Kidney)Rat (Sprague-Dawley)Oral (gavage, PNDs 4–21)300 mg/kg/dayRenal basophilic tubules[1]
NOAEL (Kidney)Rat (Sprague-Dawley)Oral (gavage, PNDs 4–21)50 mg/kg/day-[1]
NOAEL (Systemic)Rat (Sprague-Dawley)Oral (gavage, 13 weeks)150 mg/kg/dayNo effects on comprehensive parameters[1]

Mechanisms of Toxicity

The toxicity of this compound is believed to be mediated through several mechanisms, with the induction of oxidative stress playing a central role.

Metabolism

This compound is primarily metabolized in the liver via conjugation with glucuronic acid and sulfate.[5] These conjugates are then excreted in the urine. A minor metabolic pathway involves oxidation to form reactive intermediates.

Oxidative Stress

Exposure to this compound has been shown to induce the production of reactive oxygen species (ROS), such as hydroxyl radicals, in mitochondria. This leads to a state of oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify them. Oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA.

Signaling Pathways

The induction of oxidative stress by this compound is a key event that can trigger various downstream signaling pathways, leading to cellular damage and apoptosis.

G cluster_exposure This compound Exposure cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes 2-CP This compound ROS Reactive Oxygen Species (ROS) Generation 2-CP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress leads to MAPK MAPK Pathway (JNK, p38) Oxidative_Stress->MAPK NFkB NF-kB Pathway Oxidative_Stress->NFkB Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation

Proposed signaling pathways activated by this compound exposure.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a known activator of MAPK signaling cascades, including the JNK and p38 pathways. Activation of these pathways can lead to the induction of apoptosis (programmed cell death).

  • Nuclear Factor-kappa B (NF-κB) Pathway: ROS can also activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] Persistent activation of NF-κB can contribute to inflammatory responses and may also play a role in apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of the experimental protocols for key studies on this compound toxicity.

90-Day Gavage Toxicity Study in Rats (Daniel et al., 1993)
  • Objective: To evaluate the subchronic oral toxicity of this compound in rats.

  • Test Animals: Male and female Sprague-Dawley rats.[1]

  • Administration: this compound was administered daily by gavage in corn oil for 90 consecutive days.[1]

  • Dose Groups: 0 (corn oil control), 17, 50, and 150 mg/kg/day.[1]

  • Parameters Monitored: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, organ weights, and gross and histopathological examinations.

  • Key Findings: No significant treatment-related gross or histopathological findings were observed in either sex. While some statistically significant differences in hematology, clinical chemistry, and organ weights were noted between control and treated groups, they were not considered biologically meaningful.[1]

G cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_outcome Outcome Assessment Animals Sprague-Dawley Rats (Male & Female) Dosing Daily Gavage (90 days) 2-CP in Corn Oil Animals->Dosing Dose_Groups Dose Groups (mg/kg/day): 0, 17, 50, 150 Dosing->Dose_Groups Observations Clinical Signs Body Weight Food/Water Intake Analysis Hematology Clinical Chemistry Organ Weights Pathology Gross & Histopathology NOAEL Determination of NOAEL/LOAEL Observations->NOAEL Analysis->NOAEL Pathology->NOAEL

Workflow for a 90-day oral toxicity study.
Reproductive Toxicity Study in Rats (Exon and Koller, 1982)

  • Objective: To assess the reproductive and developmental toxicity of this compound in rats.

  • Test Animals: Sprague-Dawley rats.

  • Administration: this compound was administered in the drinking water.

  • Exposure Paradigm: Dams were exposed from weaning through mating, gestation, and lactation. Offspring were exposed from conception through weaning and for an additional 12 weeks.

  • Dose Groups: 0, 5, 50, and 500 ppm in drinking water.

  • Parameters Monitored: Reproductive performance of the parental generation (e.g., fertility, gestation length), litter size, pup viability, and growth and development of the offspring.

  • Key Findings: At the highest dose (equivalent to 76 mg/kg/day), there was an increased percentage of stillborn fetuses and a decrease in litter size. The NOAEL for reproductive effects was determined to be 7.6 mg/kg/day.[1]

Conclusion

This compound exhibits a range of acute and chronic toxic effects, with the nervous system, liver, and kidneys being primary target organs. The underlying mechanism of toxicity is strongly linked to the induction of oxidative stress and the subsequent activation of cellular signaling pathways that can lead to inflammation and apoptosis. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers, scientists, and drug development professionals in understanding and further investigating the health risks associated with this compound exposure. Further research is warranted to fully elucidate the specific signaling cascades involved and to assess the long-term carcinogenic potential in humans.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorophenol via Phenol Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorophenol through the electrophilic chlorination of phenol. It details various synthetic methodologies, with a strong focus on achieving high regioselectivity for the desired ortho-isomer, a crucial intermediate in the pharmaceutical and fine chemical industries. This document outlines key experimental protocols, presents comparative quantitative data for different catalytic systems, and employs visualizations to elucidate reaction pathways, experimental workflows, and the principles governing regioselectivity. The content is curated to serve as a practical resource for researchers, chemists, and professionals involved in organic synthesis and drug development.

Introduction

This compound (2-CP) is a significant chemical intermediate used in the manufacturing of a wide array of products, including pesticides, herbicides, dyes, and pharmaceuticals.[1][2] The controlled synthesis of 2-CP, specifically through the direct chlorination of phenol, presents a classic challenge in electrophilic aromatic substitution: controlling the regioselectivity to favor the ortho position over the thermodynamically more stable para position.[3][4] This guide explores the foundational principles and advanced techniques for the selective synthesis of this compound.

The direct chlorination of phenol typically yields a mixture of this compound and 4-chlorophenol, with subsequent reactions leading to di- and tri-substituted products such as 2,4-dichlorophenol, 2,6-dichlorophenol, and 2,4,6-trichlorophenol.[3][5] Achieving high selectivity for this compound is paramount for industrial efficiency and purity of the final product. This guide will delve into the various factors that influence this selectivity, including the choice of chlorinating agent, solvent, and catalyst.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The fundamental reaction for the synthesis of this compound from phenol is electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The generally accepted mechanism is depicted below.

G phenol Phenol pi_complex π-Complex phenol->pi_complex Attack by π-electrons electrophile Electrophilic Chlorinating Agent (Cl+) electrophile->pi_complex sigma_complex Arenium Ion (Sigma Complex) pi_complex->sigma_complex Formation of C-Cl bond deprotonation Deprotonation sigma_complex->deprotonation products This compound & 4-Chlorophenol deprotonation->products Restoration of Aromaticity

General reaction pathway for the electrophilic chlorination of phenol.

Methodologies for Ortho-Selective Chlorination

Several strategies have been developed to enhance the yield of this compound over its 4-chloro isomer. These methods primarily involve the use of specific catalysts and reaction conditions that favor electrophilic attack at the ortho position.

Chlorination with Gaseous Chlorine and Amine Catalysts

The use of branched-chain amines as catalysts in nonpolar, perchlorinated hydrocarbon solvents has been shown to produce this compound in high yields (90-95%).[6] The proposed mechanism involves the formation of a complex between the phenol and the amine, which directs the incoming electrophile to the ortho position.

Chlorination with Sulfuryl Chloride and Amine Catalysts

Sulfuryl chloride (SO₂Cl₂) in the presence of hindered amines like 2,2,6,6-tetramethylpiperidine (TMP) has demonstrated high ortho-selectivity.[7][8] The reaction is typically carried out in aromatic solvents. The ortho-selectivity is thought to arise from the in-situ formation of an N-chloroamine, which then delivers the chlorine to the ortho-position of the phenol through a hydrogen-bonded complex.

Chlorination with tert-Butyl Hypochlorite

tert-Butyl hypochlorite can be used as a chlorinating agent, often in a non-polar solvent like carbon tetrachloride.[9] The reaction can proceed to give a mixture of isomers, and the ortho/para ratio can be influenced by the reaction conditions.

Quantitative Data Presentation

The following tables summarize the quantitative data from various cited experimental protocols for the synthesis of this compound.

Table 1: Comparison of Different Chlorination Methods for Phenol

Chlorinating AgentCatalystSolventTemperature (°C)Yield of 2-CP (%)o/p RatioByproductsReference
Chlorine GasDiisopropylamine (100 ppm)Tetrachloroethylene110-12091.4 (of converted phenol)High4-CP, 2,6-DCP, 2,4-DCP[6]
Sulfuryl ChlorideDi-s-butylamine (0.8 mol%)Toluene7090.122.04-CP[10]
tert-Butyl HypochloriteNoneCarbon TetrachlorideRefluxNot specifiedNot specified4-CP, t-butanol[9]
SO₂Cl₂(S)-Diphenylprolinol (1 mol%)Not specifiedNot specifiedHigh≤99:14-CP[11]
SO₂Cl₂Nagasawa's bis-thiourea (1 mol%)Not specifiedNot specifiedHighHigh4-CP[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Ortho-Selective Chlorination using Chlorine Gas and Diisopropylamine[6]
  • Reaction Setup: In a suitable reaction vessel, prepare a 2-5% solution of phenol (0.8 mol) in tetrachloroethylene. Add 50-150 ppm of diisopropylamine to the solution.

  • Reaction: Heat the solution to 115-120°C. Introduce an equimolar amount of chlorine gas into the reaction mixture over a period of 30 minutes.

  • Work-up: After the addition of chlorine is complete, continue to stir the reaction mixture at the same temperature for a specified time to ensure complete reaction.

  • Purification: Distill off the solvent via a packed column. The residue is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Protocol 2: Ortho-Selective Chlorination using Sulfuryl Chloride and Di-s-butylamine[10]
  • Reaction Setup: To a solution of phenol in a non-polar solvent, add di-s-butylamine (0.8 mole% relative to phenol).

  • Reaction: Add an equimolar amount of sulfuryl chloride to the reaction mixture. Heat the reaction to 70°C for 1 hour.

  • Work-up and Analysis: After the reaction is complete, the mixture can be analyzed by gas chromatography to determine the yield and isomer ratio. The product can be isolated by distillation.

Protocol 3: Chlorination using tert-Butyl Hypochlorite[9]
  • Reaction Setup: Prepare a solution or suspension of phenol (0.5 mole) in 150-300 ml of carbon tetrachloride in a reaction flask equipped with a stirrer and a reflux condenser.

  • Reaction: Slowly add tert-butyl hypochlorite (0.5 mole) to the stirred solution. The temperature is allowed to rise to the boiling point of the solvent.

  • Reflux: Once the addition is complete, boil the mixture under reflux for an additional 2 hours.

  • Purification: After cooling, distill off the carbon tetrachloride and the by-product, tert-butyl alcohol. The residue is then fractionally distilled to collect the this compound fraction, which boils at approximately 174.9°C.

Visualizations

Logical Relationship: Influence of Amine Catalyst on Ortho-Selectivity

The use of bulky or specific amine catalysts can favor the formation of this compound. This is attributed to the formation of a hydrogen-bonded complex between the phenol and the amine, which sterically hinders the para position and directs the electrophilic attack to the ortho position.

G cluster_0 Reaction Components cluster_1 Intermediate Complex cluster_2 Product Distribution phenol Phenol complex Phenol-Amine Hydrogen-Bonded Complex phenol->complex amine Amine Catalyst (e.g., Di-s-butylamine) amine->complex chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) chlorinating_agent->complex ortho This compound (Major Product) complex->ortho Steric hindrance at para-position directs chlorination ortho para 4-Chlorophenol (Minor Product) complex->para

Mechanism of ortho-selectivity with an amine catalyst.
Experimental Workflow: General Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of this compound.

G start Start reaction Chlorination of Phenol (with catalyst and solvent) start->reaction quench Reaction Quenching (if necessary) reaction->quench extraction Solvent Extraction (e.g., with aqueous base) quench->extraction wash Washing of Organic Layer extraction->wash drying Drying of Organic Layer (e.g., with Na2SO4) wash->drying filtration Filtration drying->filtration distillation Fractional Distillation (under reduced pressure) filtration->distillation analysis Product Analysis (GC, NMR) distillation->analysis end Pure this compound analysis->end

Generalized experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from the chlorination of phenol is a well-established yet nuanced process where the control of regioselectivity is the primary objective. This guide has detailed several effective methodologies that employ specific catalysts and reaction conditions to achieve high yields of the desired ortho-isomer. The provided experimental protocols and quantitative data offer a valuable resource for researchers to select and optimize a synthetic route tailored to their specific needs. The visualizations of the reaction pathway, catalytic influence, and experimental workflow serve to further clarify the key concepts and procedures involved in the synthesis of this important chemical intermediate. For professionals in drug development and fine chemical synthesis, a thorough understanding of these methods is crucial for the efficient and cost-effective production of this compound and its derivatives.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Chlorophenol in Thermal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the thermal degradation of 2-chlorophenol. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the transformation of this compound under thermal stress, with a particular focus on the formation of hazardous byproducts such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).

Core Reaction Mechanisms

The thermal degradation of this compound is a complex process initiated by the cleavage of its chemical bonds at elevated temperatures. The primary degradation pathways involve the formation of highly reactive radical species, which then participate in a cascade of subsequent reactions.

Initial Decomposition Pathways:

The initial step in the thermal decomposition of this compound is the homolytic cleavage of either the C-Cl or O-H bond. Computational studies suggest that the C-Cl bond scission is the more favorable pathway, leading to the formation of a 2-hydroxyphenyl radical and a chlorine radical. Another significant initial pathway is the tautomerization of this compound to form 2-chlorocyclohexa-2,4-dien-1-one[1].

Formation of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs):

The formation of PCDD/Fs from this compound is a major concern due to their high toxicity. Several mechanisms have been proposed for their formation, primarily involving the reactions of radical intermediates.

  • Phenoxy Radical Pathway: The widely accepted mechanism involves the formation of 2-chlorophenoxy radicals. These radicals can then undergo self-condensation or cross-condensation reactions to form PCDD/Fs.

  • Phenyl Radical and α-Ketocarbene Pathways: Recent theoretical studies have highlighted the potential roles of chlorinated phenyl radicals and chlorinated α-ketocarbenes in PCDD/F formation. These pathways may be energetically more favorable under certain conditions.

The presence of catalysts, such as copper (II) chloride (CuCl2), can significantly promote the formation of PCDD/Fs during the thermal degradation of this compound.[2]

Quantitative Data on Product Distribution

The distribution of products from the thermal degradation of this compound is highly dependent on the reaction conditions, particularly temperature and the presence of catalysts. The following tables summarize the quantitative data from experimental studies.

Temperature (°C)Major ProductsMinor ProductsReference
350Chlorobenzenes, Tetrachloroethylene, Tetrachlorocyclopentenedione, PCDD/Fs, Carbon OxidesOther Chlorophenols[2]
450-900Carbon Monoxide, 2H-pyran-2-one, Chlorobenzene, 4-cyclopenten-1,3-dione, Phenol, Benzofuran, 2-chlorohydroquinone, 2-indanoneNon-to-lower chlorinated dioxins and furans[3]
CatalystMajor ProductsMinor ProductsReference
CuCl2/CuClPCDD/Fs, Chlorobenzenes, Tetrachloroethylene, Tetrachlorocyclopentenedione, Carbon OxidesOther Chlorophenols[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on the thermal degradation of this compound.

Oxidative Degradation in a Sealed Tube

This method is used to study the degradation of this compound in a closed system under controlled temperature and atmospheric conditions.

  • Apparatus: Sealed quartz tubes.

  • Reactants: this compound, air (equivalence ratio φ=0.8), and optionally, a catalyst such as CuCl2 or CuCl.

  • Procedure:

    • A known amount of this compound and catalyst (if any) are placed in a quartz tube.

    • The tube is filled with air to achieve the desired equivalence ratio.

    • The tube is sealed and placed in a furnace at a constant temperature (e.g., 350°C) for a specified duration.

    • After cooling, the contents of the tube are extracted with a suitable solvent (e.g., dichloromethane).

  • Analysis: The extracted products are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products.

Thermal Oxidation in a Perfectly Stirred Reactor

This method allows for the study of gas-phase thermal oxidation under continuous flow conditions.

  • Apparatus: A perfectly stirred reactor (PSR) made of fused silica, enclosed in a regulated furnace.

  • Reactants: A gaseous mixture of this compound and air.

  • Procedure:

    • A continuous flow of a known concentration of this compound in air (e.g., 1000 ppm) is introduced into the pre-heated PSR.

    • The reaction is carried out at atmospheric pressure over a range of temperatures (e.g., 450-900°C) with a defined residence time (e.g., 2 seconds).

    • The effluent gas is cooled and passed through a series of traps to collect the products.

  • Analysis: The collected products are analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for separating, identifying, and quantifying the complex mixture of products from this compound degradation.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Oven Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points. A typical program might be: hold at 50°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned to detect a wide range of potential products.

  • Data Analysis: Peaks in the total ion chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed using calibration standards.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and logical relationships in the thermal degradation of this compound.

Reaction_Pathways This compound This compound 2-Chlorophenoxy Radical 2-Chlorophenoxy Radical This compound->2-Chlorophenoxy Radical O-H cleavage Chlorinated Phenyl Radical Chlorinated Phenyl Radical This compound->Chlorinated Phenyl Radical C-Cl cleavage Chlorinated α-Ketocarbene Chlorinated α-Ketocarbene This compound->Chlorinated α-Ketocarbene rearrangement Other Chlorinated Products Other Chlorinated Products This compound->Other Chlorinated Products PCDDs PCDDs 2-Chlorophenoxy Radical->PCDDs PCDFs PCDFs 2-Chlorophenoxy Radical->PCDFs Chlorinated Phenyl Radical->PCDDs Chlorinated Phenyl Radical->PCDFs Chlorinated α-Ketocarbene->PCDFs CO, CO2 CO, CO2 Other Chlorinated Products->CO, CO2

Caption: Key radical formation pathways in the thermal degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Thermal Degradation cluster_analysis Product Analysis Weigh this compound Weigh this compound Add Catalyst (optional) Add Catalyst (optional) Weigh this compound->Add Catalyst (optional) Place in Reactor Place in Reactor Add Catalyst (optional)->Place in Reactor Heat to Target Temperature Heat to Target Temperature Place in Reactor->Heat to Target Temperature Hold for Residence Time Hold for Residence Time Heat to Target Temperature->Hold for Residence Time Cool Reactor Cool Reactor Hold for Residence Time->Cool Reactor Extract Products with Solvent Extract Products with Solvent Cool Reactor->Extract Products with Solvent Inject into GC-MS Inject into GC-MS Extract Products with Solvent->Inject into GC-MS Separate and Identify Products Separate and Identify Products Inject into GC-MS->Separate and Identify Products Quantify Products Quantify Products Separate and Identify Products->Quantify Products

Caption: A generalized experimental workflow for studying this compound thermal degradation.

Logical_Relationships Temperature Temperature Degradation Rate Degradation Rate Temperature->Degradation Rate increases Product Selectivity Product Selectivity Temperature->Product Selectivity affects Catalyst Presence Catalyst Presence Catalyst Presence->Degradation Rate increases PCDD/F Yield PCDD/F Yield Catalyst Presence->PCDD/F Yield increases Residence Time Residence Time Residence Time->Degradation Rate increases Product Selectivity->PCDD/F Yield Other Products Yield Other Products Yield Product Selectivity->Other Products Yield

Caption: Logical relationships between experimental parameters and degradation outcomes.

References

Microbial Biodegradation of 2-Chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core microbial biodegradation pathways for 2-chlorophenol (2-CP), a persistent environmental pollutant. The document details the enzymatic reactions, genetic underpinnings, and kinetic parameters of both aerobic and anaerobic degradation processes. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in bioremediation, environmental toxicology, and related fields.

Aerobic Biodegradation of this compound

Under aerobic conditions, the microbial degradation of this compound is primarily initiated by the hydroxylation of the aromatic ring, leading to the formation of 3-chlorocatechol. This central intermediate is then channeled into one of two main catabolic routes: the modified ortho-cleavage pathway or the meta-cleavage pathway.[1] Several bacterial species, including those from the genera Pseudomonas, Rhodococcus, and Alcaligenes, have been shown to effectively mineralize this compound through these pathways.[1]

The Modified Ortho-Cleavage Pathway

The modified ortho-cleavage pathway is a common route for the degradation of chlorocatechols. In this pathway, the aromatic ring of 3-chlorocatechol is cleaved between the two hydroxyl groups by the enzyme chlorocatechol 1,2-dioxygenase. This results in the formation of 2-chloro-cis,cis-muconate.[1] Subsequent enzymatic reactions involving chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle.[1]

A notable variation of this pathway has been described in Rhodococcus opacus 1CP, which involves the enzymes chloromuconate cycloisomerase (CMCI), chloromuconolactone isomerase (CMLI), and dienelactone hydrolase (DELH).[1][2]

Aerobic_Ortho_Cleavage_Pathway This compound This compound 3-Chlorocatechol 3-Chlorocatechol This compound->3-Chlorocatechol Phenol Hydroxylase 2-Chloro-cis,cis-muconate 2-Chloro-cis,cis-muconate 3-Chlorocatechol->2-Chloro-cis,cis-muconate Chlorocatechol 1,2-dioxygenase trans-Dienelactone trans-Dienelactone 2-Chloro-cis,cis-muconate->trans-Dienelactone Chloromuconate Cycloisomerase Maleylacetate Maleylacetate trans-Dienelactone->Maleylacetate Dienelactone Hydrolase TCA Cycle TCA Cycle Maleylacetate->TCA Cycle

Figure 1: Modified ortho-cleavage pathway for this compound.
The Meta-Cleavage Pathway

Alternatively, 3-chlorocatechol can be processed through a meta-cleavage pathway. This involves the cleavage of the aromatic ring adjacent to one of the hydroxyl groups, a reaction catalyzed by catechol 2,3-dioxygenase. This pathway can sometimes lead to the formation of dead-end products that can be toxic to the microorganisms.[1] However, some bacteria, such as Pseudomonas putida GJ31, are capable of complete mineralization of 3-chlorocatechol via this route.[1]

Aerobic_Meta_Cleavage_Pathway This compound This compound 3-Chlorocatechol 3-Chlorocatechol This compound->3-Chlorocatechol Phenol Hydroxylase 2-Hydroxy-5-chloromuconic semialdehyde 2-Hydroxy-5-chloromuconic semialdehyde 3-Chlorocatechol->2-Hydroxy-5-chloromuconic semialdehyde Catechol 2,3-dioxygenase Further Degradation Further Degradation 2-Hydroxy-5-chloromuconic semialdehyde->Further Degradation

Figure 2: Meta-cleavage pathway for this compound.

Anaerobic Biodegradation of this compound

Under anaerobic conditions, the initial and most critical step in the biodegradation of this compound is reductive dehalogenation, where the chlorine atom is removed and replaced by a hydrogen atom, yielding phenol.[1] This process is carried out by a diverse group of anaerobic microorganisms, including methanogenic, sulfate-reducing, and iron-reducing bacteria.[1] Following dechlorination, the resulting phenol can be further mineralized to methane and carbon dioxide.

Two primary biotransformation pathways for this compound in anaerobic sediment slurry reactors have been identified.[1]

  • Pathway 1: this compound is first reductively dehalogenated to phenol. Phenol is then carboxylated to 4-hydroxybenzoate, which is subsequently dehydroxylated to benzoate.

  • Pathway 2: this compound undergoes para-carboxylation to form 3-chloro-4-hydroxybenzoate, which is then dehydroxylated to 3-chlorobenzoate.

Anaerobic_Degradation_Pathways cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 2-CP_1 This compound Phenol Phenol 2-CP_1->Phenol Reductive Dehalogenation 4-Hydroxybenzoate 4-Hydroxybenzoate Phenol->4-Hydroxybenzoate Carboxylation Benzoate Benzoate 4-Hydroxybenzoate->Benzoate Dehydroxylation Mineralization_1 CH4 + CO2 Benzoate->Mineralization_1 2-CP_2 This compound 3-Chloro-4-hydroxybenzoate 3-Chloro-4-hydroxybenzoate 2-CP_2->3-Chloro-4-hydroxybenzoate para-Carboxylation 3-Chlorobenzoate 3-Chlorobenzoate 3-Chloro-4-hydroxybenzoate->3-Chlorobenzoate Dehydroxylation Mineralization_2 Further Degradation 3-Chlorobenzoate->Mineralization_2

Figure 3: Anaerobic biotransformation pathways of this compound.

Genetic Basis of this compound Degradation

The enzymatic machinery for chlorophenol degradation is encoded by specific gene clusters, which are often located on plasmids, facilitating their horizontal transfer among bacterial populations.

In Pseudomonas species, the clc operon is frequently involved in the degradation of chlorocatechols. This operon includes genes such as clcA (encoding catechol 1,2-dioxygenase), clcB (encoding muconate cycloisomerase), and clcD (encoding dienelactone hydrolase).[1]

In some bacteria, such as Cupriavidus necator JMP134, the degradation of 2,4,6-trichlorophenol is encoded by the tcp gene cluster. This cluster includes tcpA (FADH2-dependent monooxygenase), tcpC (6-chlorohydroxyquinol 1,2-dioxygenase), and tcpD (maleylacetate reductase), along with regulatory genes like tcpR.[1]

In Rhodococcus opacus 1CP, a gene cluster responsible for the new modified ortho-cleavage pathway has been identified, containing genes for chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, chloromuconolactone isomerase, and dienelactone hydrolase.[1][2]

Quantitative Data on this compound Biodegradation

The efficiency of this compound biodegradation can be quantified by various parameters, including degradation rates and enzyme kinetics. The following tables summarize key quantitative data from the literature.

Table 1: Degradation Rates of this compound by Various Microorganisms

Microorganism/ConsortiumConditionInitial 2-CP ConcentrationDegradation Rate/EfficiencyReference
Pseudomonas putidaAerobic, cometabolism with phenol-50% lag growth rate inhibition at 2 ppm[3]
Anaerobic Sequencing Batch Reactor (ASBR)Anaerobic28-196 mg C/L90 ± 0.4% consumption efficiency[4]
Anaerobic fixed bed reactorAnaerobicUp to 2600 mg/L73% removal at a loading rate of 2 g/L/d[5]
Anaerobic hybrid membrane bioreactor (AnHMBR)Anaerobic-Average 92.6% removal efficiency[6]

Table 2: Kinetic Parameters of Key Enzymes in this compound Biodegradation

EnzymeSubstrateMicroorganismKm (µM)Vmax (U/mg) or kcat (s-1)Reference
Chlorocatechol 1,2-dioxygenase3-ChlorocatecholRhodococcus opacus 1CP--[2]
Chloromuconate cycloisomerase2-ChloromuconateRhodococcus opacus 1CP142.8671.43 U/mg[2]
Dienelactone hydrolasecis-DienolactoneRhodococcus opacus 1CP200167 U/mg[2]
Catechol 1,2-dioxygenaseCatecholPseudomonas stutzeri13.2 ± 2.9516.13 ± 0.81 s-1[7]

Experimental Protocols

Analysis of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of this compound and its degradation intermediates from microbial cultures.

1. Sample Preparation and Extraction:

  • Centrifuge the microbial culture to separate the supernatant and cell pellet.
  • Acidify the supernatant to pH 2 with a suitable acid (e.g., HCl).
  • Perform liquid-liquid extraction (LLE) with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction three times.
  • Alternatively, use solid-phase extraction (SPE) with a suitable sorbent.
  • Combine the organic extracts and dry over anhydrous sodium sulfate.
  • Concentrate the extract under a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended for GC):

  • To improve volatility and chromatographic peak shape, derivatize the hydroxyl groups of the phenols. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis:

  • Injector: Splitless mode, temperature around 250-280°C.
  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5).
  • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification of unknowns and in selected ion monitoring (SIM) mode for quantification of target analytes.
  • Identification: Compare the mass spectra of the detected peaks with a spectral library (e.g., NIST) and with authentic standards.

"Microbial_Culture" [label="Microbial Culture Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Centrifugation" [label="Centrifugation"]; "Supernatant" [label="Supernatant"]; "Extraction" [label="Liquid-Liquid or Solid-Phase Extraction"]; "Concentration" [label="Concentration"]; "Derivatization" [label="Derivatization (e.g., Silylation)"]; "GCMS_Analysis" [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis and Identification", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Microbial_Culture" -> "Centrifugation"; "Centrifugation" -> "Supernatant"; "Supernatant" -> "Extraction"; "Extraction" -> "Concentration"; "Concentration" -> "Derivatization"; "Derivatization" -> "GCMS_Analysis"; "GCMS_Analysis" -> "Data_Analysis"; }

Figure 4: Experimental workflow for GC-MS analysis.
Spectrophotometric Assay for Chlorocatechol 1,2-Dioxygenase Activity

This assay measures the activity of chlorocatechol 1,2-dioxygenase by monitoring the formation of the ring-cleavage product, which absorbs light at a specific wavelength.

1. Reagents and Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.5).
  • Substrate stock solution (e.g., 10 mM 3-chlorocatechol in a suitable solvent).
  • Enzyme preparation (cell-free extract or purified enzyme).
  • UV-Vis spectrophotometer.
  • Cuvettes (quartz or UV-transparent plastic).

2. Assay Procedure:

  • Prepare a reaction mixture in a cuvette containing the appropriate buffer and substrate at the desired concentration.
  • Equilibrate the reaction mixture to the assay temperature (e.g., 25°C or 30°C).
  • Initiate the reaction by adding a small volume of the enzyme preparation.
  • Immediately monitor the increase in absorbance at the wavelength corresponding to the formation of the product (e.g., 260 nm for cis,cis-muconic acid derivatives).
  • Record the absorbance change over time.

3. Calculation of Enzyme Activity:

  • Determine the initial linear rate of the reaction (ΔAbs/min).
  • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) / (ε * l) where ε is the molar extinction coefficient of the product (in M-1cm-1) and l is the path length of the cuvette (in cm).
  • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

The microbial biodegradation of this compound is a complex process involving distinct aerobic and anaerobic pathways, a suite of specialized enzymes, and intricate genetic regulation. This technical guide has provided a detailed overview of these core aspects, supported by quantitative data and experimental methodologies. A thorough understanding of these fundamental processes is crucial for the development of effective bioremediation strategies for chlorophenol-contaminated environments and for assessing the environmental fate and toxicological implications of these compounds. Further research into the diversity of degradation pathways, the optimization of microbial consortia, and the engineering of robust biocatalysts will continue to advance the field of environmental biotechnology.

References

Historical Applications of 2-Chlorophenol as a Biocide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the historical applications of 2-chlorophenol as a biocide. It covers its primary uses, mechanism of action, and the historical methods used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound (2-CP), a monochlorinated phenol, was historically utilized for its broad-spectrum biocidal properties. Its applications ranged from being a disinfectant in domestic, hospital, and agricultural settings to an antiseptic.[1] Furthermore, it served as a crucial chemical intermediate in the manufacturing of various other products, including dyes and pesticides.[2] The use of chlorophenols, including this compound, as antiseptics and biocides has largely been superseded by other agents.[3]

Biocidal Efficacy of this compound

For instance, a derivative, 2,2'-methylenebis(4-chlorophenol), showed a minimum inhibitory concentration (MIC) of 36 µg/mL against Pseudomonas aeruginosa.[4] Another related compound, 2-chloro-N-phenylacetamide, has demonstrated antifungal activity against various Aspergillus and Candida species.

CompoundTarget OrganismMeasurementValueReference
2,2'-methylenebis(4-chlorophenol)Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)36 µg/mL[4]
2-chloro-N-phenylacetamideAspergillus flavusMinimum Inhibitory Concentration (MIC)16 - 256 µg/mL[5]
2-chloro-N-phenylacetamideAspergillus flavusMinimum Fungicidal Concentration (MFC)32 - 512 µg/mL[5]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary biocidal mechanism of this compound and other chlorophenols is the uncoupling of oxidative phosphorylation in microbial cells. This process disrupts the synthesis of adenosine triphosphate (ATP), the cell's main energy currency, without inhibiting the electron transport chain itself.

This compound, being a weak acid, can act as a protonophore. It is believed to shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force (the electrochemical gradient of protons). This gradient is essential for ATP synthase to produce ATP. By disrupting this gradient, this compound effectively "uncouples" the electron transport chain from ATP synthesis. The energy released during electron transport is then dissipated as heat instead of being used for ATP production, ultimately leading to cell death.

cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain H_pump ETC->H_pump e- flow H_gradient Proton Gradient (H+) H_pump->H_gradient pumps H+ out ATP_synthase ATP Synthase H_gradient->ATP_synthase H+ flow H_shuttle H_gradient->H_shuttle dissipates gradient ATP ATP ATP_synthase->ATP produces 2CP This compound 2CP->H_shuttle Start Start Prepare_Dilutions Prepare Dilutions (Disinfectant & Phenol) Start->Prepare_Dilutions Add_Culture Add Bacterial Culture to Dilutions Prepare_Dilutions->Add_Culture Incubate_Contact Incubate for Contact Times (2.5, 5, 7.5, 10 min) Add_Culture->Incubate_Contact Subculture Subculture to Nutrient Broth Incubate_Contact->Subculture Incubate_Broth Incubate Broth (48-72h at 37°C) Subculture->Incubate_Broth Observe_Growth Observe for Growth (Turbidity) Incubate_Broth->Observe_Growth Calculate_PC Calculate Phenol Coefficient Observe_Growth->Calculate_PC End End Calculate_PC->End

References

An In-depth Technical Guide to the Solubility of 2-Chlorophenol in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chlorophenol, a compound of significant interest in various chemical and pharmaceutical applications. Understanding its solubility in both aqueous and organic media is crucial for process design, formulation development, environmental fate assessment, and toxicological studies. This document compiles available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and presents visual workflows to facilitate comprehension and application in a research and development setting.

Quantitative and Qualitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and the pH of the medium. While quantitative data in water is available, information regarding its solubility in organic solvents is primarily qualitative.

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityMethod of Determination
Water 151.0 - 5.0 g/100 mL[1]Not Specified
202.85 g/100 mL[1]Not Specified
2020 g/L[2]Not Specified
2025,000 mg/L[3]Not Specified
2520,000 ppm[4]Not Specified
Organic Solvents
Alcohols (e.g., Ethanol, Methanol)AmbientFreely Soluble[5]Qualitative Assessment
Diethyl EtherAmbientFreely Soluble[5]Qualitative Assessment
BenzeneAmbientVery Soluble[1], Soluble[6]Qualitative Assessment
AcetoneAmbientSoluble[4]Qualitative Assessment
ChloroformAmbientSlightly Soluble[1]Qualitative Assessment

Note: For precise quantitative solubility in organic solvents, experimental determination is recommended due to the limited availability of specific data in the literature.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by both the physicochemical characteristics of the solute and the solvent, as well as external conditions. The interplay of these factors, as depicted in the diagram below, determines the extent to which this compound will dissolve in a given medium.

Factors Affecting this compound Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of This compound Polarity Polarity (Polar -OH, Less Polar Ar-Cl) Solubility->Polarity H_Bonding Hydrogen Bonding Capacity (H-bond donor/acceptor) Solubility->H_Bonding Molecular_Size Molecular Size and Shape Solubility->Molecular_Size pKa Acidity (pKa ~8.5) Solubility->pKa Solvent_Polarity Solvent Polarity ('Like Dissolves Like') Solubility->Solvent_Polarity Solvent_H_Bonding Solvent H-Bonding Capacity Solubility->Solvent_H_Bonding Temperature Temperature Solubility->Temperature pH pH of Aqueous Solutions Solubility->pH Polarity->Solvent_Polarity Interaction H_Bonding->Solvent_H_Bonding Interaction pKa->pH Ionization in basic solutions increases aqueous solubility

Factors affecting the solubility of this compound.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility measurements, standardized methodologies are essential. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Shake-Flask Method and the Column Elution Method. These can be adapted for organic solvents.

Shake-Flask Method

This is the most common and reliable method for determining the equilibrium solubility of a substance.

Principle: A supersaturated solution of the substance in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in a filtered aliquot of the solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature water bath or shaker.

  • Flasks with screw caps.

  • Syringes and membrane filters (e.g., 0.45 µm).

  • Analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer).

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be visible.

  • Equilibration: Place the flask in a constant temperature bath and agitate. The time required to reach equilibrium should be determined in a preliminary test (typically 24-48 hours).

  • Sampling: Once equilibrium is reached, allow the solution to stand to let the excess solid settle. Withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a membrane filter to remove any undissolved particles.

  • Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method.

  • Replicates: Perform the experiment in at least triplicate.

Column Elution Method

This method is particularly suitable for substances with low solubility.

Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, indicating that saturation has been reached.

Apparatus:

  • Jacketed chromatography column.

  • Constant temperature circulating bath.

  • Metering pump for solvent delivery.

  • Fraction collector.

  • Analytical instrumentation.

Procedure:

  • Column Preparation: Coat an inert support material (e.g., glass beads, silica gel) with an excess of this compound. Pack the coated support into the column.

  • Elution: Pump the solvent through the column at a low flow rate. Maintain a constant temperature using the circulating bath.

  • Fraction Collection: Collect fractions of the eluate at regular intervals.

  • Analysis: Analyze the concentration of this compound in each fraction.

  • Equilibrium Determination: Plot the concentration versus the fraction number. The concentration will plateau when saturation is reached. The solubility is the average of the concentrations in the plateau region.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound, incorporating the selection of an appropriate method and the key experimental steps.

Experimental Workflow for Solubility Determination start Start prelim_test Preliminary Test (Estimate solubility range and equilibration time) start->prelim_test method_selection Solubility > 10 mg/L? prelim_test->method_selection shake_flask Shake-Flask Method method_selection->shake_flask Yes column_elution Column Elution Method method_selection->column_elution No equilibration Equilibration at Constant Temperature shake_flask->equilibration column_elution->equilibration sampling Sampling and Filtration equilibration->sampling analysis Analytical Determination (e.g., HPLC, GC, UV-Vis) sampling->analysis data_processing Data Processing and Calculation analysis->data_processing end End data_processing->end

A general workflow for the experimental determination of solubility.

Conclusion

This technical guide has summarized the available solubility data for this compound in water and common organic solvents. While quantitative data for aqueous solutions are accessible, there is a notable lack of specific quantitative values for organic solvents, highlighting an area for future experimental work. The provided experimental protocols, based on established OECD guidelines, offer a robust framework for researchers to generate reliable and comparable solubility data. The visualized workflows for factors influencing solubility and experimental determination serve as practical tools for designing and executing studies involving this compound. Accurate solubility data is fundamental to the successful application and risk assessment of this important chemical compound.

References

An In-depth Technical Guide to the Vapor Pressure and Volatility of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and volatility of 2-chlorophenol, a compound of interest in various chemical and pharmaceutical applications. Understanding these fundamental physicochemical properties is crucial for process design, safety assessments, and environmental impact analysis.

Quantitative Data on Vapor Pressure

The vapor pressure of this compound, a key determinant of its volatility, exhibits a strong dependence on temperature. The following table summarizes reported vapor pressure values at various temperatures, compiled from multiple reputable sources.

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)Source(s)
12.1285.2510.133[1]
20293.151.7250.230[2]
25298.152.530.337[2][3]
45.8318.95101.333[4]
50323.1513.31.773[5]
51.2324.35101.333[6]
97.9371.0510013.332[4]
173.4446.55760 (Boiling Point)101.325[7]
174.9448.05760 (Boiling Point)101.325[8]
175-176448.15-449.15760 (Boiling Point)101.325[5]

Volatility: this compound is described as a moderately volatile organic compound. Its tendency to vaporize from soil and water surfaces is influenced by its vapor pressure, though this can be attenuated by its adsorption to organic matter.[2][3]

Experimental Protocols for Vapor Pressure Determination

The accurate measurement of vapor pressure is essential for characterizing the physicochemical behavior of a substance. Several experimental methods are employed, each suited for different pressure ranges and substance properties. Below are detailed descriptions of common protocols used for determining the vapor pressure of liquids like this compound.

Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a defined temperature.

Principle: A sample of the substance is placed in a thermostated container connected to a pressure measuring device. The system is evacuated to remove air, and the substance is allowed to reach thermal and phase equilibrium. The pressure exerted by the vapor in the headspace is then measured.

Apparatus:

  • A thermostated sample cell capable of maintaining a constant and uniform temperature.

  • A high-precision pressure transducer or manometer.

  • A vacuum pump to evacuate the system.

  • A temperature sensor to monitor the sample temperature accurately.

Procedure:

  • The this compound sample is introduced into the sample cell.

  • The cell is connected to the vacuum line and pressure measurement system.

  • The sample is typically degassed by several freeze-pump-thaw cycles to remove dissolved gases.

  • The sample cell is brought to the desired temperature using the thermostat.

  • The system is isolated from the vacuum pump, and the pressure is allowed to stabilize as the liquid-vapor equilibrium is established.

  • The equilibrium vapor pressure is recorded from the pressure transducer.

  • The temperature is then adjusted to the next setpoint, and the measurement is repeated to obtain a series of vapor pressure data points as a function of temperature.

Dynamic Method (Ebulliometry)

Ebulliometry involves measuring the boiling point of a liquid at various controlled pressures.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By controlling the system pressure, the corresponding boiling temperature can be determined.

Apparatus:

  • An ebulliometer, which consists of a boiling flask, a condenser, and a thermowell for accurate temperature measurement of the boiling liquid in equilibrium with its vapor.

  • A pressure control and measurement system.

  • A heating mantle to boil the liquid.

Procedure:

  • The this compound sample is placed in the boiling flask of the ebulliometer.

  • The system is connected to the pressure control system, and the pressure is set to a desired value.

  • The sample is heated to its boiling point under the controlled pressure.

  • The temperature at which the liquid and vapor are in equilibrium (the boiling point) is precisely measured.

  • The pressure is then adjusted to a new setpoint, and the corresponding boiling temperature is measured.

  • This process is repeated over a range of pressures to establish the vapor pressure-temperature relationship.

Knudsen Effusion Method

The Knudsen effusion method is suitable for determining very low vapor pressures of solids and liquids.

Principle: A sample is placed in a thermostated cell with a small orifice. In a high vacuum, the rate of mass loss of the sample due to effusion of vapor through the orifice is measured. This rate of effusion is directly proportional to the vapor pressure.

Apparatus:

  • A Knudsen cell with a precisely machined orifice.

  • A high-vacuum system.

  • A microbalance to measure the mass loss of the cell over time.

  • A temperature-controlled housing for the Knudsen cell.

Procedure:

  • A known mass of the this compound sample is placed in the Knudsen cell.

  • The cell is placed in the vacuum chamber and heated to the desired temperature.

  • The rate of mass loss is continuously monitored by the microbalance.

  • The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where:

    • Δm/Δt is the rate of mass loss.

    • A is the area of the orifice.

    • R is the ideal gas constant.

    • T is the absolute temperature.

    • M is the molar mass of the substance.

Visualizations

Temperature-Vapor Pressure Relationship

The relationship between temperature and vapor pressure for this compound can be described by the Clausius-Clapeyron equation, which relates the natural logarithm of the vapor pressure to the reciprocal of the absolute temperature. This relationship is fundamental to understanding the volatility of the compound.

VaporPressure_Temperature_Relationship Logical Relationship between Temperature and Vapor Pressure Temp Increase in Temperature KE Increased Average Kinetic Energy of Molecules Temp->KE leads to Escape More Molecules Have Sufficient Energy to Escape the Liquid Phase KE->Escape results in VP Increase in Vapor Pressure Escape->VP causes

Caption: The logical relationship illustrating how an increase in temperature leads to a higher vapor pressure for this compound.

Experimental Workflow for Vapor Pressure Determination (Static Method)

The following diagram outlines the general workflow for determining the vapor pressure of this compound using the static method, a common and direct measurement technique.

Experimental_Workflow_Static_Method Experimental Workflow for Vapor Pressure Determination (Static Method) cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis start Start sample_prep Introduce this compound into Sample Cell start->sample_prep degas Degas Sample (Freeze-Pump-Thaw Cycles) sample_prep->degas set_temp Set and Stabilize Temperature degas->set_temp equilibrate Allow System to Reach Equilibrium set_temp->equilibrate measure_pressure Measure Equilibrium Vapor Pressure equilibrate->measure_pressure record_data Record Temperature and Pressure Data measure_pressure->record_data record_data->set_temp  Change Temperature  and Repeat plot_data Plot ln(P) vs 1/T record_data->plot_data end End plot_data->end

Caption: A flowchart illustrating the key steps involved in the static method for measuring the vapor pressure of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Chlorophenol in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 2-chlorophenol in wastewater. The following sections offer comprehensive methodologies for established techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry.

Introduction to this compound Analysis

This compound is a toxic and persistent environmental pollutant originating from various industrial processes, including the manufacturing of pesticides, herbicides, and dyes. Its presence in wastewater is a significant concern, necessitating accurate and sensitive analytical methods for monitoring and risk assessment. The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the wastewater matrix, and the available instrumentation.

Key Analytical Techniques

Several analytical methods are employed for the determination of this compound in wastewater. The most common and effective techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method that is often considered the gold standard for the analysis of volatile and semi-volatile organic compounds like this compound.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of a wide range of chlorophenols. It can be coupled with various detectors, such as Photodiode Array (PDA) or UV detectors.[3][4][5]

  • Spectrophotometry: A cost-effective method that can be used for the determination of this compound after a derivatization reaction to form a colored compound.[6]

  • Electrochemical Sensors: An emerging technology offering rapid and portable detection of chlorophenols.[7][8][9]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance data for various analytical methods used for the determination of this compound and other chlorophenols in wastewater.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
GC-MS SPE (C18 and HLB cartridges)3.64 - 97.64 ng/L0.7 - 87.7 pg (instrumental)47.87 - 114.8Not Specified[2]
GC-MS Direct Acetylation and SPME~0.1 µg/LNot SpecifiedNot Specified0.5 - 100 µg/L[1]
GC-MS/MS Liquid-Liquid ExtractionNot SpecifiedNot Specified76 - 111Not Specified[10]
HPLC-PDA SPE (polymeric sorbent)Not SpecifiedLow µg/LNot SpecifiedNot Specified[3]
UHPLC-PDA SPE<10 ppb (for 2,4-dichlorophenol)Not SpecifiedNot SpecifiedNot Specified[11]
Spectrophotometry SPE with CTAB coated Fe3O4 NPs0.01 mg/L0.05 mg/L81.7 - 95.20.05 - 1.0 mg/L[6]
Electrochemical Sensor Direct Measurement0.0047 µmol/LNot Specified~1000.1 - 80 µmol/L[7]

Experimental Workflows and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes the determination of this compound in wastewater using Solid-Phase Extraction (SPE) followed by GC-MS analysis. Derivatization is often employed to improve the volatility and chromatographic behavior of chlorophenols.[1][12][13]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Wastewater Wastewater Sample Acidification Acidify to pH < 2 Wastewater->Acidification Adjust pH SPE Solid-Phase Extraction (C18) Acidification->SPE Load Sample Elution Elute with Organic Solvent SPE->Elution Wash & Elute Derivatization Derivatization (e.g., Acetylation) Elution->Derivatization Add Reagent Concentration Concentrate Sample Derivatization->Concentration Evaporate Solvent Injection Inject into GC-MS Concentration->Injection Reconstitute Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • Collect a 500 mL wastewater sample in a clean glass container.

    • Acidify the sample to a pH of less than 2 with sulfuric acid.

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Pass the acidified wastewater sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

    • Elute the trapped analytes with 5-10 mL of a suitable organic solvent, such as dichloromethane or a mixture of methanol and acetonitrile.[14]

  • Derivatization (Acetylation):

    • To the eluate, add 1-2 mL of a derivatizing agent like acetic anhydride and a small amount of a catalyst such as pyridine or potassium carbonate.[1][13]

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to complete the reaction.

    • After cooling, the acetylated chlorophenols can be extracted with a non-polar solvent like hexane.[1]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A capillary column suitable for separating phenolic compounds, such as a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines the determination of this compound in wastewater using SPE followed by HPLC with a Photodiode Array (PDA) detector.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Wastewater Wastewater Sample Filtration Filter Sample Wastewater->Filtration SPE Solid-Phase Extraction (Polymeric) Filtration->SPE Load Sample Elution Elute with Acetonitrile/Methanol SPE->Elution Wash & Elute Concentration Evaporate to Dryness Elution->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection PDA Detection (e.g., 280 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • Follow the same initial steps for sample collection and acidification as in the GC-MS protocol.

    • Use a polymeric SPE cartridge (e.g., Chromosorb 102 or equivalent) for extraction.[3]

    • Condition, load, wash, and dry the cartridge as previously described.

    • Elute the chlorophenols with a suitable solvent, such as a mixture of methanol and acetonitrile.[14]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis:

    • HPLC System Conditions:

      • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

      • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% acetic acid) to ensure the chlorophenols are in their non-ionized form.[5]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

    • Detector:

      • Photodiode Array (PDA) Detector: Monitor the absorbance at a specific wavelength, typically around 280 nm for chlorophenols.[4]

Spectrophotometric Method

This protocol describes a colorimetric method for the determination of this compound based on its reaction with 4-aminoantipyrine (4-AAP).

Experimental Workflow:

Spectro_Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Spectrophotometric Analysis Wastewater Wastewater Sample pH_Adjustment Adjust pH to Alkaline Wastewater->pH_Adjustment Derivatization Add 4-AAP & Oxidizing Agent pH_Adjustment->Derivatization Color_Development Allow Color to Develop Derivatization->Color_Development Measurement Measure Absorbance (e.g., 510 nm) Color_Development->Measurement Quantification Quantify using Calibration Curve Measurement->Quantification

Caption: Workflow for spectrophotometric analysis.

Protocol:

  • Sample Preparation and Derivatization:

    • Take a known volume of the wastewater sample.

    • Adjust the pH of the sample to an alkaline condition (e.g., pH 10) using a suitable buffer.

    • Add a solution of 4-aminoantipyrine (4-AAP) followed by an oxidizing agent (e.g., potassium ferricyanide).[6]

    • Allow the reaction to proceed for a set amount of time for the color to fully develop. The reaction produces a colored antipyrine dye.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption, which is typically around 510 nm for the antipyrine dye.[6]

    • Prepare a calibration curve using standard solutions of this compound treated with the same derivatization procedure.

    • Determine the concentration of this compound in the wastewater sample by comparing its absorbance to the calibration curve.

Conclusion

The selection of an appropriate analytical method for the determination of this compound in wastewater is crucial for accurate environmental monitoring. GC-MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis. HPLC provides a robust and versatile alternative, while spectrophotometry offers a cost-effective screening method. The protocols provided herein offer a comprehensive guide for researchers and scientists to effectively analyze this compound in wastewater samples. It is recommended to validate the chosen method for the specific wastewater matrix to ensure data quality and reliability.

References

Application Note: Photocatalytic Degradation of 2-Chlorophenol Using Titanium Dioxide (TiO₂) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the photocatalytic degradation of 2-chlorophenol (2-CP), a persistent and toxic environmental pollutant, using TiO₂ nanoparticles. The fundamental mechanism of TiO₂ photocatalysis involves the generation of highly reactive oxygen species (ROS) upon UV irradiation, which leads to the mineralization of 2-CP into less harmful compounds like CO₂, H₂O, and HCl.[1] Key factors influencing the degradation efficiency, such as catalyst concentration, pH, and initial pollutant concentration, are discussed.[2] This note includes step-by-step protocols for the sol-gel synthesis of TiO₂ nanoparticles, the execution of the photocatalytic degradation experiment, and the analysis of 2-CP concentration using High-Performance Liquid Chromatography (HPLC).

Mechanism of Photocatalytic Degradation

The photocatalytic activity of TiO₂ is initiated when it absorbs photons with energy equal to or greater than its band gap (typically ~3.2 eV for the anatase phase).[3] This absorption leads to the promotion of an electron (e⁻) from the valence band (VB) to the conduction band (CB), creating a positive hole (h⁺) in the VB.[2] These charge carriers migrate to the nanoparticle surface where they initiate redox reactions.

The photogenerated holes (h⁺) are powerful oxidants that can react with water molecules or hydroxide ions adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH).[2] Simultaneously, the electrons (e⁻) in the conduction band react with adsorbed molecular oxygen to form superoxide radical anions (O₂•⁻).[2] These reactive oxygen species are non-selective and highly effective in breaking down the aromatic ring of this compound, ultimately leading to its complete mineralization.[1][2]

Photocatalytic Mechanism Mechanism of TiO₂ Photocatalysis for this compound Degradation cluster_solution Aqueous Solution cluster_products Degradation Products VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h Hole Generation e e⁻ CB->e Electron Generation H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_ion OH⁻ OH_ion->OH_rad O2 O₂ O2_rad O₂•⁻ (Superoxide Radical) O2->O2_rad TwoCP This compound CO2 CO₂ TwoCP->CO2 Mineralization H2O_prod H₂O TwoCP->H2O_prod Mineralization HCl HCl TwoCP->HCl Mineralization UV UV Light (hν) UV->VB Photon Absorption e->O2_rad Reduction h->OH_rad Oxidation OH_rad->TwoCP Attacks O2_rad->TwoCP Attacks

Caption: Mechanism of TiO₂ photocatalysis for this compound degradation.

Data Presentation: Factors & Kinetics

The efficiency of this compound degradation is influenced by several operational parameters. The reaction kinetics often follow the Langmuir-Hinshelwood model, which accounts for the adsorption of the substrate onto the catalyst surface.[1][4] At low pollutant concentrations, this model can often be simplified to a pseudo-first-order kinetic model.[2]

Table 1: Summary of Key Parameters Influencing this compound Degradation

Parameter General Effect on Degradation Rate Optimal Conditions / Observations Reference(s)
Catalyst Concentration Increases to an optimum, then decreases. Optimum of 10 mg/L found for Co-doped TiO₂. Higher doses can increase turbidity and light scattering, reducing efficiency. [2]
Initial 2-CP Concentration Rate decreases as initial concentration increases. At higher concentrations, active sites on the catalyst become saturated, and intermediates can compete for radicals. [2][5]
Solution pH pH-dependent, affecting the surface charge of TiO₂. Degradation of 2-CP is often favored in basic media (pH 9-12). At pH > 6.25 (pHzpc of TiO₂), the surface is negatively charged, which can influence adsorption. [1][2][5]
Light Intensity Rate increases with light intensity. A higher photon flux generates more electron-hole pairs, increasing the formation of reactive radicals. [2][6]

| Dopants (e.g., Co, Cr, N) | Can enhance efficiency by reducing e⁻/h⁺ recombination. | Co-doping (0.036 mol%) significantly increased degradation. Doping can also shift absorption towards the visible region. |[2][5][7] |

Table 2: Exemplary Kinetic and Efficiency Data for 2-CP Degradation

Catalyst Initial [2-CP] (mg/L) Catalyst Dose (mg/L) pH Degradation Efficiency (%) Time (h) Apparent Rate Constant (k_obs) Reference
Co-doped TiO₂ (0.036 mol%) 12.5 10 9 >90 3 0.020 min⁻¹ [2]
Co-doped TiO₂ (0.036 mol%) 25 10 9 >90 3 0.015 min⁻¹ [2]
Co-doped TiO₂ (0.036 mol%) 50 10 9 93.4 3 0.012 min⁻¹ [2]
Co-doped TiO₂ (0.036 mol%) 75 10 9 >80 3 0.008 min⁻¹ [2]
Undoped TiO₂ 50 10 9 ~18 3 Not Reported [2]

| Naked TiO₂ (Anatase) | Not specified | Not specified | Not specified | Complete 2-CP removal, 80% TOC removal | Not specified | Not Reported |[8] |

Experimental Protocols

A generalized workflow for conducting a photocatalytic degradation experiment involves catalyst synthesis, characterization, the photocatalytic reaction itself, and subsequent analysis.

Experimental Workflow General Experimental Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Synthesize TiO₂ Nanoparticles (e.g., Sol-Gel Method) B 2. Characterize Catalyst (XRD, SEM, BET) A->B E 5. Prepare Aqueous Suspension (Add Catalyst to 2-CP Solution) B->E C 3. Prepare Stock & Working Solutions of this compound C->E D 4. Setup Photoreactor System (UV Lamp, Stirrer, Beaker) F 6. Equilibrate in Dark (Adsorption-Desorption Equilibrium) E->F G 7. Irradiate with UV Light (Start Photoreaction) F->G H 8. Collect Aliquots at Specific Time Intervals G->H I 9. Filter Samples (e.g., 0.22 µm Syringe Filter) H->I J 10. Analyze 2-CP Concentration (e.g., HPLC) I->J K 11. Calculate Degradation Efficiency & Determine Reaction Kinetics J->K

Caption: General workflow for a photocatalytic degradation experiment.

Protocol 1: Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)

This protocol describes a common sol-gel synthesis for preparing TiO₂ nanoparticles.[2][5]

Materials:

  • Titanium (IV) isopropoxide (TTIP) or Titanium tetrachloride (TiCl₄)

  • Ethanol (absolute)

  • Deionized water

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) (for hydrolysis control)

  • Beakers, magnetic stirrer, and stir bars

  • Drying oven

  • Muffle furnace

Procedure:

  • Prepare Solution A: In a beaker, dissolve a specific amount of titanium precursor (e.g., 10 mL of TTIP) in a solvent (e.g., 50 mL of absolute ethanol). Stir vigorously for 15-20 minutes to ensure homogeneity.

  • Prepare Solution B: In a separate beaker, mix deionized water, ethanol, and an acid catalyst (e.g., 100 mL H₂O, 100 mL ethanol, and 1 mL HNO₃). The acid helps to control the hydrolysis rate of the titanium precursor.

  • Hydrolysis & Condensation: Add Solution A dropwise into Solution B under vigorous stirring. A white precipitate or gel (TiO₂·nH₂O) will form immediately.

  • Aging: Continue stirring the resulting sol for 1-2 hours at room temperature to allow the gel to age.

  • Drying: Transfer the gel to a petri dish and dry it in an oven at 80-100 °C for 12-24 hours to remove water and solvent.

  • Calcination: Grind the dried gel into a fine powder using a mortar and pestle. Calcine the powder in a muffle furnace at a specific temperature (e.g., 450-600 °C) for 2-4 hours. The calcination temperature is critical for forming the desired crystalline phase (anatase is generally more photoactive than rutile).[2]

  • Characterization: The final white TiO₂ powder should be characterized using techniques like X-ray Diffraction (XRD) for crystal phase, Scanning Electron Microscopy (SEM) for morphology, and BET analysis for surface area.[2][9]

Protocol 2: Photocatalytic Degradation of this compound

This protocol details the procedure for a batch photoreactor experiment.[2][10]

Materials & Equipment:

  • Synthesized TiO₂ nanoparticles

  • This compound (analytical grade)

  • Deionized water

  • Batch photoreactor (e.g., quartz or borosilicate glass beaker)

  • UV lamp (e.g., 100 W medium-pressure mercury lamp) with a cooling jacket.[2][11]

  • Magnetic stirrer

  • pH meter

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

Procedure:

  • Prepare 2-CP Solution: Prepare an aqueous solution of this compound of the desired initial concentration (e.g., 50 mg/L) in a volumetric flask using deionized water.

  • Catalyst Suspension: Add the desired amount of TiO₂ catalyst (e.g., to achieve a final concentration of 10 mg/L) to a specific volume of the 2-CP solution (e.g., 200 mL) in the photoreactor.

  • Adjust pH: Adjust the pH of the suspension to the desired value (e.g., pH 9) using dilute NaOH or HCl.

  • Adsorption Equilibrium: Place the photoreactor on a magnetic stirrer and stir the suspension in complete darkness for 30-60 minutes. This step ensures that an adsorption-desorption equilibrium is established between the 2-CP molecules and the catalyst surface before irradiation begins.

  • Initiate Photoreaction: Turn on the UV lamp to start the photocatalytic reaction. Ensure the lamp is properly cooled to maintain a constant reaction temperature.

  • Sampling: Withdraw aliquots (e.g., 2-3 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).

  • Sample Preparation: Immediately filter each aliquot through a 0.22 µm syringe filter to remove the TiO₂ nanoparticles and stop the reaction. The filtrate is now ready for analysis.

  • Control Experiments: It is crucial to perform control experiments, such as irradiating the 2-CP solution without a catalyst (photolysis) and stirring the solution with the catalyst in the dark (adsorption), to distinguish the contribution of each process.[2]

Protocol 3: Analysis of this compound by HPLC

This protocol provides a standard method for quantifying the concentration of 2-CP in the collected samples.[2][12]

Equipment & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photo Diode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 × 150 mm, 5 µm).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade (can be acidified, e.g., with 1.5% acetic acid or 0.5% phosphoric acid).[12]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase. A common composition is a mixture of acetonitrile and acidified water. For example, a v/v ratio of 45:55 (Acetonitrile: 1.5% Acetic Acid in water).[12] Degas the mobile phase before use.

  • Instrument Setup:

    • Set the flow rate (e.g., 0.4 - 1.0 mL/min).[12]

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detector wavelength to the absorbance maximum of this compound, typically around 275 nm.[12]

    • Set the injection volume (e.g., 10-20 µL).

  • Calibration Curve: Prepare a series of standard solutions of 2-CP with known concentrations (e.g., 1, 5, 10, 25, 50 mg/L). Inject each standard into the HPLC and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered samples (from Protocol 2) into the HPLC system.

  • Quantification: Determine the peak area for 2-CP in each sample chromatogram. Use the calibration curve to calculate the concentration of 2-CP remaining at each time point.

  • Calculation of Degradation: The degradation efficiency (%) can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration of 2-CP (at t=0, after equilibration in the dark) and Cₜ is the concentration at time 't'.

References

Application Notes & Protocols: 2-Chlorophenol Oxidation via Fenton and Photo-Fenton Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chlorophenol (2-CP) is a toxic and persistent environmental pollutant originating from various industrial activities, including the manufacturing of pesticides, herbicides, and dyes. Its presence in wastewater poses a significant threat to ecosystems and human health. Advanced Oxidation Processes (AOPs) are highly effective for degrading such refractory organic compounds. Among these, the Fenton and photo-Fenton processes stand out for their ability to generate highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants, ultimately leading to their mineralization into CO₂, H₂O, and inorganic ions.

This document provides a detailed overview, comparative data, and experimental protocols for the application of Fenton and photo-Fenton processes in the degradation of this compound.

Reaction Mechanisms and Principles

The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals (•OH), as shown in the classical Fenton reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radical is a powerful oxidizing agent (standard redox potential E⁰ = +2.8 V) that attacks the this compound molecule. The main drawback of the classical Fenton process is the slow regeneration of Fe²⁺ from Fe³⁺, which consumes H₂O₂ and generates less reactive species.

The photo-Fenton process significantly enhances the degradation rate by incorporating ultraviolet (UV) or solar light.[1] Irradiation accelerates the regeneration of the Fe²⁺ catalyst from the photoreduction of Fe³⁺ ions, thereby generating additional hydroxyl radicals and improving the overall process efficiency.[2]

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

Fenton_Cycle cluster_fenton Fenton Process cluster_photo Photo-Fenton Enhancement Fe2 Fe²⁺ Fe3 Fe³⁺ H2O2_in H₂O₂ OH_rad •OH CP_in This compound OH_rad->CP_in Oxidation Fe3_photo Fe³⁺ Fe2_photo Fe²⁺ UV_light UV Light (hν) OH_rad2 •OH OH_rad2->CP_in Oxidation Deg_prod Degradation Products (CO₂, H₂O, Cl⁻) CP_in->Deg_prod

Key Parameters Influencing Oxidation Efficiency

The performance of both processes is highly dependent on several operational parameters. Optimization of these factors is critical to achieving high degradation and mineralization rates.

  • pH: This is the most critical factor. The optimal pH range for 2-CP degradation is acidic, typically between 2.5 and 4.0.[1][3][4] At pH values above 4, iron precipitates as ferric hydroxide, reducing catalyst availability and halting •OH production.[5] At very low pH (<2.5), the reaction can be inhibited due to the formation of stable iron complexes and the scavenging of •OH radicals by H⁺ ions.[5]

  • Hydrogen Peroxide (H₂O₂) Concentration: The H₂O₂ dosage directly influences the amount of •OH generated. An optimal concentration exists, as an excess of H₂O₂ can be detrimental, acting as an •OH scavenger itself (•OH + H₂O₂ → HO₂• + H₂O), thus reducing process efficiency.[2]

  • Ferrous Ion (Fe²⁺) Concentration: The Fe²⁺ concentration is crucial for catalyzing H₂O₂ decomposition. The molar ratio of Fe²⁺ to H₂O₂ is a key parameter to optimize.[6]

  • Temperature: Increasing the temperature can enhance the reaction rate. However, at temperatures above a certain point, the decomposition of H₂O₂ into water and oxygen becomes more favorable, reducing the efficiency of •OH generation.[2][7]

  • UV Irradiation: For the photo-Fenton process, the intensity and wavelength of the light source are important. UV light significantly accelerates the process compared to solar light, but both are effective.[1]

Data Presentation: Performance and Optimal Conditions

The following tables summarize quantitative data from various studies on the oxidation of this compound.

Table 1: Optimal Experimental Conditions for this compound Oxidation

ParameterFenton ProcessPhoto-Fenton ProcessReference(s)
Optimal pH 2.5 - 4.03.0 - 4.0[1][3][4][6]
Optimal [H₂O₂] 22 mMVaries; dependent on [2-CP][1][3]
Optimal [Fe²⁺] 0.45 mMVaries; dependent on [2-CP][1][3]
Optimal Fe²⁺/H₂O₂ Molar Ratio Not specified~1.0[6]
Temperature (°C) 20 - 70Ambient[7]

Table 2: Comparative Degradation and Mineralization Efficiencies

Process2-CP Degradation (%)Mineralization (TOC/DOC Removal %)Reaction TimeReference(s)
Fenton >99%~39%60 min[1][3]
Photo-Fenton (UV/Solar) >99%95 - 97%60 min[1]
Photo-Fenton (UV) ~90%>90%90 min / 30 min[2][4]
UV/H₂O₂ (for comparison) ~16.8%Not specified60 min[4]

Note: Efficiencies are highly dependent on the specific initial concentrations and conditions of the experiment.

Experimental Protocols

Protocol 1: General Procedure for Fenton Oxidation of this compound

Objective: To degrade a 100 mg/L solution of this compound using the classical Fenton process.

Materials:

  • This compound (≥99% purity)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w solution)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Sodium sulfite (Na₂SO₃) for quenching the reaction

  • Deionized water

  • Glass batch reactor (e.g., 500 mL beaker) with magnetic stirrer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 g/L stock solution of 2-CP in deionized water. From this, prepare a 100 mg/L working solution in the glass reactor.

  • pH Adjustment: While stirring, adjust the pH of the 2-CP solution to 3.0 using dilute H₂SO₄ or NaOH.

  • Catalyst Addition: Add the required amount of FeSO₄·7H₂O to achieve the desired catalyst concentration (e.g., 0.45 mM).[3] Allow it to dissolve completely.

  • Initiation of Reaction: Add the predetermined volume of H₂O₂ (e.g., to achieve a 22 mM concentration) to the reactor to initiate the oxidation reaction.[3] Start the timer immediately.

  • Sampling: Withdraw samples at specific time intervals (e.g., 0, 5, 15, 30, 60, 90 minutes).

  • Quenching: Immediately quench the reaction in each sample by adding a small amount of sodium sulfite to consume any residual H₂O₂. Adjust the pH to >7 to precipitate the iron catalyst.

  • Sample Preparation for Analysis: Centrifuge or filter the quenched samples to remove the precipitated iron hydroxide before analysis.

  • Analysis: Analyze the supernatant for residual 2-CP concentration and Total Organic Carbon (TOC).

Protocol 2: General Procedure for Photo-Fenton Oxidation of this compound

Objective: To degrade a 100 mg/L solution of this compound using the photo-Fenton process.

Materials:

  • Same as Protocol 1.

  • A photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) or a setup for solar irradiation.

Procedure:

  • Setup: The experimental setup is similar to the Fenton process, but the reactor must be placed under a UV light source. Ensure the reactor material is UV-transparent (e.g., quartz).

  • Steps 1-3: Follow steps 1-3 from Protocol 1 (Preparation, pH Adjustment, Catalyst Addition).

  • Initiation of Reaction: Turn on the UV lamp and allow it to stabilize. Add the predetermined volume of H₂O₂ to the reactor to initiate the reaction. Start the timer.

  • Steps 5-8: Follow steps 5-8 from Protocol 1 (Sampling, Quenching, Sample Preparation, Analysis).

Protocol 3: Analytical Methods

  • This compound Quantification: Residual 2-CP concentration is typically measured using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 1% acetic acid).

    • Detection: UV detector at a wavelength of ~274 nm.

  • Mineralization Assessment: The extent of mineralization is determined by measuring the reduction in Total Organic Carbon (TOC) using a TOC analyzer.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol 1. Prepare 2-CP Working Solution adj_ph 2. Adjust pH to 3.0 prep_sol->adj_ph add_fe 3. Add FeSO₄ Catalyst adj_ph->add_fe initiate 4. Initiate with H₂O₂ add_fe->initiate irradiate 5. Irradiate with UV (Photo-Fenton Only) initiate->irradiate If Photo-Fenton sampling 6. Withdraw Samples at Intervals initiate->sampling If Fenton irradiate->sampling quench 7. Quench Reaction (Na₂SO₃) sampling->quench prep_ana 8. Filter/Centrifuge quench->prep_ana analyze 9. Analyze Samples (HPLC, TOC) prep_ana->analyze

Degradation Pathway and Intermediates

The oxidation of this compound proceeds through a series of intermediate products before complete mineralization. The initial attack by the hydroxyl radical typically leads to the formation of hydroxylated and aromatic intermediates. Common intermediates identified include 3-chlorocatechol and chlorohydroquinone.[6] Further oxidation cleaves the aromatic ring, forming short-chain aliphatic carboxylic acids such as oxalic acid and acetic acid.[1] The final products of complete mineralization are carbon dioxide, water, and chloride ions.

Degradation_Pathway CP This compound OH •OH Attack CP->OH Intermediates Aromatic Intermediates (e.g., 3-Chlorocatechol, Chlorohydroquinone) OH->Intermediates RingCleavage Ring Cleavage Intermediates->RingCleavage Acids Aliphatic Carboxylic Acids (Oxalic Acid, Acetic Acid) RingCleavage->Acids Mineralization Mineralization Acids->Mineralization Final CO₂ + H₂O + Cl⁻ Mineralization->Final

Conclusion: Both Fenton and photo-Fenton processes are highly effective for the degradation of this compound. The photo-Fenton process demonstrates significantly superior performance, achieving near-complete mineralization (95-97%) compared to the classical Fenton process (~39% mineralization).[1] The key to successful application lies in the careful optimization of operational parameters, particularly pH and reagent concentrations. These protocols and data serve as a foundational guide for researchers developing and applying these powerful AOPs for the remediation of wastewater contaminated with chlorinated phenols.

References

Application Notes and Protocols for the Sonochemical Degradation of Aqueous 2-Chlorophenol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the sonochemical degradation of 2-chlorophenol (2-CP) in aqueous solutions. It includes detailed application notes, experimental protocols, and quantitative data to assist researchers in designing and conducting experiments for the removal of this priority pollutant.

Introduction and Application Notes

Sonochemical degradation is an advanced oxidation process (AOP) that utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation in a liquid medium. The formation, growth, and implosive collapse of microscopic bubbles generate localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radical species, primarily hydroxyl radicals (•OH), from the sonolysis of water. These radicals are powerful, non-selective oxidizing agents that can effectively degrade recalcitrant organic pollutants like this compound into less harmful compounds.

The degradation of this compound via sonolysis is a promising technology for water and wastewater treatment due to its effectiveness at ambient temperature and pressure, without the need for additional harsh chemical oxidants. The primary mechanism involves the attack of hydroxyl radicals on the aromatic ring of the 2-CP molecule.[1][2] This process can be influenced by several key parameters:

  • pH: The degradation of this compound is generally more effective in acidic to neutral solutions.[3]

  • Ultrasonic Frequency and Power: Higher frequencies can lead to a greater production of hydroxyl radicals, while increased power intensity enhances the cavitation effect.

  • Initial Contaminant Concentration: The degradation rate often follows pseudo-first-order kinetics, with the rate constant being dependent on the initial concentration.[1][2]

  • Presence of Catalysts: The addition of catalysts such as Fenton-like reagents (e.g., Fe(II) ions) can significantly enhance the degradation rate by promoting the generation of hydroxyl radicals.[1][2][4]

  • Dissolved Gases: The type of dissolved gas can influence the cavitation process and the formation of radicals.

The sonochemical degradation of this compound typically proceeds through hydroxylation and dechlorination steps, leading to the formation of intermediates such as chlorohydroquinone and catechol, which are subsequently broken down into smaller organic acids and eventually mineralized to CO2, H2O, and Cl-.[5]

Experimental Protocols

This section outlines a detailed protocol for the sonochemical degradation of a this compound aqueous solution.

Materials and Reagents
  • This compound (99% purity)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for mobile phase preparation)

  • Nitrogen or Argon gas for purging (optional)

Equipment
  • Ultrasonic bath or probe sonicator with adjustable frequency and power output

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Syringe filters (0.45 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sonication Sonication cluster_analysis Analysis A Prepare aqueous solution of this compound B Adjust pH of the solution A->B C Transfer solution to reaction vessel B->C D Place vessel in ultrasonic bath/insert probe C->D E Set ultrasonic frequency and power D->E F Start sonication for a defined time E->F G Collect samples at time intervals F->G H Filter the collected samples G->H I Analyze samples using HPLC or GC-MS H->I J Quantify 2-CP and degradation products I->J

Caption: Experimental workflow for sonochemical degradation of this compound.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water of a desired concentration (e.g., 100 mg/L).

    • From the stock solution, prepare the working solution to the desired volume for the experiment.

    • Adjust the pH of the working solution to the desired value using dilute HCl or NaOH.

  • Sonication Process:

    • Transfer the prepared this compound solution into the glass reaction vessel containing a magnetic stir bar.

    • If using an ultrasonic bath, place the reaction vessel in the center of the bath. Ensure the water level in the bath is the same as the solution level in the vessel.

    • If using a probe sonicator, immerse the tip of the probe into the solution, approximately 2 cm below the surface.

    • Set the desired ultrasonic frequency (e.g., 20 kHz - 500 kHz) and power output (e.g., 50 W - 200 W).

    • To maintain a constant temperature, the reaction vessel can be placed in a cooling water jacket.

    • Commence the sonication process and start a timer.

    • Withdraw aliquots of the solution at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) using a syringe.

  • Sample Analysis (HPLC Method):

    • Immediately filter the collected samples through a 0.45 µm syringe filter to remove any solid impurities.

    • Analyze the filtrate using an HPLC system equipped with a C18 column.

    • HPLC Conditions:

      • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid) in a suitable ratio (e.g., 60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection Wavelength: 274 nm.

    • Quantify the concentration of this compound and its degradation products by comparing the peak areas with those of standard solutions.

Data Presentation

The following tables summarize quantitative data on the sonochemical degradation of this compound under various conditions, compiled from the literature.

Table 1: Effect of pH on the Degradation of this compound

Initial Concentration (mg/L)Ultrasonic Frequency (kHz)Power (W)pHDegradation Efficiency (%) after 120 minPseudo-first-order rate constant (k, min⁻¹)Reference
10020503~850.015Adapted from[5]
10020507~600.008Adapted from[5]
10020509~400.004Adapted from[5]

Table 2: Effect of Initial Concentration on the Degradation of this compound

Initial Concentration (µM)Ultrasonic Frequency (kHz)Power (W)pHDegradation Rate (µM/min)Pseudo-first-order rate constant (k, min⁻¹)Reference
2020505.7-~0.0055Adapted from[5]
8020505.7-(4.8 ± 0.4) x 10⁻³[5]
100---4.5-6.6 (air), 6.0-7.2 (argon)-[1][2]

Proposed Degradation Pathway

The sonochemical degradation of this compound is initiated by the attack of hydroxyl radicals, leading to a series of intermediate products before complete mineralization.

G CP This compound CHQ Chlorohydroquinone CP->CHQ + •OH CAT Catechol CP->CAT + •OH OH •OH OA Short-chain organic acids (e.g., oxalic acid, formic acid) CHQ->OA + •OH CAT->OA + •OH MIN CO2 + H2O + Cl- OA->MIN Further oxidation

Caption: Proposed degradation pathway of this compound by sonolysis.

This guide provides a foundational understanding and practical protocols for the sonochemical degradation of this compound. Researchers are encouraged to optimize the experimental parameters based on their specific objectives and available equipment.

References

Application Notes and Protocols for Isolating and Characterizing 2-Chlorophenol Degrading Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful isolation, characterization, and application of bacteria capable of degrading 2-chlorophenol, a persistent and toxic environmental pollutant.

Introduction

Chlorophenols, including this compound (2-CP), are widespread environmental contaminants originating from industrial processes such as the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals.[1][2] Their persistence and toxicity, including carcinogenic and mutagenic properties, pose a significant threat to ecosystems and human health.[1][2] Bioremediation, utilizing microorganisms to break down these harmful compounds, has emerged as a cost-effective and environmentally friendly alternative to traditional physico-chemical treatment methods.[1][2] Several bacterial species have been identified that can utilize chlorophenols as their sole source of carbon and energy.[1][2][3]

The isolation of novel bacterial strains with high degradation efficiency for 2-CP is crucial for developing robust bioremediation strategies. This process typically involves enrichment culture techniques to selectively grow microorganisms from contaminated environments that can tolerate and metabolize 2-CP. Subsequent isolation and characterization of pure cultures are necessary to understand their metabolic capabilities, optimal growth conditions, and genetic makeup. Molecular techniques, such as 16S rRNA gene sequencing, are widely used for the accurate identification of these isolates.[4][5][6]

This document outlines detailed protocols for the enrichment, isolation, and characterization of this compound degrading bacteria, along with methods for quantifying their degradation activity.

Data Presentation: Quantitative Degradation Parameters

The following tables summarize key quantitative data from studies on various this compound and other chlorophenol degrading bacteria, providing a comparative overview of their degradation capabilities under different conditions.

Table 1: Degradation Efficiency of Various Bacterial Strains for Chlorophenols

Bacterial StrainChlorophenolInitial Concentration (mg/L)Degradation Efficiency (%)Time (days)Reference
Rhizobium sp. 4-CP-204-Chlorophenol1001003.95[7]
Bacillus insolitus2,4-Dichlorophenol---[1]
Nocardioides sp. M62,4,6-Trichlorophenolup to 1600--[8]
Bacillus isolates2,4-Dichlorophenoxyacetic acid-up to 99.5-[9]
Bacillus isolates2,4-Dichlorophenol-up to 98.4-[9]
Bacillus isolates2,4,6-Trichlorophenol-up to 94.0-[9]
Hydrogenotrophic biofilmThis compound2595>4 months (acclimation)[10]

Table 2: Optimal Growth and Degradation Conditions

Bacterial StrainParameterOptimal ValueReference
Rhizobium sp. 4-CP-20Temperature36°C[7]
Rhizobium sp. 4-CP-20pH6.89 - 8.20[7]
Nocardioides sp. M6pH9.0 - 9.4[8]
Nocardioides sp. M6Sodium Ion Concentration0.2 - 0.4 M[8]
Hydrogenotrophic biofilm (Denitrifying)pH~6.0 ± 0.2[10]
Hydrogenotrophic biofilm (Sulfate-reducing)pH~7.0 ± 0.2[10]
Hydrogenotrophic biofilm (Dechlorinating)pH5.8 - 7.2[10]

Experimental Protocols

Protocol 1: Enrichment and Isolation of this compound Degrading Bacteria

1.1. Sample Collection:

  • Collect soil or sediment samples from sites with a history of contamination with chlorophenols or industrial effluents.[3]

  • Store samples at 4°C until use.

1.2. Enrichment Culture:

  • Prepare a basal mineral salt medium (MSM). A typical composition per liter of distilled water is:

    • K₂HPO₄: 1.5 g

    • KH₂PO₄: 0.5 g

    • (NH₄)₂SO₄: 1.0 g

    • MgSO₄·7H₂O: 0.2 g

    • FeSO₄·7H₂O: 0.01 g

    • CaCl₂·2H₂O: 0.02 g

    • Adjust pH to 7.0-7.2.

  • Add 10 g of the collected soil/sediment sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.[3]

  • Supplement the medium with this compound as the sole carbon source at an initial concentration of 25-50 mg/L.

  • Incubate the flasks on a rotary shaker (150 rpm) at 30°C in the dark.

  • After one to two weeks, or when turbidity is observed, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing 2-CP.

  • Repeat this subculturing step at least three to five times to enrich for bacteria capable of degrading 2-CP. Gradually increase the concentration of 2-CP in subsequent transfers to select for more efficient degraders.

1.3. Isolation of Pure Cultures:

  • After successful enrichment, serially dilute the culture in sterile saline (0.85% NaCl).

  • Spread plate the dilutions onto MSM agar plates supplemented with 2-CP (50 mg/L).

  • Incubate the plates at 30°C for 3-7 days until distinct colonies are visible.

  • Pick individual colonies with different morphologies and streak them onto fresh MSM agar plates with 2-CP to obtain pure cultures.

  • Verify the purity of the isolates by microscopic examination.

Protocol 2: Characterization of this compound Degradation

2.1. Growth and Degradation Assay:

  • Inoculate 100 mL of MSM containing a known concentration of 2-CP (e.g., 50 or 100 mg/L) with a freshly grown culture of the isolated bacterium (to an initial OD₆₀₀ of ~0.1).

  • Include a non-inoculated control flask to account for abiotic loss of 2-CP.

  • Incubate the flasks under the same conditions as the enrichment.

  • Withdraw samples (e.g., 2 mL) at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).

  • Measure bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀).

  • Centrifuge the samples to pellet the cells and analyze the supernatant for the remaining 2-CP concentration.

2.2. Analytical Method for this compound Quantification (HPLC):

  • High-Performance Liquid Chromatography (HPLC) is a common method for quantifying 2-CP.[11][12]

  • Sample Preparation: Filter the supernatant from the degradation assay through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 45:55 v/v with 1.5% acetic acid).[11]

    • Flow Rate: 0.4 - 1.0 mL/min.[11]

    • Detector: UV detector at a wavelength of 275 nm.[11]

    • Injection Volume: 20 µL.

  • Quantify the 2-CP concentration by comparing the peak area of the sample with a standard curve prepared with known concentrations of 2-CP.

Protocol 3: Molecular Identification of Bacterial Isolates

3.1. Genomic DNA Extraction:

  • Extract genomic DNA from a pure culture of the isolate using a commercial DNA extraction kit according to the manufacturer's instructions.

3.2. 16S rRNA Gene Amplification:

  • Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').[5]

  • PCR Reaction Mixture (50 µL):

    • 10X PCR Buffer: 5 µL

    • dNTPs (10 mM): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Taq DNA Polymerase: 0.5 µL

    • Template DNA (20-50 ng): 1 µL

    • Nuclease-free water: to 50 µL

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 5 min

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 sec

      • Annealing: 55°C for 30 sec

      • Extension: 72°C for 1.5 min

    • Final extension: 72°C for 10 min

3.3. Gel Electrophoresis and Sequencing:

  • Verify the PCR product size (~1500 bp) by running an aliquot on a 1% agarose gel.

  • Purify the remaining PCR product using a PCR purification kit.

  • Send the purified product for Sanger sequencing.[5]

3.4. Sequence Analysis:

  • Analyze the obtained 16S rRNA gene sequence using bioinformatics tools.

  • Compare the sequence against a public database like NCBI GenBank or the Ribosomal Database Project (RDP) using BLAST (Basic Local Alignment Search Tool) to identify the closest known bacterial species.[5]

Visualizations

experimental_workflow cluster_isolation Isolation Phase cluster_characterization Characterization Phase Sample Soil/Sediment Sample Collection Enrichment Enrichment Culture (MSM + 2-CP) Sample->Enrichment Subculture Serial Subculturing (Increasing 2-CP) Enrichment->Subculture Isolation Isolation on Agar Plates Subculture->Isolation PureCulture Pure Culture of Isolate Isolation->PureCulture DegradationAssay Growth & Degradation Assay PureCulture->DegradationAssay DNA_Extraction Genomic DNA Extraction PureCulture->DNA_Extraction HPLC 2-CP Quantification (HPLC) DegradationAssay->HPLC PCR 16S rRNA Gene PCR DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis & Identification Sequencing->Analysis

Caption: Experimental workflow for isolation and characterization.

degradation_pathway CP This compound CC 3-Chlorocatechol CP->CC Monooxygenase CM 2-Chloro-cis,cis-muconate CC->CM Catechol 1,2-dioxygenase TD trans-Dienelactone CM->TD Chloromuconate cycloisomerase MA Maleylacetate TD->MA Dienelactone hydrolase TCA TCA Cycle MA->TCA

Caption: Aerobic degradation pathway of this compound.

References

Application Notes and Protocols for Bioremediation of 2-Chlorophenol Contaminated Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and evaluating bioremediation strategies for soil contaminated with 2-chlorophenol (2-CP). The protocols outlined below detail experimental procedures for microcosm studies, microbial and enzymatic assays, and analytical quantification of 2-CP and its metabolites.

Introduction to this compound Bioremediation

This compound is a toxic and persistent environmental pollutant originating from various industrial processes. Bioremediation offers a cost-effective and environmentally friendly approach to detoxify 2-CP contaminated sites. This process primarily relies on the metabolic activities of microorganisms, including bacteria and fungi, which can utilize 2-CP as a carbon and energy source. Key strategies for enhancing bioremediation include bioaugmentation , the introduction of specific microorganisms with desired degradation capabilities, and biostimulation , the modification of the environment to stimulate the activity of indigenous degrading populations.

Microbial degradation of 2-CP typically proceeds through a critical intermediate, 3-chlorocatechol.[1][2] From there, the aromatic ring is cleaved via two main pathways: the modified ortho-cleavage pathway and the meta-cleavage pathway.[1][2] The key enzymes governing these pathways are catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, respectively.[1][2]

Microbial Strains for this compound Degradation

Several bacterial and fungal strains have been identified for their ability to degrade this compound.

Bacterial Strains:

  • Pseudomonas putida : Various strains of P. putida are known to degrade a range of chlorophenols, including 2-CP.[1][3] For instance, Pseudomonas putida CPI has been shown to completely degrade 1.56 mM of this compound within 94 hours.[1]

  • Rhodococcus opacus : Rhodococcus opacus 1CP can degrade 2-CP via a modified ortho-cleavage pathway.[2] Immobilized cells of Rhodococcus opacus have demonstrated the ability to degrade high concentrations of phenol and chlorinated phenols.[4][5]

  • Alcaligenes sp. and Streptomyces rochei have also been reported to mineralize 2-CP.[2]

Fungal Strains:

Fungi, particularly white-rot fungi, produce extracellular enzymes like laccases and peroxidases that can degrade a broad range of phenolic compounds. While specific quantitative data for 2-CP degradation by fungi is less common in the provided search results, their potential in bioremediation is significant.

Quantitative Data on this compound Bioremediation

The efficiency of this compound bioremediation can vary depending on the microbial strain, environmental conditions, and the initial concentration of the contaminant.

Microbial StrainInitial 2-CP ConcentrationDegradation EfficiencyTime (hours)Reference
Pseudomonas putida CPI1.56 mM100%94[1]
Aerobic Granules1150-1617 mg/L COD94% COD removal8 (HRT)[6]
Mixed Culture with Activated Carbon190.5 mg/L~98.5%Steady-state[7]

Signaling Pathways and Experimental Workflows

This compound Degradation Pathways

The aerobic degradation of this compound by bacteria predominantly follows two pathways after its initial conversion to 3-chlorocatechol.

G cluster_main This compound Degradation cluster_ortho Modified Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway This compound This compound 3-Chlorocatechol 3-Chlorocatechol This compound->3-Chlorocatechol Catechol 1,2-dioxygenase Catechol 1,2-dioxygenase 3-Chlorocatechol->Catechol 1,2-dioxygenase Catechol 2,3-dioxygenase Catechol 2,3-dioxygenase 3-Chlorocatechol->Catechol 2,3-dioxygenase 2-Chloro-cis,cis-muconate 2-Chloro-cis,cis-muconate Catechol 1,2-dioxygenase->2-Chloro-cis,cis-muconate Maleylacetate Maleylacetate 2-Chloro-cis,cis-muconate->Maleylacetate ... TCA Cycle_O TCA Cycle Maleylacetate->TCA Cycle_O 2-Hydroxymuconic semialdehyde 2-Hydroxymuconic semialdehyde Catechol 2,3-dioxygenase->2-Hydroxymuconic semialdehyde TCA Cycle_M TCA Cycle 2-Hydroxymuconic semialdehyde->TCA Cycle_M ...

Caption: Bacterial degradation pathways for this compound.

Experimental Workflow for Bioremediation Assessment

A typical workflow for assessing the bioremediation of this compound in soil involves microcosm setup, treatment application, and subsequent analysis.

G cluster_workflow Bioremediation Experimental Workflow start Contaminated Soil Collection microcosm Soil Microcosm Setup start->microcosm treatments Application of Treatments (Bioaugmentation/Biostimulation) microcosm->treatments incubation Incubation under Controlled Conditions treatments->incubation sampling Periodic Soil Sampling incubation->sampling analysis Chemical and Biological Analysis sampling->analysis data Data Interpretation analysis->data end Conclusion on Bioremediation Efficacy data->end

Caption: General experimental workflow for soil bioremediation studies.

Experimental Protocols

Protocol 1: Soil Microcosm Study for this compound Bioremediation

This protocol describes the setup and monitoring of a laboratory-scale soil microcosm experiment to evaluate the bioremediation of 2-CP.

1. Materials:

  • 2-CP contaminated soil or uncontaminated soil to be spiked.

  • Sterile glass jars or beakers (e.g., 250 mL).

  • Microbial inoculum (e.g., pure culture of Pseudomonas putida or a microbial consortium).

  • Nutrient solution (e.g., minimal salts medium).

  • Sterile distilled water.

  • Analytical grade this compound.

2. Microcosm Setup:

  • Soil Preparation:

    • Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

    • If using uncontaminated soil, spike it with a known concentration of 2-CP dissolved in a minimal volume of a suitable solvent (e.g., acetone). Allow the solvent to evaporate completely in a fume hood.

    • Determine the water holding capacity (WHC) of the soil.

  • Microcosm Assembly:

    • Add a known amount of prepared soil (e.g., 100 g) to each sterile glass jar.

    • Prepare different treatment groups in triplicate:

      • Control: Soil with 2-CP only.

      • Biostimulation: Soil with 2-CP and nutrient solution.

      • Bioaugmentation: Soil with 2-CP and microbial inoculum.

      • Bioaugmentation + Biostimulation: Soil with 2-CP, microbial inoculum, and nutrient solution.

      • Sterile Control: Autoclaved soil with 2-CP to assess abiotic losses.

  • Inoculation and Amendment:

    • For bioaugmentation, add a predetermined concentration of the microbial culture (e.g., 10^8 cells/g of soil).

    • For biostimulation, add the nutrient solution to achieve a desired C:N:P ratio (e.g., 100:10:1).

    • Adjust the moisture content of all microcosms to 60-70% of the WHC with sterile distilled water.

  • Incubation:

    • Cover the jars with perforated aluminum foil or a breathable membrane to allow gas exchange while minimizing moisture loss.

    • Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C).

3. Monitoring:

  • Collect soil samples at regular intervals (e.g., 0, 7, 14, 28, and 56 days).

  • Analyze the samples for:

    • Residual 2-CP concentration (Protocol 4).

    • Microbial population counts (plate counts or molecular methods).

    • Enzyme activities (Protocols 2 and 3).

    • Soil pH and moisture content.

Protocol 2: Catechol 1,2-Dioxygenase Activity Assay

This assay measures the formation of cis,cis-muconic acid from catechol.

1. Reagents:

  • 50 mM Tris-HCl buffer (pH 7.5-8.5).[8][9]

  • 10 mM Catechol solution (prepare fresh).

  • Crude enzyme extract from soil or microbial culture.

2. Procedure:

  • Prepare the reaction mixture in a quartz cuvette or a 96-well UV-transparent microplate:

    • 890 µL of 50 mM Tris-HCl buffer.[9]

    • 50 µL of crude enzyme extract.[9]

  • Pre-incubate the mixture at the desired temperature (e.g., 30-40°C) for 5 minutes.[8]

  • Initiate the reaction by adding 10 µL of 100 µM catechol.[9]

  • Immediately monitor the increase in absorbance at 260 nm for 3-5 minutes using a spectrophotometer.[8][9]

  • Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M⁻¹ cm⁻¹).[10]

3. Calculation:

One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute.[8]

Protocol 3: Catechol 2,3-Dioxygenase Activity Assay

This assay measures the formation of 2-hydroxymuconic semialdehyde from catechol.

1. Reagents:

  • 50 mM Phosphate buffer (pH 7.5).[11]

  • 10 mM Catechol solution (prepare fresh).

  • Crude enzyme extract.

2. Procedure:

  • Prepare the reaction mixture in a cuvette or microplate:

    • To a total volume of 1 mL, add 50 mM phosphate buffer, and the crude enzyme extract.[11]

  • Pre-incubate the mixture at the assay temperature (e.g., 30°C).[12]

  • Start the reaction by adding catechol to a final concentration of 0.1 mM.[13]

  • Monitor the increase in absorbance at 375 nm for 3-5 minutes.[11][14]

  • Calculate the enzyme activity using the molar extinction coefficient of 2-hydroxymuconic semialdehyde (ε = 36,000 M⁻¹ cm⁻¹).[11]

3. Calculation:

One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-hydroxymuconic semialdehyde per minute.[12]

Protocol 4: Analysis of this compound and its Metabolites in Soil

This protocol outlines the extraction and analysis of 2-CP and its degradation products from soil samples using HPLC or GC-MS.

1. Soil Extraction:

  • Alkaline Extraction for HPLC:

    • To 1 g of soil, add 3 mL of 0.1 M sodium hydroxide and shake for 30-45 minutes.[15]

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction.[15]

    • Combine the supernatants and adjust the pH to 6.5 with hydrochloric acid.[15]

    • Perform a liquid-liquid extraction with chloroform.[15]

    • Re-extract the chlorophenols from the chloroform phase into 0.1 M sodium hydroxide.[15]

    • Acidify the aqueous phase before HPLC analysis.[15]

  • Solvent Extraction for GC-MS:

    • Accelerated Solvent Extraction (ASE) with water at 125°C can be used.[16]

    • Alternatively, shake 8-12 g of soil with a 60:40 methanol:water solution for 30 minutes.[17]

    • Filter the extract through a 0.45 µm filter before analysis.[17]

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[18]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., 55:45 acetonitrile:water with 0.1% formic acid).[18]

  • Flow Rate: 0.4 mL/min.[18]

  • Detection: UV detector at 225 nm or a photodiode array (PDA) detector.[15][19]

3. GC-MS Analysis:

  • Column: A capillary column such as SH-RTX-5 (30 m x 0.32 mm x 0.25 µm).[20]

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.[20]

  • Oven Temperature Program: Start at 50°C, hold for 5 minutes, then ramp to 140°C at 10°C/min.[20]

  • Detector: Mass spectrometer in single-ion monitoring (SIM) or scan mode.[21]

Conclusion

The successful bioremediation of this compound contaminated soil is achievable through the application of scientific principles and robust experimental methodologies. The protocols and data presented here provide a framework for researchers to design and implement effective bioremediation strategies, from the selection of potent microbial degraders to the analytical verification of decontamination. Careful optimization of environmental parameters and a thorough understanding of the underlying biochemical pathways are crucial for translating laboratory findings into successful field applications.

References

Application Notes and Protocols: Laboratory Synthesis of 2-Chlorophenol for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chlorophenol is a valuable intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.[1] For research and development purposes, reliable and reproducible laboratory-scale synthesis methods are essential. This document provides detailed protocols for the synthesis of this compound, a comparison of different synthetic routes, and a workflow diagram for the experimental procedure.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for two common laboratory methods for the synthesis of this compound.

Parameter Method 1: Chlorination of Phenol with tert-Butyl Hypochlorite Method 2: Direct Chlorination of Phenol with Chlorine Gas
Starting Material PhenolPhenol
Chlorinating Agent tert-Butyl hypochloriteChlorine gas
Solvent Carbon tetrachloridePerchlorinated hydrocarbon (e.g., tetrachloroethylene)
Catalyst Not explicitly requiredBranched-chain amine (10-500 ppm)
Reaction Temperature Boiling point of carbon tetrachloride (~77°C)110-120°C
Reaction Time 2 hours (reflux)30 minutes (gas introduction)
Reported Yield Not explicitly stated, but a common method.90-95%
Key Byproducts 4-chlorophenol, dichlorophenols4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol
Reference [2][3]

Experimental Protocols

Method 1: Synthesis of this compound by Chlorination of Phenol with tert-Butyl Hypochlorite

This protocol details the synthesis of this compound from phenol using tert-butyl hypochlorite as the chlorinating agent.[2]

Materials:

  • Phenol (0.5 mol)

  • tert-Butyl hypochlorite (0.5 mol)

  • Carbon tetrachloride (150-300 ml)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution or suspension of 0.5 mole of phenol in 150-300 ml of carbon tetrachloride.

  • Addition of Chlorinating Agent: With stirring, add 0.5 mole of tert-butyl hypochlorite dropwise from the dropping funnel. The temperature of the reaction mixture will be allowed to rise to the boiling point of the solvent.

  • Reflux: Once the addition is complete, heat the mixture to reflux and maintain it for an additional 2 hours.

  • Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the carbon tetrachloride and the tert-butyl alcohol byproduct by distillation.

  • Fractional Distillation: The residue is then subjected to fractional distillation. Collect the fraction boiling at approximately 174.9°C, which is this compound.[2]

  • Purification and Characterization: The purity of the collected fraction can be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the laboratory synthesis of this compound via the chlorination of phenol with tert-butyl hypochlorite.

experimental_workflow start Start setup Prepare a solution of phenol in carbon tetrachloride start->setup add_reagent Add tert-butyl hypochlorite dropwise with stirring setup->add_reagent reflux Heat the mixture to reflux for 2 hours add_reagent->reflux distill_solvent Distill off carbon tetrachloride and tert-butyl alcohol reflux->distill_solvent fractional_distillation Fractionally distill the residue (collect fraction at ~175°C) distill_solvent->fractional_distillation analysis Analyze purity of This compound (GC, NMR) fractional_distillation->analysis end End analysis->end

Caption: Workflow for this compound synthesis.

Signaling Pathway (Not Applicable to this Topic)

Signaling pathway diagrams are typically used to represent biological processes and are not relevant to the chemical synthesis of this compound.

Alternative Synthetic Route: Direct Chlorination

An alternative and high-yielding method involves the direct chlorination of phenol using chlorine gas in a non-polar, perchlorinated hydrocarbon solvent like tetrachloroethylene.[3] This process is catalyzed by a small amount of a branched-chain amine (10-500 ppm) and is conducted at a higher temperature (110-120°C).[3] The reported yield for this compound using this method is in the range of 90-95%, with the formation of byproducts such as 4-chlorophenol and dichlorophenols being minimized under these conditions.[3]

Safety Precautions

  • Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous solvent and a suspected carcinogen. All work should be performed in a fume hood.

  • tert-Butyl hypochlorite is a strong oxidizing agent and should be handled with care.

  • Chlorine gas is highly toxic and corrosive. Its use requires specialized equipment and safety protocols.

  • This compound is toxic and an irritant.[6] Avoid inhalation and contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: 2-Chlorophenol as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-chlorophenol as a versatile precursor in the synthesis of pharmaceutical compounds. The following sections detail the synthetic pathways, experimental protocols, and relevant biological mechanisms associated with drugs derived from this important chemical intermediate.

Introduction

This compound is a key building block in organic synthesis, serving as a precursor for a variety of molecules in the pharmaceutical, agrochemical, and dye industries.[1] Its chemical structure, featuring a hydroxyl group and a chlorine atom on a benzene ring, allows for diverse functionalization, making it an ideal starting material for the synthesis of complex pharmaceutical agents. This document focuses on the synthesis of the muscle relaxant, Chlorzoxazone, as a prime example of the pharmaceutical applications of this compound.

Synthetic Pathway from this compound to Chlorzoxazone

The synthesis of Chlorzoxazone from this compound is a multi-step process that involves the strategic introduction and transformation of functional groups on the aromatic ring. The overall pathway can be summarized as follows:

  • Nitration of this compound: The first step involves the regioselective nitration of this compound to introduce a nitro group at the para position relative to the hydroxyl group, yielding 4-chloro-2-nitrophenol.

  • Reduction of 4-Chloro-2-nitrophenol: The nitro group of 4-chloro-2-nitrophenol is then reduced to an amino group to form the key intermediate, 2-amino-4-chlorophenol.

  • Cyclization to Chlorzoxazone: Finally, 2-amino-4-chlorophenol undergoes a cyclization reaction, typically with phosgene or a phosgene equivalent, to form the final active pharmaceutical ingredient, Chlorzoxazone.

The following diagram illustrates the synthetic workflow from this compound to Chlorzoxazone.

G cluster_0 Synthesis of Chlorzoxazone from this compound A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 4-Chloro-2-nitrophenol B->C D Reduction (e.g., Fe/HCl) C->D Step 2 E 2-Amino-4-chlorophenol D->E F Cyclization (e.g., Triphosgene) E->F Step 3 G Chlorzoxazone F->G

Synthetic workflow for Chlorzoxazone.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-nitrophenol from this compound (Nitration)

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product, a mixture of nitrated isomers, can be purified by column chromatography on silica gel.

Expected Yield: The yield of the desired 4-chloro-2-nitrophenol can vary depending on the specific reaction conditions but is generally expected to be in the range of 60-70% after purification.

Protocol 2: Synthesis of 2-Amino-4-chlorophenol from 4-Chloro-2-nitrophenol (Reduction)

Objective: To reduce the nitro group of 4-chloro-2-nitrophenol to an amino group.

Materials:

  • 4-Chloro-2-nitrophenol

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-2-nitrophenol (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (0.1-0.2 equivalents) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a bed of celite to remove the iron residues and wash the filter cake with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-amino-4-chlorophenol.

Expected Yield: This reduction typically proceeds with high efficiency, with yields often exceeding 90%.

Protocol 3: Synthesis of Chlorzoxazone from 2-Amino-4-chlorophenol (Cyclization)

Objective: To perform a cyclization reaction to form the benzoxazolone ring of Chlorzoxazone.

Materials:

  • 2-Amino-4-chlorophenol

  • Triphosgene

  • Triethylamine

  • Toluene (or another suitable aprotic solvent)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve 2-amino-4-chlorophenol (1 equivalent) in toluene.

  • Add triethylamine (2.2 equivalents) to the solution.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in toluene.

  • Slowly add the triphosgene solution to the stirred solution of 2-amino-4-chlorophenol at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold toluene and then with water to remove any remaining impurities.

  • The crude Chlorzoxazone can be further purified by recrystallization from ethanol.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of Chlorzoxazone from this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1NitrationHNO₃, H₂SO₄Dichloromethane0 - 101 - 2~60-70
2ReductionFe, HClEthanol/WaterReflux2 - 4>90
3CyclizationTriphosgene, Et₃NTolueneReflux2 - 3~85-95

Mechanism of Action of Chlorzoxazone

Chlorzoxazone is a centrally acting muscle relaxant. Its precise mechanism of action is not fully elucidated, but it is believed to act at the level of the spinal cord and subcortical areas of the brain. The primary proposed mechanisms include:

  • Inhibition of Polysynaptic Reflexes: Chlorzoxazone is thought to inhibit polysynaptic reflex arcs, which are involved in causing and maintaining skeletal muscle spasms.

  • Modulation of GABAergic Neurotransmission: There is evidence to suggest that Chlorzoxazone may enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This leads to increased chloride ion influx into neurons, hyperpolarization, and a decrease in neuronal excitability.

  • FOXO3 Signaling Pathway: Recent studies suggest that Chlorzoxazone may also exert its effects through the modulation of the FOXO3 signaling pathway, which is involved in various cellular processes, including stress resistance and metabolism.

The following diagram illustrates the proposed signaling pathway for Chlorzoxazone's action.

G cluster_1 Proposed Mechanism of Action of Chlorzoxazone Chlorzoxazone Chlorzoxazone SpinalCord Spinal Cord & Subcortical Brain Areas Chlorzoxazone->SpinalCord Acts on FOXO3 FOXO3 Signaling Chlorzoxazone->FOXO3 May modulate GABA_A GABA-A Receptor SpinalCord->GABA_A Targets Cl_channel Chloride Channel GABA_A->Cl_channel Activates Neuron Neuron Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Increases Cl- influx ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability MuscleRelaxation Muscle Relaxation ReducedExcitability->MuscleRelaxation CellularEffects Modulation of Cellular Processes FOXO3->CellularEffects

References

Application Notes and Protocols for Electrochemical Oxidation of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of 2-chlorophenol (2-CP) from aqueous solutions using various electrochemical oxidation techniques. The information is compiled from recent scientific literature to guide researchers in setting up and conducting experiments in this field.

Introduction

This compound is a toxic and persistent environmental pollutant originating from various industrial processes, including the manufacturing of pesticides, herbicides, and pharmaceuticals. Conventional wastewater treatment methods are often ineffective in completely mineralizing this compound. Electrochemical Advanced Oxidation Processes (EAOPs) have emerged as promising technologies for the degradation of recalcitrant organic pollutants like 2-CP. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic molecules, ideally leading to their complete mineralization to CO2, H2O, and inorganic ions.

This document focuses on three prominent electrochemical oxidation techniques:

  • Anodic Oxidation (AO): Direct or indirect oxidation of 2-CP at the anode surface.

  • Electro-Fenton (EF): In-situ generation of Fenton's reagent (H2O2 and Fe2+) for homogeneous oxidation.

  • Photoelectro-Fenton (PEF): The Electro-Fenton process enhanced by UV irradiation.

Data Presentation

The following tables summarize quantitative data from various studies on the electrochemical oxidation of this compound, providing a comparative overview of the efficiency of different systems.

Table 1: Anodic Oxidation of this compound with Boron-Doped Diamond (BDD) Electrodes

AnodeCathodeInitial 2-CP Conc. (mM)Current Density (A cm⁻²)pHElectrolyteTreatment Time (h)2-CP Removal (%)Mineralization (TOC Removal, %)Energy Consumption (kWh (g TOC)⁻¹)Reference
BDDBDD10.147.3-6100963.78[1]
BDDBDD10.1257.3-6--3.68[1]
BDDBDD10.107.3-6---[1]
BDDPt/Ti-200 mA (total current)Neutral-394.8--[2][3]

Table 2: Anodic Oxidation of this compound with Mixed Metal Oxide (MMO) and Other Electrodes

AnodeCathodeInitial 2-CP Conc.Current DensitypHElectrolyteTreatment Time (h)2-CP Removal (%)Mineralization (TOC Removal, %)Reference
Ti/IrO₂/RuO₂/TiO₂-100 mg/L-Alkaline--Enhanced biodegradability-[4]
PbO₂--< 0.1 mA cm⁻²2-12-->50% current efficiency-[5]
SnO₂--6.5 mA cm⁻²2-12--Higher efficiency than IrO₂-[5]
IrO₂--5 mA cm⁻²2-12--More resistant to poisoning-[5]
Pt/Ti--200 mA (total current)Neutral-393.2-[2][3]
Carbon Felt--2.5 - 15 mA/cm³2.5Phosphoric buffer-Satisfactory detoxification-[6][7]

Table 3: Electro-Fenton and Photo-Fenton Processes for this compound Removal

ProcessCathodeAnodeInitial 2-CP Conc.[Fe²⁺] (mM)[H₂O₂] (mM)pHTreatment Time (min)2-CP Removal (%)Mineralization (TOC Removal, %)Reference
Fenton---0.45222.5-4.0--39[8][9]
Photo-Fenton--------95-97[8][9]
Photo-Fenton-----3.0-4.090>90-[10]
Electro-FentonModified ElectrodePt sheet30 ppm-In-situ1-5120--[11]

Experimental Protocols

Protocol 1: Anodic Oxidation of this compound using a Boron-Doped Diamond (BDD) Electrode in a Flow Reactor

This protocol is based on the methodology described for the degradation of this compound in a continuous flow electrochemical reactor.[1]

1. Materials and Reagents:

  • This compound (analytical grade)
  • Sodium sulfate (Na₂SO₄, as supporting electrolyte, if needed)
  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
  • Deionized water
  • Boron-Doped Diamond (BDD) electrodes (anode and cathode)
  • Electrochemical reactor (undivided, continuous flow)
  • DC power supply
  • Peristaltic pump
  • pH meter
  • High-Performance Liquid Chromatography (HPLC) system for 2-CP analysis
  • Total Organic Carbon (TOC) analyzer

2. Experimental Setup:

  • Assemble the undivided continuous flow electrochemical reactor with the BDD anode and cathode.
  • Connect the reactor to a reservoir containing the this compound solution via the peristaltic pump.
  • Connect the BDD electrodes to the DC power supply.

3. Procedure:

  • Prepare a 1 mM solution of this compound in deionized water.
  • Adjust the initial pH of the solution to the desired value (e.g., 4.0, 7.3, or 9.0) using H₂SO₄ or NaOH.[1]
  • Set the volumetric flow rate of the solution using the peristaltic pump (e.g., 0.5, 1.0, or 1.5 L min⁻¹).[1]
  • Turn on the DC power supply and apply the desired current density (e.g., 0.10, 0.125, or 0.14 A cm⁻²).[1]
  • Collect samples from the reactor outlet at regular time intervals (e.g., every hour for 6 hours).
  • Immediately quench any ongoing reaction in the collected samples if necessary (e.g., by adding a reducing agent like sodium thiosulfate).
  • Analyze the concentration of this compound using HPLC.
  • Measure the Total Organic Carbon (TOC) to determine the extent of mineralization.

4. Data Analysis:

  • Calculate the this compound removal efficiency at each time point.
  • Calculate the TOC removal (mineralization) efficiency.
  • Determine the pseudo-first-order degradation kinetics if applicable.[1]
  • Calculate the energy consumption per gram of TOC removed.[1]

Protocol 2: Electro-Fenton Degradation of this compound

This protocol provides a general methodology for the Electro-Fenton treatment of this compound.

1. Materials and Reagents:

  • This compound
  • Ferrous sulfate (FeSO₄·7H₂O) as the catalyst source
  • Sodium sulfate (Na₂SO₄) as the supporting electrolyte
  • Sulfuric acid (H₂SO₄) for pH adjustment
  • Deionized water
  • Carbon-based cathode (e.g., carbon felt, graphite) for H₂O₂ generation
  • Dimensionally Stable Anode (DSA) or Platinum (Pt) anode
  • Electrochemical cell (divided or undivided)
  • DC power supply
  • Magnetic stirrer
  • pH meter
  • Air or oxygen supply for bubbling at the cathode

2. Experimental Setup:

  • Set up the electrochemical cell with the anode and cathode.
  • If using a divided cell, place a membrane (e.g., Nafion) between the anolyte and catholyte compartments.
  • Place the cell on a magnetic stirrer.
  • Connect the electrodes to the DC power supply.
  • Introduce an air or oxygen bubbling system near the cathode surface.

3. Procedure:

  • Prepare the this compound solution of a desired concentration in deionized water containing the supporting electrolyte (e.g., 0.05 M Na₂SO₄).[11]
  • Add the ferrous sulfate catalyst to the solution to achieve the desired Fe²⁺ concentration (e.g., 0.1 - 1.0 mM).
  • Adjust the pH of the solution to the optimal range for the Fenton reaction, typically between 2.8 and 3.5.[12]
  • Start continuous air or oxygen bubbling into the solution.
  • Begin the electrolysis by applying a constant current or potential.
  • Take samples at specific time intervals for analysis.
  • Analyze the samples for this compound concentration (HPLC) and TOC.

4. Data Analysis:

  • Evaluate the degradation and mineralization efficiencies as a function of time.
  • Investigate the effect of key operating parameters such as initial pH, Fe²⁺ concentration, and applied current.

Mandatory Visualizations

Degradation Pathway of this compound

G cluster_main Electrochemical Oxidation of this compound This compound This compound Chlorinated Intermediates Chlorinated Intermediates This compound->Chlorinated Intermediates Hydroxylation & Dechlorination Aromatic Intermediates Aromatic Intermediates Chlorinated Intermediates->Aromatic Intermediates Further Oxidation Aliphatic Carboxylic Acids Aliphatic Carboxylic Acids Aromatic Intermediates->Aliphatic Carboxylic Acids Ring Opening CO2 + H2O + Cl- CO2 + H2O + Cl- Aliphatic Carboxylic Acids->CO2 + H2O + Cl- Mineralization

Caption: Generalized degradation pathway of this compound during electrochemical oxidation.

Experimental Workflow for Anodic Oxidation

G cluster_workflow Anodic Oxidation Experimental Workflow A Prepare 2-CP Solution (adjust pH, add electrolyte) B Setup Electrochemical Reactor (e.g., BDD, MMO anode) A->B C Apply Current/Potential B->C D Collect Samples at Intervals C->D E Analyze Samples (HPLC for 2-CP, TOC for mineralization) D->E F Data Analysis (Removal Efficiency, Kinetics, Energy Consumption) E->F G cluster_ef Electro-Fenton Process Logic cluster_cathode Cathode cluster_solution Solution (pH 2.8-3.5) cluster_oxidation Oxidation O2 O₂ (from air/O₂ supply) H2O2 H₂O₂ Generation O2->H2O2 2e⁻, 2H⁺ Fenton Fenton's Reaction H2O2->Fenton Fe2_add Fe²⁺ (added catalyst) Fe2_add->Fenton OH_rad •OH (Hydroxyl Radicals) Fenton->OH_rad Fe3 Fe³⁺ Fenton->Fe3 CP This compound OH_rad->CP Fe2_regen Fe²⁺ Regeneration Fe3->Fe2_regen e⁻ (at cathode) Deg_Prod Degradation Products CP->Deg_Prod Oxidation

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Trace Analysis of Chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the application of Solid-Phase Microextraction (SPME) in the trace analysis of chlorophenols in various matrices. SPME is a solvent-free, sensitive, and versatile sample preparation technique that is highly effective for extracting and concentrating chlorophenols prior to chromatographic analysis.[1]

Introduction to Chlorophenols and Analytical Challenges

Chlorophenols (CPs) are a group of toxic and persistent environmental pollutants.[2] They are utilized as pesticides, disinfectants, and wood preservatives and can also be formed as byproducts during water disinfection with chlorine.[2] Due to their potential carcinogenicity and high toxicity, their presence in environmental and biological samples is a significant concern, necessitating sensitive and reliable analytical methods for their detection at trace levels.[2] SPME, coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC), offers a powerful solution for the analysis of these compounds.[3][4]

Principle of Solid-Phase Microextraction (SPME)

SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to a sample, either by direct immersion into a liquid sample or by exposure to the headspace above a liquid or solid sample. Analytes with an affinity for the fiber coating partition from the sample matrix onto the fiber. After extraction, the fiber is transferred to the injection port of a chromatograph, where the trapped analytes are thermally desorbed for analysis.

Data Presentation: Quantitative Performance of SPME Methods for Chlorophenol Analysis

The following tables summarize the quantitative performance data from various studies, showcasing the effectiveness of SPME for the trace analysis of a range of chlorophenols.

Table 1: Performance Data for SPME-GC-MS Methods

ChlorophenolFiber CoatingMethodLinearity (µg/L)LOD (µg/L)Recovery (%)Reference
2-Chlorophenol (2-CP)85 µm Polyacrylate (PA)Direct Immersion, Acetylation0.5 - 100~0.1-[5]
2,4-Dichlorophenol (2,4-DCP)85 µm Polyacrylate (PA)Direct Immersion, Acetylation0.5 - 100~0.1-[5]
2,4,6-Trichlorophenol (2,4,6-TCP)85 µm Polyacrylate (PA)Direct Immersion, Acetylation0.5 - 100~0.1-[5]
Pentachlorophenol (PCP)85 µm Polyacrylate (PA)Direct Immersion, Acetylation0.5 - 100~0.1-[5]
This compound (2-CP)65 µm PDMS/DVBFiber Introduction MS (FIMS)-low µg/L rangeHigh[6]
2,4-Dichlorophenol (2,4-DCP)65 µm PDMS/DVBFiber Introduction MS (FIMS)-low µg/L rangeHigh[6]
2,4,6-Trichlorophenol (2,4,6-TCP)65 µm PDMS/DVBFiber Introduction MS (FIMS)-low µg/L rangeHigh[6]
Pentachlorophenol (PCP)65 µm PDMS/DVBFiber Introduction MS (FIMS)-low µg/L rangeHigh[6]
Various ChlorophenolsDVB-CAR-PDMSHeadspace SPME--84-116 (surface water), 81-118 (wastewater)[7]

Table 2: Performance Data for SPME-LC Methods

ChlorophenolFiber CoatingMethodLinearityLOD (ng/L)RSD (%)Reference
19 Chlorophenols50 µm Carbowax-Templated Resin (CW-TPR)Direct Immersion3-4 orders of magnitude3 - 84 - 11[4]
Polar ChlorophenolsPolypyrrole/TiO2 NanocompositeDirect ImmersionR² ≥ 0.9965< 263.5 - 7.2[8]

Experimental Protocols

Protocol 1: Direct Immersion SPME with In-Situ Acetylation for GC-MS Analysis

This protocol is suitable for the analysis of chlorophenols in water samples. Acetylation is a derivatization step that improves the chromatographic behavior and sensitivity of chlorophenols.

Materials:

  • SPME fiber assembly with an 85 µm Polyacrylate (PA) coating

  • SPME manual holder

  • GC-MS system

  • Sample vials with PTFE-faced septa

  • Stir plate and stir bars

  • Acetic anhydride

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Standard solutions of chlorophenols

Procedure:

  • Sample Preparation:

    • Place a defined volume of the water sample (e.g., 10 mL) into a sample vial.

    • Add a magnetic stir bar.

    • Adjust the sample pH to the optimal value (typically acidic, around pH 2-4) using HCl.[9]

    • Add NaCl to the sample to increase the ionic strength (e.g., 10% w/v), which can enhance the extraction efficiency.[9]

  • In-Situ Derivatization and Extraction:

    • Add a small volume of acetic anhydride to the sample vial (e.g., 100 µL).

    • Immediately expose the SPME fiber to the sample by immersing the fiber coating in the solution.

    • Stir the sample at a constant rate (e.g., 1000 rpm) for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 35°C).[9]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and withdraw it from the sample vial.

    • Immediately insert the SPME device into the hot injection port of the GC.

    • Expose the fiber in the injector for a set time (e.g., 2-5 minutes) at a specific temperature (e.g., 250-270°C) to desorb the analytes.[2]

    • Start the GC-MS data acquisition.

Protocol 2: Headspace SPME with Silylation for GC-MS Analysis

This protocol is advantageous for complex matrices as it minimizes the exposure of the fiber to non-volatile interferences. Silylation is another derivatization technique to improve analyte volatility and peak shape.[2]

Materials:

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating

  • SPME manual holder

  • GC-MS system

  • Headspace vials with PTFE-faced septa

  • Thermostated water bath or heating block

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

Procedure:

  • Sample Preparation:

    • Place a defined volume or weight of the sample into a headspace vial.

    • For liquid samples, adjust the pH and add salt as described in Protocol 1.

    • For solid samples, a small amount of water may be added to facilitate the release of volatile compounds.

  • Headspace Extraction:

    • Seal the vial.

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C) and allow it to equilibrate for a set time.

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes).[10]

  • On-Fiber Derivatization (Silylation):

    • After extraction, retract the fiber and withdraw it from the sample vial.

    • Immediately pierce the septum of a separate vial containing the headspace of a silylating agent like BSTFA and expose the fiber for a short period (e.g., 1-5 minutes) to allow for on-fiber derivatization.[2]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and insert the SPME device into the GC injector.

    • Desorb the derivatized analytes and perform GC-MS analysis as described in Protocol 1.

Protocol 3: Direct Immersion SPME for LC Analysis

This protocol is suitable for the direct analysis of chlorophenols without derivatization, which is beneficial for more polar and less volatile chlorophenols.

Materials:

  • SPME fiber assembly with a Carbowax-Templated Resin (CW-TPR) or Polypyrrole/TiO2 coating.[4][8]

  • SPME-LC interface

  • LC system with a suitable detector (e.g., UV or MS)

  • Desorption solvent (e.g., a mixture of water, acetonitrile, and methanol)[4]

  • Sample vials, stir plate, and stir bars

  • pH adjustment reagents and salt as needed

Procedure:

  • Sample Preparation and Extraction:

    • Follow the sample preparation and direct immersion extraction steps as outlined in Protocol 1. Optimal conditions such as pH, ionic strength, extraction time, and temperature should be established.[4]

  • Desorption for LC Analysis:

    • After extraction, retract the fiber and transfer it to the desorption chamber of the SPME-LC interface.

    • Elute the analytes from the fiber using a stream of the desorption solvent.

    • The eluent is then transferred to the LC column for separation and detection.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Aqueous or Solid Sample pH_Adjust pH Adjustment Sample->pH_Adjust Salt_Add Salt Addition pH_Adjust->Salt_Add DI Direct Immersion Salt_Add->DI HS Headspace Extraction Salt_Add->HS Deriv Optional: In-situ/On-fiber Derivatization DI->Deriv Desorption Thermal/Solvent Desorption DI->Desorption HS->Deriv HS->Desorption Deriv->Desorption GC_LC GC or LC Separation Desorption->GC_LC Detection MS or other Detector GC_LC->Detection Data Data Analysis Detection->Data

Caption: General workflow for SPME analysis of chlorophenols.

Fiber_Selection Analyte_Polarity Analyte Polarity? Polar Polar Analytes Analyte_Polarity->Polar High Nonpolar Nonpolar/Volatile Analytes Analyte_Polarity->Nonpolar Low PA Polyacrylate (PA) Polar->PA CW_TPR Carbowax-Templated Resin (CW-TPR) Polar->CW_TPR PDMS_DVB PDMS/DVB Nonpolar->PDMS_DVB DVB_CAR_PDMS DVB/CAR/PDMS Nonpolar->DVB_CAR_PDMS Derivatization_Pathway Chlorophenol Chlorophenol (Ar-OH) Acetylation Acetylation (Acetic Anhydride) Chlorophenol->Acetylation Silylation Silylation (e.g., BSTFA) Chlorophenol->Silylation Acetylated_CP Acetylated Chlorophenol (Ar-O-C(O)CH3) Acetylation->Acetylated_CP Silylated_CP Silylated Chlorophenol (Ar-O-Si(CH3)3) Silylation->Silylated_CP GC_Analysis Improved GC-MS Analysis Acetylated_CP->GC_Analysis Silylated_CP->GC_Analysis

References

Application Notes and Protocols for the Complete Mineralization of 2-Chlorophenol via Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the complete mineralization of 2-chlorophenol (2-CP), a persistent and toxic environmental pollutant, using various Advanced Oxidation Processes (AOPs). The information is intended to guide researchers in setting up and conducting experiments for the efficient degradation of chlorinated aromatic compounds.

Introduction to Advanced Oxidation Processes for this compound Mineralization

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidizing agent that can react with and break down complex organic molecules like this compound into simpler, less harmful substances, ultimately leading to complete mineralization, i.e., conversion to carbon dioxide, water, and inorganic ions (in this case, chloride ions).

The complete mineralization of this compound is crucial due to its toxicity and persistence in the environment. Incomplete degradation can lead to the formation of intermediate byproducts that may be as or more toxic than the parent compound. This document outlines the principles and provides detailed protocols for several effective AOPs for this compound mineralization, including Fenton and photo-Fenton processes, photocatalysis, ozonation, and electrochemical oxidation.

Comparative Data on this compound Mineralization by AOPs

The following tables summarize quantitative data from various studies on the degradation and mineralization of this compound using different AOPs. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Table 1: Fenton and Photo-Fenton Processes

ProcessInitial [2-CP][Fe²⁺][H₂O₂]pHReaction TimeDegradation Efficiency (%)Mineralization (TOC Removal) (%)Reference
Fenton100 mg/L0.45 mM22 mM2.5-4.0Not Specified>90%~39%[1][2]
Photo-Fenton (UV)100 mg/L0.45 mM22 mM2.5-4.0Not Specified>95%95-97%[1][2]
Photo-Fenton (Solar)100 mg/L0.45 mM22 mM2.5-4.0Not Specified>95%95-97%[1][2]
Photo-Fenton1 mMNot Specified25% of COD3.0-4.090 min~90%Not Specified[3]

Table 2: Photocatalysis

CatalystCatalyst LoadingInitial [2-CP]Light SourcepHReaction TimeDegradation Efficiency (%)Mineralization (TOC Removal) (%)Reference
Co-doped TiO₂10 mg/L50 ppm100 W UV93 h93.4%Not Specified
TiO₂ (Anatase)2.0 g/L7.78 x 10⁻⁴ M22.5 W/m² UV33.5 h~100%Not Specified
TiO₂/Activated CarbonNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~100%~80%[4]

Table 3: Ozonation

Ozone DosageInitial [2-CP]pHReaction TimeDegradation Efficiency (%)Mineralization (TOC Removal) (%)Reference
Not SpecifiedNot SpecifiedAlkaline30 min~100%Insignificant[5]
1.2 g/h3.06 mM7Not Specified~100%53% (with UV)

Table 4: Electrochemical Oxidation

Anode MaterialCurrent DensityInitial [2-CP]pHElectrolysis TimeDegradation Efficiency (%)Mineralization (TOC Removal) (%)Reference
Boron-Doped Diamond (BDD)0.14 A/cm²1 mM7.36 h100%96%[6][7]
PbO₂, SnO₂, IrO₂< 0.1 mA/cm²1 mM~7Not Specified>50% (current efficiency)Not Specified[8]

Experimental Protocols

Fenton and Photo-Fenton Processes

Objective: To degrade and mineralize this compound using Fenton's reagent with and without UV or solar irradiation.

Materials:

  • This compound (99%+)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Batch reactor (glass beaker or flask)

  • Magnetic stirrer

  • UV lamp (for photo-Fenton) or access to sunlight

  • pH meter

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) for 2-CP concentration and a Total Organic Carbon (TOC) analyzer for mineralization.

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in deionized water. For a typical experiment, prepare a 1 L solution with an initial 2-CP concentration of 100 mg/L.

  • pH Adjustment: Adjust the pH of the 2-CP solution to the desired value (typically between 2.5 and 4.0) using H₂SO₄.[1][2]

  • Fenton Reagent Addition:

    • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.45 mM).[1][2] Stir until dissolved.

    • Initiate the reaction by adding the required volume of H₂O₂ (e.g., to a final concentration of 22 mM).[1][2] Start the timer immediately.

  • Reaction:

    • Fenton: Keep the solution stirring in the dark (e.g., by covering the reactor with aluminum foil) for the duration of the experiment.

    • Photo-Fenton: Expose the stirring solution to a UV lamp or direct sunlight.

  • Sampling: Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Quenching: Immediately quench the reaction in the collected samples by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron and stops the Fenton reaction. Alternatively, a quenching agent like sodium sulfite can be used.

  • Sample Preparation for Analysis: Centrifuge or filter the quenched samples to remove the precipitated iron hydroxide before analysis.

  • Analysis:

    • Analyze the supernatant for the remaining this compound concentration using HPLC.

    • Measure the TOC of the supernatant to determine the extent of mineralization.

Photocatalytic Degradation using TiO₂

Objective: To degrade and mineralize this compound using a semiconductor photocatalyst (e.g., TiO₂) under UV irradiation.

Materials:

  • This compound

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

  • Deionized water

  • Photoreactor with a UV light source (e.g., mercury lamp)

  • Magnetic stirrer or aeration system for mixing and oxygen supply

  • pH meter and reagents for pH adjustment

  • Analytical equipment (HPLC, TOC analyzer)

Protocol:

  • Catalyst Suspension: Prepare a suspension of the TiO₂ photocatalyst in a known volume of deionized water in the photoreactor. The catalyst loading can be varied (e.g., 0.5 - 2.0 g/L).

  • Adsorption-Desorption Equilibrium: Add the desired amount of this compound to the suspension. Stir the mixture in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the 2-CP and the catalyst surface. Take a sample at the end of this period to determine the initial concentration after adsorption.

  • pH Adjustment: Adjust the pH of the suspension to the desired value.

  • Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Ensure continuous stirring or aeration to keep the catalyst suspended and to provide sufficient dissolved oxygen, which acts as an electron scavenger.

  • Sampling: Collect samples at regular intervals.

  • Sample Preparation: Immediately centrifuge or filter the samples using a syringe filter (e.g., 0.22 µm) to remove the TiO₂ particles.

  • Analysis: Analyze the filtrate for this compound concentration and TOC.

Ozonation

Objective: To degrade and mineralize this compound by direct reaction with ozone and ozone-generated hydroxyl radicals.

Materials:

  • This compound

  • Ozone generator

  • Gas washing bottle or bubble column reactor

  • Gas flow meter

  • Off-gas ozone destructor (e.g., containing potassium iodide solution)

  • pH meter and reagents for pH adjustment

  • Analytical equipment (HPLC, TOC analyzer)

Protocol:

  • Solution Preparation: Prepare an aqueous solution of this compound in the reactor.

  • pH Adjustment: Adjust the initial pH of the solution as required for the experiment. Ozonation can be effective at both acidic and alkaline pH, but the reaction mechanism differs.

  • Ozonation: Start bubbling ozone gas through the solution at a controlled flow rate.

  • Sampling: Withdraw aqueous samples at different time points.

  • Sample Quenching: To stop the reaction with residual dissolved ozone, the samples can be purged with an inert gas (e.g., nitrogen) or a chemical quenching agent like sodium thiosulfate can be added.

  • Analysis: Analyze the samples for this compound concentration and TOC.

Electrochemical Oxidation

Objective: To degrade and mineralize this compound through anodic oxidation.

Materials:

  • This compound

  • Supporting electrolyte (e.g., sodium sulfate, Na₂SO₄)

  • Electrochemical cell or reactor

  • Anode (e.g., Boron-Doped Diamond - BDD, Mixed Metal Oxide - MMO)

  • Cathode (e.g., stainless steel, platinum)

  • DC power supply (potentiostat/galvanostat)

  • Magnetic stirrer

  • pH meter and reagents for pH adjustment

  • Analytical equipment (HPLC, TOC analyzer)

Protocol:

  • Electrolyte Preparation: Prepare a solution of this compound containing a supporting electrolyte (e.g., 0.05 M Na₂SO₄) to ensure sufficient conductivity.

  • Electrochemical Setup:

    • Assemble the electrochemical cell with the anode and cathode.

    • Fill the cell with the prepared solution.

    • Connect the electrodes to the DC power supply.

  • Electrolysis:

    • Apply a constant current (galvanostatic mode) or a constant potential (potentiostatic mode) to the cell.

    • Stir the solution throughout the experiment.

  • Sampling: Collect samples from the electrolyte at various time intervals.

  • Analysis: Analyze the samples for this compound concentration and TOC. No quenching is typically required, but samples should be stored appropriately before analysis.

Visualization of Workflows and Pathways

Experimental Workflow for AOPs

AOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare 2-CP Solution adjust_ph Adjust pH prep_solution->adjust_ph prep_reagents Prepare AOP Reagents (Catalyst, Fenton's, etc.) adjust_ph->prep_reagents initiate_reaction Initiate AOP (Add Reagents, Turn on Light/Current) prep_reagents->initiate_reaction run_reaction Run Reaction under Controlled Conditions initiate_reaction->run_reaction sampling Collect Samples at Intervals run_reaction->sampling quench_reaction Quench Reaction (if necessary) sampling->quench_reaction prepare_sample Prepare Sample (Filter/Centrifuge) quench_reaction->prepare_sample hplc_analysis Analyze [2-CP] (HPLC) prepare_sample->hplc_analysis toc_analysis Measure Mineralization (TOC Analyzer) prepare_sample->toc_analysis

Caption: General experimental workflow for Advanced Oxidation Processes.

Generalized Degradation Pathway of this compound

Degradation_Pathway CP This compound Intermediates Chlorinated Aromatic Intermediates (e.g., Chlorocatechols, Chlorohydroquinones) CP->Intermediates OH_radical •OH (Hydroxyl Radical) OH_radical->CP Attack OH_radical->Intermediates Further Oxidation CarboxylicAcids Short-chain Carboxylic Acids (e.g., Maleic, Oxalic, Formic Acid) OH_radical->CarboxylicAcids Further Oxidation RingOpening Ring Opening Intermediates->RingOpening RingOpening->CarboxylicAcids Mineralization Complete Mineralization CarboxylicAcids->Mineralization EndProducts CO₂ + H₂O + Cl⁻ Mineralization->EndProducts

Caption: Simplified degradation pathway of this compound by AOPs.

References

Troubleshooting & Optimization

optimizing pH and catalyst dosage for Fenton degradation of 2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Fenton-mediated degradation of 2-chlorophenol. This resource aims to address common experimental challenges and provide a deeper understanding of the process variables.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fenton degradation of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Degradation Efficiency of this compound Suboptimal pH: The Fenton reaction is highly pH-dependent. If the pH is too high (above 4), iron will precipitate as hydroxide, reducing its catalytic activity. If it's too low, the reaction can be inhibited.Adjust the initial pH of the solution to the optimal range of 3.0-4.0 using dilute H₂SO₄ or HCl.[1][2]
Incorrect Fe²⁺:H₂O₂ Ratio: An excess or insufficient amount of either Fenton reagent can be detrimental. Excess H₂O₂ can scavenge hydroxyl radicals, while excess Fe²⁺ can also react with the radicals.Optimize the molar ratio of Fe²⁺ to H₂O₂. A common starting point is to investigate ratios between 1:5 and 1:25.[3] Maximum degradation of this compound has been observed at concentrations of 0.45 mM Fe²⁺ and 22 mM H₂O₂.[1][2]
Insufficient Reaction Time: The degradation process may not have reached completion.Monitor the degradation of this compound at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to determine the optimal reaction time.
Formation of Brown Precipitate (Iron Sludge) High pH: At a pH above 4, Fe³⁺ ions, generated from the oxidation of Fe²⁺, will precipitate as ferric hydroxide (Fe(OH)₃).Maintain the pH of the reaction mixture within the optimal acidic range (3.0-4.0).
High Initial Concentration of Fe²⁺: Using a very high concentration of the iron catalyst can lead to significant sludge formation upon oxidation to Fe³⁺.Use the minimum effective concentration of Fe²⁺ as determined through optimization experiments.
Inconsistent or Irreproducible Results Inadequate Mixing: Poor mixing can lead to localized concentrations of reagents and substrate, resulting in non-uniform reaction conditions.Ensure vigorous and continuous stirring of the reaction mixture to maintain homogeneity.
Temperature Fluctuations: The rate of the Fenton reaction can be influenced by temperature.Conduct experiments at a controlled temperature. While the reaction is often performed at room temperature, higher temperatures can increase the reaction rate, but temperatures above 40-50°C can lead to the inefficient decomposition of H₂O₂.
Variability in Reagent Quality: The purity and concentration of H₂O₂ and the iron salt can affect the reaction.Use fresh, high-purity reagents and accurately determine their concentrations before each experiment.
Low Mineralization (TOC Removal) Despite High this compound Degradation Formation of Recalcitrant Intermediates: The initial degradation of this compound can produce stable organic intermediates, such as short-chain carboxylic acids (e.g., oxalic acid, acetic acid), which are more resistant to further oxidation.[1][2]Consider using a photo-Fenton process (with UV light) to enhance the mineralization of these intermediates.[1][2] The photo-Fenton process has been shown to significantly improve mineralization to 95-97%.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Fenton degradation of this compound and why is it so critical?

A1: The optimal pH for the Fenton degradation of this compound is in the acidic range, typically between 3.0 and 4.0.[1][2] This pH is critical for several reasons. Firstly, it keeps the iron catalyst (Fe²⁺) soluble and available for the reaction. At higher pH values, iron precipitates as ferric hydroxide (Fe(OH)₃), which significantly reduces its catalytic activity. Secondly, at very low pH values (below 2.5), the reaction can be inhibited due to the formation of complex iron species and the scavenging of hydroxyl radicals by hydrogen ions.

Q2: How do I determine the optimal dosage of the iron catalyst (Fe²⁺)?

A2: The optimal dosage of Fe²⁺ is determined experimentally by varying its concentration while keeping the concentrations of this compound and H₂O₂ constant. The goal is to find the lowest concentration of Fe²⁺ that achieves the desired degradation efficiency within a reasonable timeframe. An excess of Fe²⁺ is not only wasteful but can also be detrimental to the process as it can react with the desired hydroxyl radicals. For this compound, a concentration of 0.45 mM Fe²⁺ has been found to be effective.[1][2]

Q3: What is the role of hydrogen peroxide (H₂O₂), and how do I determine its optimal concentration?

A3: Hydrogen peroxide is the oxidizing agent in the Fenton process. It reacts with the Fe²⁺ catalyst to generate highly reactive hydroxyl radicals (•OH), which are the primary species responsible for the degradation of this compound. The optimal H₂O₂ concentration is found by conducting experiments with varying H₂O₂ concentrations while keeping the other parameters constant. Insufficient H₂O₂ will result in incomplete degradation. Conversely, an excess of H₂O₂ can be counterproductive as it can scavenge hydroxyl radicals, thus reducing the efficiency of the process. A concentration of 22 mM H₂O₂ has been shown to be effective for this compound degradation.[1][2]

Q4: What are the primary intermediates formed during the Fenton degradation of this compound?

A4: The degradation of this compound by the Fenton process proceeds through the formation of several aromatic and aliphatic intermediates. Common aromatic intermediates include chlorohydroquinone and 3-chlorocatechol.[4] Further oxidation leads to the opening of the aromatic ring and the formation of short-chain carboxylic acids such as oxalic acid and acetic acid before eventual mineralization to CO₂, H₂O, and chloride ions.[1][2]

Q5: What is the difference between the Fenton and photo-Fenton processes, and when should I consider using the photo-Fenton process?

A5: The Fenton process involves the reaction of Fe²⁺ with H₂O₂ in the dark. The photo-Fenton process is an enhancement where the reaction mixture is irradiated with UV light. The UV light facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. You should consider using the photo-Fenton process when you observe low mineralization (i.e., low Total Organic Carbon removal) even with high degradation of the parent compound. The photo-Fenton process is significantly more effective at mineralizing the recalcitrant organic intermediates.[1][2]

Experimental Data Summary

The following tables summarize typical optimal conditions and degradation efficiencies for the Fenton and photo-Fenton degradation of this compound.

Table 1: Optimal Conditions for Fenton Degradation of this compound

ParameterOptimal Value/RangeReference(s)
pH3.0 - 4.0[1][2]
Fe²⁺ Concentration0.45 mM[1][2]
H₂O₂ Concentration22 mM[1][2]
Fe²⁺:H₂O₂ Molar Ratio~1:49 (based on the above concentrations)[1][2]

Table 2: Degradation and Mineralization Efficiency

ProcessThis compound DegradationMineralization (DOC/TOC Removal)Reference(s)
FentonHigh~39%[1][2]
Photo-FentonVery High95-97%[1][2]

Detailed Experimental Protocol

This protocol outlines a general procedure for conducting a batch experiment to determine the optimal pH and catalyst dosage for the Fenton degradation of this compound.

1. Materials and Reagents:

  • This compound (99% purity)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w)

  • Sulfuric acid (H₂SO₄, 1 M)

  • Sodium hydroxide (NaOH, 1 M)

  • Deionized water

  • Sodium sulfite (for quenching the reaction)

  • HPLC-grade methanol and water (for analysis)

  • Syringe filters (0.45 µm)

2. Preparation of Stock Solutions:

  • This compound Stock Solution (e.g., 1000 mg/L): Dissolve the required amount of this compound in deionized water.

  • Fe²⁺ Stock Solution (e.g., 100 mM): Dissolve the required amount of FeSO₄·7H₂O in deionized water. Acidify slightly with a few drops of 1 M H₂SO₄ to prevent oxidation and precipitation. Prepare this solution fresh daily.

  • H₂O₂ Stock Solution: The 30% commercial solution can be used directly or diluted as needed. The exact concentration should be determined by titration with potassium permanganate before use.

3. Experimental Procedure:

  • Reaction Setup: In a series of glass beakers or flasks, add the desired volume of deionized water and the this compound stock solution to achieve the target initial concentration (e.g., 50 mg/L). Place the beakers on magnetic stirrers.

  • pH Adjustment: Adjust the pH of each solution to the desired level (e.g., 2.5, 3.0, 3.5, 4.0, 4.5, 5.0 for pH optimization) using 1 M H₂SO₄ or 1 M NaOH.

  • Initiation of the Fenton Reaction:

    • Add the required volume of the Fe²⁺ stock solution to achieve the desired catalyst concentration (e.g., for catalyst optimization, vary the Fe²⁺ concentration while keeping the pH at its optimum).

    • Initiate the reaction by adding the required volume of the H₂O₂ stock solution. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw a sample (e.g., 2 mL) from the reaction mixture.

  • Quenching the Reaction: Immediately add a quenching agent, such as a small amount of sodium sulfite, to the sample to stop the Fenton reaction by consuming the residual H₂O₂.

  • Sample Preparation for Analysis: Filter the quenched sample through a 0.45 µm syringe filter to remove any precipitated iron hydroxides before analysis.

4. Analytical Methods:

  • This compound Concentration: Analyze the filtered samples using High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 column is typically used with a mobile phase of methanol and water.

  • Total Organic Carbon (TOC): To determine the extent of mineralization, measure the TOC of the filtered samples using a TOC analyzer.

5. Data Analysis:

  • Calculate the degradation efficiency of this compound at each time point for each experimental condition.

  • Plot the degradation efficiency versus time to determine the reaction kinetics.

  • Compare the results from different pH values and catalyst dosages to identify the optimal conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_cat_opt Catalyst Dosage Optimization cluster_final Confirmation prep_sol Prepare Stock Solutions (2-CP, FeSO4, H2O2) setup_reactors Set up Batch Reactors (2-CP + DI Water) prep_sol->setup_reactors adjust_ph Adjust pH to Various Levels (e.g., 2.5, 3.0, 3.5, 4.0, 4.5) setup_reactors->adjust_ph add_reagents_ph Add Fixed [Fe2+] and [H2O2] adjust_ph->add_reagents_ph run_reaction_ph Run Reaction and Sample at Time Intervals add_reagents_ph->run_reaction_ph analyze_ph Analyze Samples (HPLC) Determine Optimal pH run_reaction_ph->analyze_ph set_opt_ph Set pH to Optimal Value analyze_ph->set_opt_ph vary_fe Vary [Fe2+] Dosage set_opt_ph->vary_fe add_h2o2_cat Add Fixed [H2O2] vary_fe->add_h2o2_cat run_reaction_cat Run Reaction and Sample at Time Intervals add_h2o2_cat->run_reaction_cat analyze_cat Analyze Samples (HPLC) Determine Optimal [Fe2+] run_reaction_cat->analyze_cat confirm_exp Confirmation Experiment at Optimal pH and [Fe2+] analyze_cat->confirm_exp toc_analysis TOC Analysis for Mineralization confirm_exp->toc_analysis

Caption: Workflow for optimizing pH and catalyst dosage in Fenton degradation experiments.

Fenton_Degradation_Pathway cluster_reagents Fenton Reagents cluster_radicals Radical Generation cluster_degradation Degradation Pathway fe2 Fe²⁺ oh_rad •OH (Hydroxyl Radical) fe2->oh_rad Fenton Reaction h2o2 H₂O₂ h2o2->oh_rad Fenton Reaction tcp This compound oh_rad->tcp Oxidative Attack intermediates Aromatic Intermediates (e.g., Chlorohydroquinone) oh_rad->intermediates Oxidation carboxylic_acids Short-chain Carboxylic Acids (e.g., Oxalic Acid, Acetic Acid) oh_rad->carboxylic_acids Oxidation tcp->intermediates ring_opening Ring Opening intermediates->ring_opening ring_opening->carboxylic_acids mineralization Mineralization (CO₂ + H₂O + Cl⁻) carboxylic_acids->mineralization

Caption: Simplified reaction pathway for the Fenton degradation of this compound.

References

improving quantum yield in photocatalytic degradation of 2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the quantum yield in the photocatalytic degradation of 2-chlorophenol (2-CP).

Troubleshooting Guide

This guide addresses common issues encountered during photocatalytic degradation experiments targeting this compound.

Issue 1: Low Degradation Efficiency or Quantum Yield

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Loading An inadequate amount of catalyst limits the number of active sites, while an excessive amount can increase turbidity and light scattering, reducing light penetration. Optimize the catalyst concentration by performing a series of experiments with varying catalyst dosages to find the optimal loading for your reactor geometry and reaction volume.
Incorrect Solution pH The pH of the solution significantly affects the surface charge of the photocatalyst and the speciation of this compound.[1][2] The optimal pH can vary depending on the catalyst used. For TiO2-based catalysts, acidic conditions are often favorable.[3] For Co-doped TiO2, higher degradation has been observed at pH 9 and 12. It is crucial to determine the point of zero charge (pHpzc) of your catalyst and adjust the initial pH of the 2-CP solution accordingly.[1]
Inappropriate Initial this compound Concentration High initial concentrations of 2-CP can saturate the catalyst surface, leading to a decrease in the degradation rate. If you suspect this is the issue, try diluting the initial concentration of your 2-CP solution. The degradation process is often more efficient at lower pollutant concentrations.
Catalyst Deactivation The catalyst may lose activity over time due to the fouling of its surface by reaction intermediates or changes in its structure. To check for deactivation, perform catalyst reusability studies. After each cycle, the catalyst should be recovered, washed, and dried before being used in a subsequent run.
Insufficient Light Intensity or Inappropriate Wavelength The rate of photocatalysis is dependent on the light intensity.[3] Ensure your light source provides sufficient photons at a wavelength that can activate your specific photocatalyst. For TiO2, UV irradiation is typically required.
Poor Electron Scavenging The presence of electron scavengers, like dissolved oxygen, is crucial to prevent the recombination of photogenerated electron-hole pairs.[3] Ensure your solution is adequately aerated or saturated with oxygen before and during the experiment.

Issue 2: Poor Reproducibility of Results

Potential Cause Troubleshooting Steps
Inconsistent Experimental Conditions Ensure all experimental parameters, including catalyst loading, 2-CP concentration, pH, temperature, stirring rate, and light intensity, are precisely controlled and kept constant across all experiments.
Inhomogeneous Catalyst Suspension Proper dispersion of the catalyst in the solution is essential for consistent results. Use an ultrasonic bath to disperse the catalyst powder before adding it to the reactor and maintain vigorous stirring throughout the experiment.
Fluctuations in Light Source Intensity The output of lamps can change over time. Periodically check the intensity of your light source using a radiometer to ensure consistent irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the photocatalytic degradation of this compound?

The optimal pH depends on the specific photocatalyst being used. The pH of the solution influences the surface charge of the catalyst and the chemical form of this compound. For instance, with Ag/TiO2, a higher degradation of 2-CP was observed at pH 5, which is below the point of zero charge (pHpzc) of the catalyst (pH 6.3), leading to a favorable electrostatic attraction between the positively charged catalyst surface and the organic molecule.[1] Conversely, studies with Co-doped TiO2 have shown high degradation efficiencies at pH 9 and 12. It is recommended to conduct a series of experiments over a range of pH values to determine the optimum for your specific system.

Q2: How does the catalyst concentration affect the degradation rate?

The degradation rate generally increases with catalyst loading up to an optimal point. Beyond this point, the rate may decrease due to increased light scattering and reduced light penetration into the solution. An optimal catalyst dosage of 10 mg/L was found for Co-doped TiO2 in one study.

Q3: What is the effect of the initial this compound concentration on the quantum yield?

Generally, a lower initial concentration of this compound leads to a higher degradation efficiency. At high concentrations, the catalyst surface can become saturated with 2-CP molecules, leading to a zero-order reaction rate with respect to the 2-CP concentration. The relationship between the initial concentration and the degradation rate can often be described by the Langmuir-Hinshelwood kinetic model.[4]

Q4: Can the photocatalyst be reused?

Yes, many photocatalysts can be reused for multiple cycles. However, a gradual decrease in activity may be observed. To reuse the catalyst, it should be separated from the solution after the reaction (e.g., by centrifugation or filtration), washed with a suitable solvent (like deionized water or ethanol) to remove adsorbed species, and then dried before the next use.

Q5: What are the common intermediates formed during the degradation of this compound?

Several intermediates can be formed during the photocatalytic degradation of this compound. These can include phenol, catechol, hydroquinone, and chlorohydroquinone.[5] Under prolonged irradiation, these intermediates are typically further degraded into smaller aliphatic acids and eventually mineralized to CO2, H2O, and HCl.[5]

Quantitative Data Summary

Table 1: Effect of pH on this compound Degradation

CatalystpHDegradation Efficiency (%)Reference
Ag/TiO2574[1]
Co-doped TiO2993.4
Co-doped TiO21296.4

Table 2: Effect of Initial this compound Concentration on Pseudo-First-Order Rate Constant (k)

CatalystInitial 2-CP Conc. (mg/L)k (min⁻¹)Reference
Co-doped TiO212.50.020
Co-doped TiO2250.015
Co-doped TiO2500.012
Co-doped TiO2750.008
TiO2≤1000.0183[5][6]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound

  • Catalyst Suspension Preparation: Accurately weigh the desired amount of the photocatalyst and disperse it in a known volume of deionized water. To ensure a homogeneous suspension, sonicate the mixture for approximately 15-30 minutes.

  • Reactor Setup: Transfer the catalyst suspension to the photoreactor. Add the required volume of a stock solution of this compound to achieve the desired initial concentration. Adjust the pH of the solution using dilute acid (e.g., HCl or H2SO4) or base (e.g., NaOH).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the this compound and the catalyst surface.[7]

  • Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment to keep the catalyst suspended. If required, bubble air or oxygen through the solution.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension from the reactor.

  • Sample Preparation: Immediately filter the collected samples through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove the catalyst particles and stop the reaction.

  • Analysis: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Dispersion Catalyst Dispersion (Sonication) Solution_Prep 2-CP Solution Preparation & pH Adjustment Equilibrium Adsorption-Desorption Equilibrium (in dark) Solution_Prep->Equilibrium Irradiation UV/Visible Light Irradiation Equilibrium->Irradiation Sampling Periodic Sampling Irradiation->Sampling Filtration Catalyst Removal (Filtration) Sampling->Filtration Analysis Concentration Analysis (HPLC/UV-Vis) Filtration->Analysis

Caption: Experimental workflow for a typical photocatalytic degradation experiment.

Photocatalysis_Mechanism cluster_catalyst Photocatalyst cluster_reactions Redox Reactions cluster_degradation Degradation Pathway VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ h_plus h⁺ (hole) e_minus e⁻ (electron) OH_rad •OH (Hydroxyl Radical) h_plus->OH_rad H₂O → •OH + H⁺ O2_rad •O₂⁻ (Superoxide Radical) e_minus->O2_rad O₂ → •O₂⁻ CP This compound Intermediates Intermediates CP->Intermediates Oxidation by •OH and h⁺ Products CO₂ + H₂O + HCl Intermediates->Products Further Oxidation Light Light (hν ≥ Eg) Light->VB Excitation

Caption: Simplified signaling pathway for photocatalytic degradation of this compound.

References

Technical Support Center: Anaerobic Biodegradation of 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the anaerobic biodegradation of 2-chlorophenol (2-CP).

Troubleshooting Guides

This section addresses common issues encountered during anaerobic biodegradation experiments involving this compound.

Issue 1: Low or No Degradation of this compound

Q1: My anaerobic reactor shows very slow or no degradation of this compound. What are the potential causes and how can I troubleshoot this?

A1: Slow or stalled this compound degradation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Troubleshooting Steps:

  • Toxicity/Inhibition: this compound and its intermediates can be toxic to the microbial consortium, particularly at high concentrations.

    • Action: Measure the 2-CP concentration in your reactor. If it exceeds inhibitory levels (see Table 1), consider lowering the influent concentration or diluting the reactor contents. A stepwise increase in the 2-CP concentration during startup can help acclimate the biomass.[1][2]

  • Lack of Acclimated Biomass: The microbial community may not have the necessary enzymes for reductive dechlorination of 2-CP.

    • Action: Acclimation is crucial. Start with a low concentration of 2-CP and gradually increase it over an extended period (weeks to months).[2][3][4] Monitor for the production of intermediates like phenol and the release of chloride ions to confirm dechlorination activity.

  • Nutrient or Co-substrate Limitation: Reductive dechlorination often requires an electron donor (co-substrate).

    • Action: Ensure your medium contains a suitable co-substrate. Common effective co-substrates include starch, glucose, lactate, ethanol, and methanol.[1][5] The ratio of co-substrate to 2-CP is also important. For instance, a starch to 2-CP mixing ratio of 80:20 has been shown to be effective.[1]

  • Suboptimal Environmental Conditions: pH, temperature, and redox potential can significantly impact microbial activity.

    • Action: Monitor and adjust the pH to a neutral range (typically 6.8-7.2). For mesophilic conditions, maintain the temperature between 35-37°C. Some studies have shown a higher temperature optimum for dechlorination, around 50°C, so the optimal temperature may vary depending on the microbial consortium.[6] Ensure strictly anaerobic conditions are maintained.

  • Accumulation of Inhibitory Intermediates: The degradation of 2-CP proceeds via reductive dechlorination, potentially forming intermediates like 4-chlorophenol which can be more persistent and inhibitory than the parent compound.[5][6]

    • Action: Analyze for common intermediates using HPLC or GC (see Experimental Protocols). If intermediates are accumulating, the microbial consortium may lack the capability for complete mineralization. Further enrichment or bioaugmentation with specific strains might be necessary.

Issue 2: Inhibition of Methanogenesis

Q2: I'm observing a significant drop in biogas or methane production after introducing this compound to my anaerobic digester. What's happening and what can I do?

A2: Inhibition of methanogenesis is a common challenge when treating chlorinated compounds.

Possible Causes & Troubleshooting Steps:

  • Direct Toxicity to Methanogens: this compound and its metabolites can be toxic to methanogenic archaea.

    • Action: Lower the 2-CP loading rate to allow the methanogens to recover. Monitor volatile fatty acid (VFA) concentrations. An increase in VFAs often indicates stress on the methanogenic population.

  • Competition for Electron Donors: The dechlorinating bacteria may outcompete methanogens for the available electron donors (e.g., hydrogen) from the co-substrate.

    • Action: Ensure there is sufficient co-substrate to support both reductive dechlorination and methanogenesis.

  • pH Drop: Accumulation of acidic intermediates or VFAs can lead to a decrease in pH, which further inhibits methanogens.

    • Action: Monitor the pH and alkalinity of your reactor. If the pH drops, add a buffering agent like sodium bicarbonate to bring it back to a neutral range.

Frequently Asked Questions (FAQs)

Q3: What is a typical acclimation strategy for developing a this compound degrading anaerobic culture?

A3: A successful acclimation strategy involves a gradual exposure of the anaerobic sludge to increasing concentrations of this compound. Start with a low, non-inhibitory concentration (e.g., 5-10 mg/L) and a readily biodegradable co-substrate. Monitor the degradation of 2-CP and methane production. Once the initial concentration is consistently degraded, incrementally increase the 2-CP concentration. This process can take several weeks to months.[2][3]

Q4: Which co-substrates are most effective for promoting this compound degradation?

A4: Various co-substrates can serve as effective electron donors. Studies have shown success with carbohydrates like starch and glucose, as well as alcohols like ethanol and methanol.[1][5] The choice of co-substrate can also influence the degradation pathway and the microbial community structure.

Q5: How can I confirm that the disappearance of this compound is due to biological degradation and not abiotic loss?

A5: To confirm biological activity, set up control reactors. An autoclaved (sterile) control containing the same medium and 2-CP concentration should show no significant loss of the compound. Additionally, a live control without a co-substrate may show significantly lower degradation rates. Monitoring the release of chloride ions stoichiometric to the amount of 2-CP degraded provides strong evidence of reductive dechlorination.[2]

Q6: What are the expected intermediate and final products of this compound anaerobic biodegradation?

A6: Under anaerobic conditions, this compound is typically degraded through reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom, yielding phenol. Phenol can then be further mineralized to methane and carbon dioxide by the synergistic action of various anaerobic microorganisms.[1] However, incomplete degradation can lead to the accumulation of phenol or other intermediates.

Data Presentation

Table 1: Inhibitory Concentrations of Chlorophenols on Anaerobic Processes

CompoundProcess InhibitedInhibitory ConcentrationReference
2,4,6-TrichlorophenolAcetate & Propionate Biodegradation> 380 µM[7]
2,4,6-TrichlorophenolAcetoclastic Methanogenesis> 380 µM[7]
2,3,6-TrichlorophenolDehalogenation (Partial Inhibition)1.75 mM (346 mg/L)[6]
This compoundCOD Removal> 200 mg/L (Decreased Efficiency)[1]

Table 2: Performance of Anaerobic Reactors Treating this compound

Reactor TypeInfluent 2-CP (mg/L)Co-substrateRemoval Efficiency (%)Hydraulic Retention Time (HRT)Reference
Batch Reactor200Starch97.5Not Applicable[1]
Batch Reactor1000StarchDecreasedNot Applicable[1]
Fixed Bed Reactorup to 2600Not Specified732.2 days[2]
UASB Reactor1030Glucose> 901.6 days[8]

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Collect a liquid sample from the anaerobic reactor.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to remove suspended solids.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If concentrations are very low, a solid-phase extraction (SPE) step may be necessary for preconcentration.[9]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.5% phosphoric acid). The exact ratio will depend on the specific compounds being separated.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detector: UV detector set at a wavelength of 218 nm or a diode array detector for scanning multiple wavelengths.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations for this compound, phenol, and other expected intermediates.

    • Compare the peak areas of the samples to the calibration curve to determine the concentrations.

Protocol 2: Analysis of this compound using Gas Chromatography (GC)

  • Sample Preparation (with derivatization):

    • Collect a liquid sample from the reactor.

    • Perform a liquid-liquid extraction using a solvent like hexane.

    • Derivatize the extracted chlorophenols to make them more volatile. Common derivatizing agents include diazomethane or acetic anhydride.[10]

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., SH-RTX-5).[11]

    • Injector Temperature: 250°C.[11]

    • Detector: Electron Capture Detector (ECD) for high sensitivity to chlorinated compounds, or a Flame Ionization Detector (FID).[10][11] Detector temperature: 300°C.[11]

    • Carrier Gas: High-purity nitrogen or helium.

    • Temperature Program: An initial hold at a lower temperature (e.g., 50°C) followed by a ramp to a higher temperature (e.g., 140°C) to separate the compounds.[11]

  • Quantification:

    • Prepare calibration standards and process them through the same extraction and derivatization procedure as the samples.

    • Quantify based on the peak areas relative to the calibration curve.

Mandatory Visualization

troubleshooting_workflow start Low or No 2-CP Degradation check_toxicity Is 2-CP concentration > 200 mg/L? start->check_toxicity reduce_loading Reduce 2-CP Loading Rate or Dilute Reactor check_toxicity->reduce_loading Yes check_acclimation Is the biomass acclimated? check_toxicity->check_acclimation No reduce_loading->check_acclimation acclimate Implement Gradual Acclimation Strategy check_acclimation->acclimate No check_cosubstrate Is a co-substrate present? check_acclimation->check_cosubstrate Yes acclimate->check_cosubstrate add_cosubstrate Add Electron Donor (e.g., Glucose, Starch) check_cosubstrate->add_cosubstrate No check_conditions Are pH and Temperature optimal? check_cosubstrate->check_conditions Yes add_cosubstrate->check_conditions adjust_conditions Adjust pH to 6.8-7.2 Adjust Temperature to 35-37°C check_conditions->adjust_conditions No check_intermediates Analyze for inhibitory intermediates (e.g., using HPLC/GC) check_conditions->check_intermediates Yes adjust_conditions->check_intermediates end Degradation should improve check_intermediates->end

Caption: Troubleshooting workflow for low 2-CP degradation.

degradation_pathway cluster_dechlorination Reductive Dechlorination cluster_mineralization Mineralization cp This compound phenol Phenol cp->phenol - Cl⁻ + H⁺ benzoate Benzoate Intermediate (via Carboxylation) phenol->benzoate vfa Volatile Fatty Acids (e.g., Acetate, Propionate) benzoate->vfa Ring Cleavage methane Methane (CH₄) + Carbon Dioxide (CO₂) vfa->methane Methanogenesis

Caption: Anaerobic degradation pathway of this compound.

References

Technical Support Center: Mitigating Matrix Effects in GC-MS Analysis of Environmental 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of 2-chlorophenol in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the GC-MS analysis of this compound?

A1: Matrix effects in GC-MS analysis refer to the alteration of the analyte's signal intensity (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1] In the context of this compound analysis in environmental samples, complex matrices like soil or water can introduce a variety of organic and inorganic substances that interfere with the accurate quantification of the target analyte.[2][3] This interference can occur at various stages of the analysis, including injection, chromatographic separation, and ionization in the mass spectrometer.[2]

Q2: Why are environmental samples particularly prone to matrix effects?

A2: Environmental samples such as soil, sediment, and water are inherently complex and heterogeneous.[3][4] They contain a wide array of components, including humic acids, lipids, pigments, and other organic matter, which can co-extract with this compound during sample preparation.[5][6] These co-extracted matrix components can compete with this compound for active sites in the GC inlet and column, or interfere with the ionization process in the MS source, leading to significant matrix effects.[2][7]

Q3: What are the common signs of matrix effects in my this compound chromatogram?

A3: Common indicators of matrix effects in your GC-MS chromatogram for this compound include:

  • Signal Suppression or Enhancement: A noticeable decrease or increase in the peak area or height of this compound in a sample matrix compared to a clean solvent standard at the same concentration.[2]

  • Poor Peak Shape: Tailing or fronting of the this compound peak, which can be exacerbated by active sites in the GC system becoming contaminated with matrix components.[8][9]

  • Inconsistent Retention Times: Shifts in the retention time of this compound due to matrix-induced changes in the chromatographic column's properties.[10]

  • Poor Reproducibility: High variability in the analytical results for replicate injections of the same sample.[1]

  • High Background Noise: An elevated baseline in the chromatogram, which can be caused by the presence of numerous co-eluting matrix components.[11][12]

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: The primary strategies for mitigating matrix effects can be grouped into three main categories:

  • Effective Sample Preparation and Cleanup: The most effective approach is to remove interfering matrix components before the GC-MS analysis.[8] Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.[8][13][14]

  • Chromatographic Optimization: Adjusting GC parameters such as the injection technique, inlet liner, and temperature program can help to minimize the interaction of matrix components with the analyte.

  • Calibration Strategies: When matrix effects cannot be completely eliminated, specific calibration methods can be used to compensate for them. These include matrix-matched calibration, the use of an internal standard (preferably a stable isotope-labeled one), and the standard addition method.[15][16][17]

Troubleshooting Guides

Issue 1: Significant Signal Suppression or Enhancement of this compound

Possible Causes:

  • Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[2]

  • Active sites in the GC inlet liner or the front of the analytical column are interacting with this compound, and this interaction is being affected by the sample matrix.

Solutions:

SolutionDescription
Improve Sample Cleanup Employ a more rigorous sample cleanup method to remove a larger portion of the interfering matrix. This could involve using a different type of SPE sorbent or adding a cleanup step to your QuEChERS protocol.[6][8]
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is free of this compound but representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.[15][16]
Use a Stable Isotope-Labeled Internal Standard A stable isotope-labeled internal standard (e.g., this compound-d4) is the ideal choice as it has nearly identical chemical and physical properties to the native analyte. It will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[16]
Standard Addition Method This involves adding known amounts of a this compound standard to several aliquots of the sample extract. A calibration curve is then generated from the spiked samples, which inherently accounts for the matrix effect in that specific sample.[17][18]
Sample Dilution Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact. However, this approach may compromise the method's sensitivity if the initial concentration of this compound is low.[8][18]
Issue 2: Poor Peak Shape (Tailing) and Shifting Retention Times for this compound

Possible Causes:

  • Active sites in the GC inlet liner or on the column are interacting with the polar this compound molecule.[9]

  • Contamination of the GC system with non-volatile matrix components.[9][12]

Solutions:

SolutionDescription
Inlet Maintenance Regularly replace the GC inlet liner and septum. Consider using a liner with glass wool that has been deactivated (silanized) to minimize active sites.[9]
Column Maintenance Trim the front end (approximately 15-30 cm) of the GC column to remove accumulated non-volatile matrix components. If the problem persists, the column may need to be replaced.[10]
Analyte Protectants Adding "analyte protectants" to both the sample extracts and calibration standards can help to mask active sites in the GC system, improving the peak shape and response of active compounds like this compound.[16]
Optimize GC Oven Temperature Program A slower initial temperature ramp or a lower initial oven temperature can sometimes improve peak shape for polar analytes.[10]
Issue 3: Inaccurate Quantification and Poor Recovery of this compound

Possible Causes:

  • Inefficient extraction of this compound from the sample matrix during sample preparation.[8]

  • Loss of the analyte during solvent evaporation steps.[8]

  • Unaccounted for matrix effects leading to biased quantitative results.

Solutions:

SolutionDescription
Optimize Extraction Protocol For LLE, ensure the pH of the aqueous sample is adjusted to be acidic (e.g., pH < 2) to ensure this compound is in its neutral form for efficient extraction into an organic solvent.[8] For SPE, select a sorbent that provides good retention and elution for phenols (e.g., C18 or polymeric).[19] For QuEChERS, ensure adequate hydration of soil samples and vigorous shaking.[20]
Use a Keeper Solvent During solvent evaporation steps, add a small amount of a high-boiling, non-volatile "keeper" solvent (e.g., isooctane) to prevent the complete evaporation of the sample and minimize the loss of volatile analytes like this compound.[8]
Method Validation with Spiked Samples Validate the entire analytical method by analyzing blank matrix samples spiked with a known concentration of this compound. This will allow you to assess the overall recovery and accuracy of your method.
Employ a Combination of Mitigation Strategies For very complex matrices, a single approach may not be sufficient. A combination of improved sample cleanup, the use of a stable isotope-labeled internal standard, and matrix-matched calibration may be necessary to achieve accurate and reliable results.[21]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline for the extraction of this compound from water samples using SPE.

  • Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to a pH below 2 using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This ensures that this compound is in its non-ionized form.[8][19]

  • SPE Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH < 2) through it.[8]

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[8]

  • Cartridge Washing: Wash the cartridge with a small volume (e.g., 3-5 mL) of acidified deionized water to remove any remaining polar interferences.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove excess water.

  • Elution: Elute the trapped this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as acetonitrile or a mixture of methanol and acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to a small volume (e.g., 0.5 mL) under a gentle stream of nitrogen. Add a keeper solvent if necessary. Reconstitute the final extract in a solvent suitable for GC-MS injection (e.g., isooctane or toluene).

Protocol 2: QuEChERS for this compound in Soil Samples

This protocol provides a general procedure for the extraction of this compound from soil samples using the QuEChERS method.[4][20]

  • Sample Hydration: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of water (e.g., 7 mL for 3 g of dry soil) and allow it to hydrate for at least 30 minutes.[20]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[20]

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent). The exact composition of the salt mixture may vary depending on the specific QuEChERS method being used.

  • Shaking and Centrifugation: Immediately and vigorously shake the tube for at least 1-2 minutes. Centrifuge the tube at ≥3000 rcf for 5 minutes.[20]

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a dSPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18) and magnesium sulfate.

  • Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds to 1 minute and then centrifuge at ≥5000 rcf for 2 minutes.[20]

  • Final Extract: The resulting supernatant is the final extract ready for GC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Calibration Strategies for Overcoming Matrix Effects
Calibration StrategyAverage Recovery (%)Relative Standard Deviation (RSD, %)Notes
Solvent-Only External Standard6432Prone to significant inaccuracies in the presence of matrix effects.[15]
Solvent-Only Internal Standard7738Offers some correction but can still be influenced by matrix.[15]
Matrix-Matched External Standard98 (for low matrix)Lower than SOESMore accurate than solvent-only calibration for samples with a consistent matrix.[15]
Matrix-Matched Internal Standard87 (across varying matrices)Lower than SOISGenerally considered the most robust approach for samples with variable matrix composition.[15]
Standard Addition--Very effective for individual samples but is time-consuming and requires a larger sample volume.[17]

Data is illustrative and based on findings from literature.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing & Mitigation sample Environmental Sample (Water or Soil) extraction Extraction (LLE, SPE, or QuEChERS) sample->extraction cleanup Cleanup (dSPE or SPE) extraction->cleanup extract Final Extract cleanup->extract gcms GC-MS System extract->gcms data Data Acquisition gcms->data calibration Calibration Strategy (Matrix-Matched, IS, Std. Addition) data->calibration quantification Quantification data->quantification calibration->quantification results Accurate Results quantification->results

Caption: Experimental workflow for GC-MS analysis of this compound, incorporating mitigation strategies.

troubleshooting_logic start Inaccurate this compound Results check_peak Assess Peak Shape & Reproducibility start->check_peak check_signal Evaluate Signal (Suppression/Enhancement) check_peak->check_signal Good poor_peak Poor Peak Shape/ Reproducibility check_peak->poor_peak Poor signal_issue Signal Suppression/ Enhancement check_signal->signal_issue Yes end Accurate & Reliable Results check_signal->end No solution_peak Improve GC System Maintenance (Inlet, Column) poor_peak->solution_peak solution_signal Enhance Sample Cleanup (SPE, QuEChERS) signal_issue->solution_signal solution_peak->check_signal solution_cal Implement Advanced Calibration (Matrix-Matched, IS) solution_signal->solution_cal solution_cal->end

Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.

References

enhancing the rate of sonochemical degradation of 2-chlorophenol with additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing the rate of sonochemical degradation of 2-chlorophenol (2-CP) using various additives.

Troubleshooting Guides

This section addresses common issues encountered during sonochemical degradation experiments for this compound.

Problem Potential Cause Recommended Solution
Low or no degradation of this compound Incorrect pH: The efficiency of many advanced oxidation processes is highly pH-dependent. For instance, Fenton-based reactions work best in acidic conditions (pH 3-4).[1][2]Optimize the initial pH of your solution based on the additive being used. For Fenton and Fenton-like processes, adjust the pH to the acidic range. For persulfate activation, the optimal pH can vary, but slightly acidic to neutral pH is often effective.
Inappropriate ultrasonic frequency or power: The frequency and power of the ultrasound affect the cavitation process and the generation of reactive oxygen species.[3]Consult literature for the optimal ultrasonic frequency for your specific reactor setup and target compound. Generally, frequencies in the range of 200-600 kHz are effective for the degradation of organic pollutants.[3] Ensure the power output of your sonicator is calibrated and set to an appropriate level.
Presence of radical scavengers: Other compounds in the sample matrix (e.g., tert-butanol, bicarbonate, or chloride ions) can consume the generated radicals, reducing the degradation efficiency of this compound.[4][5][6]If possible, purify the sample to remove known radical scavengers. If the matrix is complex, consider increasing the dosage of the additive to compensate for scavenger effects. Be aware that high concentrations of chloride ions can inhibit degradation.[6]
Suboptimal temperature: Temperature can influence reaction kinetics and the physical properties of the solution, affecting cavitation.Maintain a consistent and optimal temperature. While slightly elevated temperatures can sometimes increase reaction rates, excessively high temperatures can decrease the efficiency of cavitation. A temperature range of 20-40°C is often a good starting point.
Inconsistent or not reproducible results Fluctuations in experimental conditions: Small variations in temperature, pH, power output, or sample preparation can lead to significant differences in results.Standardize all experimental parameters. Use a temperature-controlled water bath, calibrate your pH meter regularly, and ensure consistent power delivery from the sonicator.
Inhomogeneous mixing: Poor mixing can lead to localized "hot spots" of reaction and non-uniform degradation.Ensure vigorous and consistent stirring or agitation throughout the experiment to maintain a homogeneous solution.
Catalyst deactivation (for sonocatalysis): The surface of the catalyst (e.g., TiO2) can become fouled with byproducts or lose activity over time.Refer to the catalyst regeneration protocol in the Experimental Protocols section. This may involve washing with specific solvents or thermal treatment.[7]
Rapid consumption of additives without significant degradation Side reactions: The additives may be consumed in non-productive side reactions, especially at high concentrations. For example, excess Fe2+ in Fenton's reaction can act as a radical scavenger.[8]Optimize the concentration of the additive. Conduct preliminary experiments to determine the optimal ratio of additive to this compound.
Decomposition of the additive: Some additives, like hydrogen peroxide, can decompose under ultrasonic irradiation without contributing to the degradation of the target pollutant.Consider the stability of your additive under the experimental conditions. It may be necessary to add the additive incrementally during the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the most common additives to enhance the sonochemical degradation of this compound?

A1: The most commonly used and effective additives include persulfate (PS), Fenton's reagent (a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂)), and solid catalysts like titanium dioxide (TiO₂).[1][2][9][10] These additives significantly increase the production of highly reactive radicals, such as sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are the primary species responsible for the degradation of this compound.[5][11]

Q2: What is the primary mechanism for the sonochemical degradation of this compound?

A2: The primary mechanism is the generation of hydroxyl radicals (•OH) from the acoustic cavitation of water molecules. These highly reactive radicals then attack the this compound molecule, leading to its degradation.[4][5] In the presence of additives like persulfate or Fenton's reagent, additional and more potent radicals like sulfate radicals (SO₄•⁻) are also formed, further accelerating the degradation process.[11]

Q3: What are the expected intermediate products of this compound degradation?

A3: The degradation of this compound proceeds through various intermediate products before complete mineralization to CO₂, H₂O, and chloride ions. Common intermediates identified in previous studies include hydroquinone, benzoquinone, and various carboxylic acids such as maleic acid and oxalic acid.[12] The specific intermediates can vary depending on the experimental conditions and the additives used.

Q4: How does pH affect the degradation rate when using different additives?

A4: The effect of pH is highly dependent on the additive used:

  • Fenton/Fenton-like reagents: These systems are most effective in acidic conditions, typically at a pH between 3 and 4.[1] At higher pH values, iron ions precipitate as hydroxides, reducing their catalytic activity.

  • Persulfate: The optimal pH for persulfate activation can vary. While it can be effective over a broader pH range, slightly acidic to neutral conditions are often favored.[9]

  • TiO₂ sonocatalysis: The surface charge of TiO₂ is influenced by pH. Generally, acidic conditions are favorable for the degradation of chlorophenols.[13]

Q5: Can I reuse the TiO₂ catalyst in sonocatalytic experiments?

A5: Yes, TiO₂ catalysts can be reused. However, their activity may decrease over time due to the adsorption of intermediates or byproducts on the catalyst surface. Regeneration can be achieved by washing the catalyst with a suitable solvent or by thermal treatment to remove adsorbed species and restore its catalytic activity.[7]

Data Presentation

Table 1: Effect of Persulfate (PS) Addition on the Sonochemical Degradation of this compound

2-CP Initial Conc. (mg/L)PS Conc. (mg/L)Ultrasound Power (W)pHReaction Time (min)Degradation Efficiency (%)Reference
1712015026590.92[9]
100 (as 4-CP)-1005.660~20[1]

Table 2: Effect of Fenton-like Reagents on the Sonochemical Degradation of Chlorophenols

CompoundAdditiveFe²⁺ Conc. (mg/L)H₂O₂ Conc. (mg/L)pHReaction Time (min)Degradation Efficiency (%)Reference
4-ChlorophenolIron Powder + H₂O₂--32100[1]
4-ChlorophenolIron Powder + H₂O₂--5.660100[1]
This compoundUltrasound/Fe²⁺/H₂O₂10500-->99[2]

Table 3: Sonocatalytic Degradation of this compound using TiO₂

2-CP Initial Conc. (mg/L)CatalystCatalyst Dosage (g/L)Ultrasound Power (W/L)pHDegradation Efficiency (%)Reference
2.55Fe₃O₄@TiO₂0.7355.64.497.78[13]
100 (as TCP)TiO₂---Higher with TiO₂[10]

Experimental Protocols

Methodology 1: Enhancing Sonochemical Degradation with Persulfate
  • Solution Preparation: Prepare a stock solution of this compound in deionized water. Prepare a separate stock solution of sodium persulfate (Na₂S₂O₈).

  • Experimental Setup:

    • Use a temperature-controlled sonochemical reactor. An ultrasonic horn or bath can be used.[3]

    • Place a known volume of the this compound solution into the reactor.

    • Adjust the initial pH of the solution to the desired value (e.g., 2-3) using sulfuric acid or sodium hydroxide.[9]

    • Add the required amount of the persulfate stock solution to achieve the desired final concentration (e.g., 120 mg/L).[9]

  • Sonication:

    • Immerse the ultrasonic probe into the solution (for a horn system) or place the reactor in the ultrasonic bath.

    • Turn on the ultrasound to the desired power (e.g., 150 W) and start a timer.[9]

    • Maintain a constant temperature throughout the experiment using a cooling water jacket or bath.

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals.

    • Immediately quench the reaction in the samples, for example, by adding a small amount of a radical scavenger like methanol.

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Methodology 2: Fenton-Assisted Sonochemical Degradation
  • Solution Preparation: Prepare stock solutions of this compound, ferrous sulfate (FeSO₄·7H₂O), and hydrogen peroxide (H₂O₂).

  • Experimental Setup:

    • Set up a sonochemical reactor with temperature control.

    • Add a known volume of the this compound solution to the reactor.

    • Adjust the pH to the acidic range, optimally around 3, using sulfuric acid.[1]

    • Add the ferrous sulfate stock solution to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L).[2]

  • Reaction Initiation:

    • Turn on the ultrasound and allow the temperature to stabilize.

    • Add the hydrogen peroxide stock solution to initiate the Fenton reaction (e.g., to a final concentration of 500 mg/L).[2]

    • Start the timer immediately after the H₂O₂ addition.

  • Sampling and Analysis:

    • Collect samples at predetermined time points.

    • Quench the reaction by adding a substance that will stop the Fenton reaction, such as a strong base to raise the pH.

    • Analyze the remaining this compound concentration by HPLC or GC.

Methodology 3: Sonocatalytic Degradation with TiO₂ Nanoparticles
  • Catalyst Preparation: Disperse a known amount of TiO₂ nanoparticles (e.g., 0.73 g/L) in a specific volume of deionized water and sonicate for a few minutes to ensure a uniform suspension.[13]

  • Experimental Setup:

    • Use a sonochemical reactor with a magnetic stirrer for continuous mixing.

    • Add the this compound stock solution to the TiO₂ suspension.

    • Adjust the pH of the mixture to the desired value (e.g., 4.4).[13]

  • Sonocatalysis:

    • Turn on the ultrasound to the specified power (e.g., 55.6 W/L).[13]

    • Maintain constant stirring and temperature throughout the experiment.

  • Sampling and Analysis:

    • Take samples at regular intervals.

    • Separate the TiO₂ nanoparticles from the solution immediately by centrifugation or filtration.

    • Analyze the supernatant for the concentration of this compound using an appropriate analytical method.

  • Catalyst Regeneration (Optional):

    • After the experiment, collect the TiO₂ catalyst by filtration.

    • Wash the catalyst with deionized water and then with a solvent like ethanol to remove adsorbed organic species.

    • Dry the catalyst in an oven. For more stubborn fouling, thermal treatment (calcination) at a specific temperature may be required to restore its activity.[7]

Visualizations

Sonochemical_Degradation_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare this compound Stock Solution C Combine Reactants in Reactor A->C B Prepare Additive (Persulfate/Fenton/TiO2) Stock/Suspension B->C D Adjust pH C->D E Set Temperature D->E F Apply Ultrasound E->F G Withdraw Samples at Intervals F->G During Sonication H Quench Reaction G->H I Analyze 2-CP Concentration (HPLC/GC) H->I

Caption: General experimental workflow for sonochemical degradation.

Degradation_Pathways cluster_sonolysis Sonolysis cluster_additives With Additives US Ultrasound H2O H₂O OH •OH Radicals H2O->OH Cavitation CP This compound OH->CP Persulfate S₂O₈²⁻ (Persulfate) SO4 SO₄•⁻ Radicals Persulfate->SO4 Activation Fenton Fe²⁺ + H₂O₂ (Fenton) OH_add •OH Radicals Fenton->OH_add TiO2 TiO₂ (Sonocatalyst) e_h e⁻/h⁺ pairs TiO2->e_h Sonocatalysis SO4->CP OH_add->CP e_h->CP Intermediates Intermediate Products (e.g., Hydroquinone, Benzoquinone, Carboxylic Acids) CP->Intermediates Degradation Mineralization Mineralization Products (CO₂, H₂O, Cl⁻) Intermediates->Mineralization Further Oxidation

Caption: Simplified signaling pathways for 2-CP degradation.

References

identification and toxicity of 2-chlorophenol oxidation byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and toxicity of 2-chlorophenol (2-CP) oxidation byproducts. It includes troubleshooting guides for common experimental and analytical challenges, frequently asked questions, detailed experimental protocols, and a summary of the toxicological data of identified byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts formed during the oxidation of this compound?

A1: The oxidation of this compound through various advanced oxidation processes (AOPs) can generate a range of byproducts. The composition and concentration of these byproducts depend on the specific AOP used and the reaction conditions. Common byproducts include other chlorinated phenols (e.g., 2,6-dichlorophenol), chlorohydroxybenzaldehydes, dichlorophenoxyphenols, dichlorobiphenols, and 2-chloro-p-benzoquinone. Further degradation can lead to the formation of organic acids such as maleic acid and oxalic acid, and ultimately to complete mineralization into CO2, water, and inorganic ions like chloride. In some cases, highly toxic compounds like chlorinated dibenzodioxins and dibenzofurans have been detected.

Q2: Why is it crucial to monitor the byproducts of this compound oxidation?

A2: Monitoring the byproducts is critical because some intermediates can be more toxic than the parent compound, this compound. The formation of these toxic byproducts can increase the overall toxicity of the treated water if the oxidation process is not complete. Therefore, simply measuring the degradation of 2-CP is insufficient to ensure the safety of the treated effluent.

Q3: What are the recommended analytical methods for identifying and quantifying this compound and its oxidation byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or UV-Vis detector is a common and effective method for the analysis of this compound and its aromatic byproducts. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is also frequently used for the identification of a wide range of organic byproducts. Ion chromatography is suitable for quantifying inorganic anions like chloride, which is a product of complete dechlorination.

Q4: What are Advanced Oxidation Processes (AOPs) and which are effective for this compound degradation?

A4: Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (·OH).[1] Effective AOPs for this compound degradation include Fenton and photo-Fenton oxidation, ozonation, persulfate activation, and electrochemical oxidation.[2][3][4][5]

Troubleshooting Guides

Experimental Protocols: Advanced Oxidation Processes (AOPs)

Issue 1: Low degradation efficiency of this compound.

  • Potential Cause: Suboptimal pH of the reaction mixture. Most AOPs for 2-CP degradation have an optimal pH range. For instance, the Fenton reaction is most effective in acidic conditions (around pH 3).

  • Recommended Solution:

    • Verify the initial pH of your this compound solution and adjust it to the optimal range for your chosen AOP using dilute acid or base.

    • Monitor the pH throughout the experiment, as it may change during the reaction, and adjust as necessary.

  • Potential Cause: Inadequate dosage of oxidizing agents (e.g., hydrogen peroxide, persulfate) or catalyst (e.g., Fe²⁺).

  • Recommended Solution:

    • Optimize the concentration of your oxidizing agent and catalyst through a series of preliminary experiments. An excess of reagents can sometimes be detrimental due to scavenging effects.

    • Ensure accurate preparation and addition of your reagent solutions.

  • Potential Cause: Presence of radical scavengers in the water matrix.

  • Recommended Solution:

    • If using real water samples (e.g., industrial wastewater), be aware of the presence of carbonates, bicarbonates, and other organic matter that can consume hydroxyl radicals.

    • Consider a pre-treatment step to remove major scavengers if their concentration is high.

Issue 2: Formation of a dark brown color in the solution during Fenton oxidation.

  • Potential Cause: Formation of colored intermediates like benzoquinones and charge-transfer complexes (quinhydrones).[6][7][8] This can also be associated with an increase in toxicity.[6][7][8]

  • Recommended Solution:

    • This is a common observation in the initial stages of phenol oxidation. Continue the oxidation process until these colored intermediates are further degraded.

    • Ensure a sufficient supply of hydroxyl radicals by maintaining an adequate concentration of H₂O₂ and Fe²⁺.

    • Monitor the Total Organic Carbon (TOC) to ensure complete mineralization. The disappearance of color alone does not guarantee complete degradation of all organic compounds.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting) for this compound and its byproducts.

  • Potential Cause (Tailing): Secondary interactions between the acidic phenolic compounds and residual silanol groups on the silica-based column packing.

  • Recommended Solution:

    • Lower the pH of the mobile phase (e.g., to ≤ 3) by adding a small amount of an acid like phosphoric acid or formic acid to suppress the ionization of silanol groups.

    • Use a modern, high-purity silica column (Type B) with end-capping to minimize silanol interactions.

  • Potential Cause (Fronting): Sample solvent is stronger than the mobile phase.

  • Recommended Solution:

    • Dissolve the sample in the initial mobile phase composition whenever possible. If a different solvent is necessary, it should be weaker than the mobile phase.

Issue 2: Drifting retention times.

  • Potential Cause: Inadequate column equilibration or changes in mobile phase composition.

  • Recommended Solution:

    • Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

    • Prepare fresh mobile phase daily and ensure the components are accurately measured and well-mixed. Degas the mobile phase to prevent bubble formation.

  • Potential Cause: Fluctuations in column temperature.

  • Recommended Solution:

    • Use a column oven to maintain a constant and stable temperature throughout the analysis.

Quantitative Data on Byproduct Toxicity

The following table summarizes the available quantitative toxicity data for identified byproducts of this compound oxidation. It is important to note that some byproducts, particularly chlorinated aromatic compounds, can be highly toxic and carcinogenic.

ByproductChemical FormulaRoute of AdministrationTest SpeciesLD50 ValueQualitative Toxicity Information
2,6-Dichlorophenol C₆H₄Cl₂OIntraperitonealRat390 mg/kg[9][10]-
Chlorinated Dibenzodioxins Varies--Not specified, but highly toxicExtremely persistent and widely distributed in the environment. Associated with chloracne, altered liver function, and is a potent teratogenic and fetotoxic chemical in animals. 2,3,7,8-TCDD is classified as a known human carcinogen.[2][3][11]
2-chloro-p-benzoquinone C₆H₃ClO₂--Not specifiedCauses skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[12][13]
Maleic Acid C₄H₄O₄OralRat708 mg/kg[14]Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation and an allergic skin reaction.[1][5][15]
Oxalic Acid C₂H₂O₄OralRat375 mg/kg[4][16]The toxicity is due to kidney failure caused by the precipitation of solid calcium oxalate. The lethal oral dose for humans is estimated to be 15 to 30 grams.[17]
Chlorohydroxybenzaldehydes Varies--Data not readily availableGeneral toxicity of substituted phenols depends on the nature and position of the substituents.
Dichlorophenoxyphenols Varies--Data not readily availableBelongs to the class of chlorinated aromatic compounds, which are known for their persistence and potential toxicity.
Dichlorobiphenols Varies--Data not readily availableSimilar to other chlorinated aromatic compounds, they are of toxicological concern due to their structure.

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Experimental Protocols

General Protocol for Fenton Oxidation of this compound
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in deionized water of a known concentration (e.g., 100 mg/L).

    • Prepare a stock solution of the catalyst, typically iron(II) sulfate heptahydrate (FeSO₄·7H₂O).

    • Prepare a solution of the oxidant, hydrogen peroxide (H₂O₂), and determine its exact concentration by titration with potassium permanganate.

  • Experimental Setup:

    • Use a glass batch reactor equipped with a magnetic stirrer.

    • Place a known volume of the this compound solution into the reactor.

  • Reaction Initiation and Monitoring:

    • Adjust the initial pH of the 2-CP solution to the desired value (typically around 3) using dilute sulfuric acid or sodium hydroxide.

    • Add the required amount of the Fe²⁺ catalyst solution to the reactor and start stirring.

    • Initiate the reaction by adding the predetermined volume of the H₂O₂ solution.

    • Collect samples at regular time intervals.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction in the collected samples to stop the oxidation process. This can be done by adding a substance that consumes the residual oxidant, such as sodium sulfite or by adjusting the pH to a neutral or basic value.

    • Filter the samples through a 0.45 µm syringe filter before analysis.

    • Analyze the samples for the concentration of this compound and its byproducts using a suitable analytical method like HPLC.

General Protocol for HPLC Analysis
  • Instrumentation:

    • A High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).

    • Mobile Phase: A gradient of two solvents, for example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength suitable for chlorophenols, such as 275 nm, or scan a range with a PDA detector.

  • Analysis Procedure:

    • Prepare calibration standards of this compound and any available byproduct standards in the mobile phase.

    • Run the calibration standards to generate a calibration curve.

    • Inject the quenched and filtered samples for analysis.

    • Identify and quantify the compounds of interest by comparing their retention times and peak areas to those of the standards.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis Prepare 2-CP Solution Prepare 2-CP Solution Adjust pH Adjust pH Prepare 2-CP Solution->Adjust pH Prepare Reagents Prepare Reagents Add Catalyst Add Catalyst Prepare Reagents->Add Catalyst Adjust pH->Add Catalyst Add Oxidant Add Oxidant Add Catalyst->Add Oxidant Collect Samples Collect Samples Add Oxidant->Collect Samples Quench Reaction Quench Reaction Collect Samples->Quench Reaction Filter Sample Filter Sample Quench Reaction->Filter Sample HPLC/GC-MS Analysis HPLC/GC-MS Analysis Filter Sample->HPLC/GC-MS Analysis Data Interpretation Data Interpretation HPLC/GC-MS Analysis->Data Interpretation

Caption: General experimental workflow for the oxidation of this compound.

Troubleshooting_HPLC cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues Problem Problem Cause1 Secondary Interactions (Tailing) Problem->Cause1 Poor Peak Shape Cause2 Column Equilibration or Mobile Phase Problem->Cause2 Drifting Retention Times Cause Cause Solution Solution Solution1a Lower Mobile Phase pH Cause1->Solution1a Solution1b Use Modern Column Cause1->Solution1b Cause1_2 Strong Sample Solvent (Fronting) Solution2a Ensure Thorough Equilibration Cause2->Solution2a Solution2b Prepare Fresh Mobile Phase Cause2->Solution2b Cause2_2 Temperature Fluctuations Solution1c Dissolve Sample in Mobile Phase Cause1_2->Solution1c Solution2c Use Column Oven Cause2_2->Solution2c

Caption: Troubleshooting guide for common HPLC analysis issues.

References

Technical Support Center: 2-Chlorophenol Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability of 2-chlorophenol (2-CP) standard solutions. It includes frequently asked questions, troubleshooting advice for common analytical issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standard solutions? A1: To ensure long-term stability, this compound solutions should be stored under controlled conditions. The primary recommendations are refrigeration and protection from light.[1][2] Store solutions in tightly sealed, amber glass containers to prevent photodegradation and solvent evaporation.[3][4] For neat this compound, a refrigerated environment (+2°C to +8°C) is often recommended.[1] Aqueous solutions, particularly at low concentrations (ng/L), have shown stability for about a month when stored at 4°C with the addition of 10% sodium chloride and 10 mg/mL sodium carbonate.[3][5]

Q2: What is the expected shelf-life of a this compound solution? A2: The shelf-life is highly dependent on the solvent, concentration, and storage conditions. For aqueous solutions at ng/L levels, stability can be maintained for approximately one month when stored at -18°C with 10% sodium chloride or at 4°C with specific chemical stabilizers.[5] For commercially prepared standards, the expiration or retest date will be listed on the Certificate of Analysis (COA).[6] If no date is provided, the standard industry practice is a warranty of one year from the date of shipment, but it is critical for users to routinely inspect the solution's performance to confirm its viability.[6]

Q3: How can I visually or analytically tell if my this compound solution has degraded? A3: Visual inspection can be the first indicator of degradation. Pure this compound is a colorless to light amber liquid; a significant color change to yellow or brown can suggest degradation, likely due to photo-oxidation.[3][4] Analytically, degradation is indicated by a decrease in the concentration of the this compound peak in a chromatogram compared to a freshly prepared standard.[3] The appearance of new, unexpected peaks in the chromatogram also strongly suggests the formation of degradation products.[3]

Q4: What are the common degradation products of this compound? A4: Degradation of this compound can result in the formation of various byproducts. Photodegradation, a common pathway, can lead to the formation of other chlorinated phenols and quinones.[3] Studies involving advanced oxidation processes have identified intermediates such as 3-chlorocatechol and chlorohydroquinone.[7] The presence of these degradation products can interfere with analytical measurements and may possess different toxicological properties than the parent compound.[3]

Q5: What primary factors influence the stability of this compound solutions? A5: Several factors can accelerate the degradation of this compound solutions:

  • Light: this compound is sensitive to light, which can induce photo-oxidation.[1][3][4] Storing solutions in amber glassware or wrapping containers in foil is crucial.[3]

  • Temperature: Higher temperatures increase the rate of chemical degradation.[3] Therefore, storage in a cool, controlled environment like a refrigerator is recommended.[1][2]

  • pH: The pH of aqueous solutions significantly impacts stability. Degradation rates can be highly dependent on pH, with different studies showing enhanced degradation under acidic, neutral, or alkaline conditions depending on the specific chemical environment.[3][8][9]

  • Incompatible Materials: Contact with strong oxidizing agents, acid chlorides, and acid anhydrides can cause rapid degradation and potentially hazardous reactions.[1][2][4]

  • Oxygen: Exposure to air can lead to oxidation. For highly sensitive applications, purging the container with an inert gas like nitrogen before sealing can improve stability.[3]

Quantitative Stability Data

The stability of analytical standards is best understood through quantitative data. The table below summarizes findings from studies on chlorophenol stability in aqueous matrices.

Solvent/MatrixConcentrationStorage ConditionDurationObserved StabilityReference
River and Wastewaterng/L4°C, in the dark, with 10% NaCl and 10 mg/mL Sodium Carbonate~30 daysStable and reproducible concentrations[3][5]
River and Wastewaterng/L-18°C, in the dark, with 10% NaCl~30 daysStable and reproducible concentrations[3][5]

Troubleshooting Guide

Issue 1: My chromatogram shows new peaks, and the this compound peak area is reduced.

  • Possible Cause: This is a classic sign of chemical degradation. The new peaks likely correspond to degradation products like other chlorinated phenols or quinones.[3] Alternatively, it could indicate contamination introduced during sample preparation or from the analytical system itself.[10]

  • Troubleshooting Steps:

    • Prepare a Fresh Standard: Analyze a newly prepared this compound standard to establish a baseline chromatogram and confirm the expected retention time and peak area.

    • Verify Storage Conditions: Ensure your stored standard has been kept at the correct temperature and protected from light.[1]

    • Check for System Contamination: Run a solvent blank to check for contamination from the solvent or instrument carryover from previous injections.[10][11] If the blank is clean, the issue lies with the standard. If not, clean the injector and column as per instrument guidelines.[12]

Issue 2: The concentration of my standard has decreased significantly, but there are no obvious new peaks.

  • Possible Cause: This could be due to degradation where the products are not chromatographically visible under your current method, or it could be a result of solvent evaporation from a poorly sealed container.

  • Troubleshooting Steps:

    • Inspect the Container Seal: Check the cap and seal of your standard solution vial for any signs of damage or improper closure. Ensure containers are always tightly sealed.[4]

    • Review Storage Temperature: Fluctuations in temperature can increase the rate of solvent evaporation and degradation.[3]

    • Re-evaluate Analytical Method: Consider that degradation products may be co-eluting with the solvent front or are not retained on the column. A change in analytical method (e.g., gradient, column chemistry) may be needed for a full stability investigation.

Issue 3: My previously colorless or light-yellow standard solution has turned dark yellow or brown.

  • Possible Cause: This discoloration is a strong visual indicator of degradation, most likely from exposure to light and/or air.[3]

  • Troubleshooting Steps:

    • Discard the Solution: A solution that has visibly changed color should be considered compromised and is not suitable for accurate quantitative analysis.

    • Review Handling and Storage Procedures: Ensure that all lab personnel are aware of the light-sensitive nature of this compound and are storing it properly in amber, tightly sealed containers in a cool, dark place.[1][3]

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC-UV

Objective: To determine the stability of a stored this compound solution by comparing its concentration to that of a freshly prepared standard.

Materials:

  • This compound reference standard (≥99% purity)

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water with 1.5% acetic acid (or other suitable buffer)[13]

  • Stored this compound solution to be tested

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

  • Amber HPLC vials

Instrumentation (Example Conditions):

  • HPLC System: With UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm)[13]

  • Mobile Phase: Acetonitrile and 1.5% acetic acid in water (v/v = 45:55)[13]

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 30°C[14]

  • Detection Wavelength: 275 nm[13]

  • Injection Volume: 10 µL[14]

Procedure:

  • Preparation of Fresh Standard (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve it in the chosen organic solvent (e.g., methanol) in a 100 mL amber volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Dilute to the mark with the solvent and mix thoroughly. This is your stock solution.

    • Perform serial dilutions as needed to create a working standard at a concentration similar to the test sample.

  • Preparation of Test Sample:

    • Allow the stored this compound solution to equilibrate to room temperature.

    • If the stored solution is concentrated, dilute it with the mobile phase to the expected target concentration.

  • Analysis:

    • Filter both the fresh standard and the test sample through a 0.22 µm syringe filter into amber HPLC vials.

    • Set up the HPLC system with the conditions described above and allow the baseline to stabilize.

    • Perform at least three replicate injections of the fresh standard to establish system suitability and determine the average peak area. The relative standard deviation (RSD) should be <2%.

    • Perform at least three replicate injections of the test sample.

  • Data Evaluation:

    • Calculate the average peak area for the test sample.

    • Determine the concentration of the stored solution using the following formula: Concentration (Stored) = [Peak Area (Stored) / Peak Area (Fresh)] x Concentration (Fresh)

    • Calculate the percent recovery or degradation: % Recovery = [Concentration (Stored) / Initial Concentration] x 100% % Degradation = 100% - % Recovery

    • A significant decrease in concentration (>5-10%, depending on application requirements) indicates instability. Also, inspect the chromatogram of the stored sample for any new peaks not present in the fresh standard.

Visualizations

G start Unexpected Analytical Result (e.g., Low Concentration, Extra Peaks) cause1 Potential Cause: Solution Degradation start->cause1 cause2 Potential Cause: System Contamination start->cause2 cause3 Potential Cause: Instrument Malfunction start->cause3 check1a Check Storage Conditions: - Temperature? - Light Exposure? - Container Seal? cause1->check1a check1b Compare to Fresh Standard cause1->check1b check2a Run Solvent Blank cause2->check2a check3a Check for Leaks cause3->check3a check3b Verify Detector & Pump Performance cause3->check3b result1 Degradation Confirmed check1b->result1 result2 Contamination Found check2a->result2 Contaminant peaks present check2b Clean Injector & Column sol2 Solution: System Clean-up & Use High-Purity Solvents check2b->sol2 result3 Instrument Issue Found check3b->result3 sol1 Solution: Discard Old Standard & Prepare Fresh Solution result1->sol1 result2->check2b sol3 Solution: Perform Instrument Maintenance/Repair result3->sol3

Caption: Troubleshooting workflow for this compound analysis.

G parent This compound (C₆H₅ClO) class1 Oxidation Products parent->class1 Degradation via... factor1 Light (Photodegradation) factor1->class1 factor2 Oxidizing Agents factor2->class1 product1 Chlorinated Catechols class1->product1 product2 Quinones class1->product2 product3 Polymerization Products class1->product3

References

Technical Support Center: Investigating 2-Chlorophenol Photocatalysis Mechanisms with Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and using appropriate scavengers to elucidate the mechanisms of 2-chlorophenol (2-CP) photocatalysis. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using scavengers in this compound photocatalysis studies?

A1: Scavengers are chemical agents used to selectively "quench" or inhibit specific reactive oxygen species (ROS) and other reactive species (like photogenerated holes) that are responsible for the degradation of this compound. By observing the effect of each scavenger on the degradation rate, researchers can deduce the primary and secondary oxidative species involved in the photocatalytic mechanism.

Q2: Which are the most common scavengers used and what do they target?

A2: The selection of a scavenger is crucial for accurately identifying the roles of different reactive species. A summary of commonly used scavengers, their target species, and recommended concentrations is provided in the data table below.

Q3: How do I interpret the results from my scavenger experiments?

A3: A significant decrease in the degradation rate of this compound in the presence of a specific scavenger indicates that the quenched species plays a major role in the degradation process. Conversely, a minor or negligible effect suggests that the targeted species is not a primary contributor. For instance, if the addition of a hydroxyl radical scavenger drastically slows down the reaction, it can be concluded that hydroxyl radicals are a key oxidant.

Q4: Can the scavenger itself interfere with the photocatalytic reaction?

A4: Yes, this is a critical consideration. Some scavengers can adsorb onto the photocatalyst surface, competing with this compound for active sites. Additionally, the scavenger or its oxidation products might participate in side reactions, leading to misinterpretation of the results.[1] It is therefore essential to perform control experiments and critically evaluate the potential for such interferences.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
The degradation rate of this compound is not significantly affected by any of the scavengers used. 1. The scavengers are not being used at an effective concentration. 2. The degradation mechanism is complex and involves multiple redundant pathways. 3. The primary degradation pathway does not involve the common ROS being scavenged.1. Increase the concentration of the scavengers in a stepwise manner. 2. Consider the possibility of a direct oxidation mechanism by photogenerated holes. 3. Analyze for less common reactive species or a non-ROS-mediated pathway.
All scavengers, including those for different ROS, inhibit the degradation to a similar extent. 1. The scavengers are non-selectively blocking the active sites on the photocatalyst surface. 2. The high concentration of scavengers is altering the solution's physical properties (e.g., pH, light absorption).1. Reduce the concentration of the scavengers. 2. Perform control experiments to assess the adsorption of each scavenger on the photocatalyst in the dark. 3. Measure the UV-Vis absorbance of the solution with the scavenger to check for light filtering effects.
The addition of a scavenger unexpectedly increases the degradation rate. 1. The scavenger is acting as a photosensitizer, promoting the generation of ROS. 2. The scavenger is preventing the recombination of electron-hole pairs, thus increasing the availability of charge carriers for ROS production.[1]1. Investigate the photochemical properties of the scavenger under the experimental conditions. 2. This can be a valid result; report and discuss this observation as part of the reaction mechanism. For example, some quinones can be photoreduced, leading to increased hydroxyl radical production.[1]
Inconsistent results are obtained between replicate experiments with the same scavenger. 1. Inhomogeneous dispersion of the photocatalyst. 2. Fluctuations in the light source intensity. 3. Degradation of the scavenger over time.1. Ensure the photocatalyst is well-sonicated and stirred throughout the experiment. 2. Use a stabilized power source for the lamp and monitor its output. 3. Prepare fresh scavenger solutions for each experiment.

Data Presentation

Table 1: Common Scavengers for Reactive Species in Photocatalysis
ScavengerTarget SpeciesAbbreviationTypical ConcentrationPotential Considerations
IsopropanolHydroxyl radical (•OH)IPA1-10 mMCan also be oxidized by holes.
tert-ButanolHydroxyl radical (•OH)TBA1-10 mMLess reactive with holes compared to IPA.[2]
BenzoquinoneSuperoxide radical (O₂•⁻)BQ0.1-1 mMCan absorb light and undergo photoreduction.[1]
Ammonium OxalatePhotogenerated hole (h⁺)AO1-10 mMCan also scavenge •OH radicals.
Ethylenediaminetetraacetic acidPhotogenerated hole (h⁺)EDTA1-10 mMCan also act as a chelating agent for metal ions.
Silver NitrateElectron (e⁻)AgNO₃1-10 mMCan lead to the deposition of metallic silver on the catalyst surface.[2]
Table 2: Quantitative Effect of Scavengers on this compound Degradation
PhotocatalystScavenger (Concentration)Target SpeciesDegradation Efficiency without Scavenger (%)Degradation Efficiency with Scavenger (%)Inhibition (%)Reference
CaFe₂O₄Ammonium Oxalateh⁺53.326.051.2[3]
CaFe₂O₄BenzoquinoneO₂•⁻53.348.49.2[3]
Co-doped TiO₂Not specified-~93 (at pH 9)--[4]

Note: The data presented is illustrative and the actual inhibition will depend on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for Scavenger Quenching Experiments

This protocol outlines the steps for conducting scavenger quenching experiments to identify the dominant reactive species in the photocatalytic degradation of this compound.

1. Materials and Reagents:

  • Photocatalyst (e.g., TiO₂, ZnO, or other synthesized material)

  • This compound (2-CP) stock solution (e.g., 100 mg/L)

  • Scavengers (Isopropanol, tert-Butanol, Benzoquinone, Ammonium Oxalate, EDTA, Silver Nitrate)

  • High-purity deionized water

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Photoreactor with a suitable light source (e.g., UV lamp, solar simulator)

  • Magnetic stirrer and stir bars

  • Analytical instrument for 2-CP concentration measurement (e.g., HPLC, GC-MS)

2. Preparation of Reaction Suspensions:

  • Prepare a series of reaction vessels. For each scavenger to be tested, and for a control experiment without a scavenger, add the photocatalyst to the this compound solution at the desired concentration (e.g., 1 g/L photocatalyst in 20 mg/L 2-CP solution).

  • Adjust the pH of the suspensions to the desired value.

  • For the scavenger experiments, add the respective scavenger to each designated vessel at the desired concentration (refer to Table 1).

3. Adsorption-Desorption Equilibrium:

  • Place all reaction vessels in the dark and stir for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the 2-CP, scavenger, and the photocatalyst surface.

  • Take an initial sample from each vessel at the end of this period to determine the initial concentration of 2-CP after adsorption.

4. Photocatalytic Reaction:

  • Place the reaction vessels in the photoreactor and turn on the light source to initiate the photocatalytic reaction.

  • Maintain constant stirring throughout the experiment.

  • At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension from each vessel.

  • Immediately filter the aliquots through a syringe filter (e.g., 0.22 µm) to remove the photocatalyst particles and quench the reaction.

5. Analysis:

  • Analyze the concentration of this compound in the filtered samples using a suitable analytical technique (e.g., HPLC).

  • Calculate the degradation efficiency of 2-CP at each time point for the control and each scavenger experiment using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration after adsorption-desorption equilibrium and Cₜ is the concentration at time t.

6. Data Interpretation:

  • Plot the degradation of 2-CP as a function of time for all experiments.

  • Compare the degradation rates and final degradation efficiencies of the scavenger experiments to the control experiment to determine the inhibitory effect of each scavenger.

Mandatory Visualizations

Logical Relationships in Scavenger Selection

ScavengerSelection cluster_ROS Reactive Oxygen Species (ROS) cluster_Other Other Reactive Species cluster_Scavengers Scavengers OH Hydroxyl Radical (•OH) TBA tert-Butanol (TBA) OH->TBA quenched by O2_superoxide Superoxide Radical (O₂•⁻) BQ Benzoquinone (BQ) O2_superoxide->BQ quenched by h_plus Photogenerated Hole (h⁺) AO Ammonium Oxalate (AO) h_plus->AO quenched by e_minus Electron (e⁻) AgNO3 Silver Nitrate (AgNO₃) e_minus->AgNO3 quenched by

Caption: Scavenger selection for targeting specific reactive species.

Experimental Workflow for Scavenger Studies

ExperimentalWorkflow prep 1. Prepare Reaction Suspensions (2-CP, Photocatalyst, +/- Scavenger) adsorption 2. Stir in Dark (Adsorption-Desorption Equilibrium) prep->adsorption initial_sample 3. Take Initial Sample (C₀) adsorption->initial_sample photoreaction 4. Illuminate and Stir (Photocatalytic Reaction) initial_sample->photoreaction sampling 5. Sample at Time Intervals photoreaction->sampling filtration 6. Filter Samples sampling->filtration analysis 7. Analyze 2-CP Concentration (Cₜ) filtration->analysis interpretation 8. Plot Degradation & Interpret Results analysis->interpretation

Caption: Step-by-step workflow for scavenger experiments.

Signaling Pathway of this compound Photocatalysis

PhotocatalysisMechanism cluster_catalyst Photocatalyst cluster_reactions Reactions with Environmental Species cluster_ros Reactive Oxygen Species (ROS) VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ promotion h_plus h⁺ e_minus e⁻ Light Light (hν) Light->VB Excitation O2 O₂ e_minus->O2 Reduction H2O H₂O h_plus->H2O Oxidation OH_minus OH⁻ h_plus->OH_minus Oxidation Two_CP This compound h_plus->Two_CP Direct Oxidation OH_rad •OH H2O->OH_rad OH_minus->OH_rad O2_superoxide •O₂⁻ O2->O2_superoxide Degradation_Products Degradation Products (e.g., CO₂, H₂O, Cl⁻) Two_CP->Degradation_Products OH_rad->Two_CP Attack O2_superoxide->Two_CP Attack

Caption: Photocatalytic degradation pathway of this compound.

References

influence of temperature on the kinetics of 2-chlorophenol degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the influence of temperature on the kinetics of 2-chlorophenol (2-CP) degradation.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally influence the rate of this compound degradation?

A1: Temperature is a critical factor in the kinetics of this compound degradation. Generally, an increase in temperature increases the reaction rate. This relationship is often described by the Arrhenius equation, which states that the rate constant (k) of a chemical reaction is exponentially related to the reciprocal of the absolute temperature (T). The rise in temperature increases the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.[1][2]

Q2: What is the Arrhenius equation and how is it used in 2-CP degradation studies?

A2: The Arrhenius equation is: k = A * e^(-Ea / RT) Where:

  • k is the rate constant

  • A is the pre-exponential factor (frequency factor)

  • Ea is the activation energy

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

By conducting experiments at different temperatures and measuring the corresponding rate constants, researchers can create an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy (Ea), which is the minimum energy required for the degradation reaction to occur.[1][3]

Q3: Is a higher temperature always better for 2-CP degradation?

A3: Not necessarily. While higher temperatures generally accelerate the reaction, there can be drawbacks depending on the degradation method:

  • Fenton/Photo-Fenton: Excessively high temperatures can lead to the thermal decomposition of hydrogen peroxide (H₂O₂) into oxygen and water, reducing the availability of hydroxyl radicals for degradation.[4]

  • Biodegradation: High temperatures can cause denaturation of the enzymes responsible for breaking down 2-CP, leading to a sharp decrease in degradation efficiency.[3][5] Some bacteria may degrade chlorophenols more effectively at lower temperatures (e.g., 8°C) than at room temperature.[6]

  • Thermal Oxidation: While high temperatures are necessary for complete oxidation, the specific temperature profile is crucial for avoiding the formation of toxic byproducts like polychlorinated dibenzodioxins and furans (PCDD/Fs).[7][8] Complete oxidation of 2-CP and its byproducts may require temperatures of at least 900°C.[7][8]

Q4: What are typical activation energies found for this compound degradation?

A4: Activation energy (Ea) varies significantly depending on the degradation method. Lower activation energies generally indicate a faster reaction path. For example, the Ea for 2,4-dichlorophenol degradation using wet peroxide oxidation over certain catalysts has been reported to be around 13-15 kJ/mol.[9] In contrast, biodegradation processes can have higher activation energies, with values reported in the range of 75-89 kJ/mol.[3]

Quantitative Data Summary

The following tables summarize kinetic data for 2-CP degradation under various conditions as reported in the literature.

Table 1: Activation Energies for Chlorophenol Degradation by Various Methods

Degradation MethodCompoundTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Source
Biodegradation2-chloro-4-nitrophenol20 - 2588.71[3][5]
Biodegradation2-chloro-4-nitrophenol30 - 4075.16[3][5]
Wet Peroxide Oxidation2,4-dichlorophenolNot Specified13.26[9]
Wet Peroxide Oxidation2,4-dichlorophenoxy acetic acidNot Specified14.98[9]
Enzymatic Degradation2,4-dichlorophenol25 - 756.39 - 40.33[10]

Table 2: Effect of Temperature on 2,4-Dichlorophenol Degradation by Fenton's Reagent

Temperature (°C)Reaction Time (min)DCP RemovalTOC MineralizationKey ObservationSource
25120~90%19%Slower process, stable chlorinated by-products[11]
7020100%69% (in 120 min)Rapid removal, transient by-products[11]

Experimental Protocols and Workflows

General Experimental Protocol for Kinetic Study

This protocol outlines a general method for studying the effect of temperature on 2-CP degradation kinetics.

  • Reactor Setup:

    • Use a jacketed batch reactor connected to a thermostatic water bath to maintain a constant temperature.

    • Employ a magnetic stirrer to ensure the reaction mixture is homogeneous.

    • For photo-assisted processes, the reactor should be made of quartz and equipped with a suitable UV lamp.[12]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in ultrapure water at a known concentration (e.g., 20 mg/L).[13]

    • Prepare solutions of the oxidant (e.g., H₂O₂, persulfate) and catalyst (e.g., Fe²⁺ salts, TiO₂) at the desired concentrations.

  • Reaction Execution:

    • Add the 2-CP solution to the reactor and allow it to reach the target temperature.

    • Initiate the reaction by adding the oxidant and/or catalyst. For photocatalysis, turn on the UV lamp.

    • Start a timer immediately.

  • Sampling:

    • Withdraw samples at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90 minutes).[14]

    • Immediately quench the reaction in each sample by adding a suitable agent (e.g., methanol, sodium sulfite) to stop the degradation process.

  • Analysis:

    • Filter the samples through a 0.22 µm filter before analysis.[15]

    • Determine the concentration of 2-CP using High-Performance Liquid Chromatography (HPLC) with a UV detector.[15][16]

  • Data Processing:

    • Plot the concentration of 2-CP versus time to determine the reaction order. Many degradation processes follow pseudo-first-order kinetics.[1][9]

    • Calculate the rate constant (k) for the reaction at that temperature.

    • Repeat steps 3-6 for a range of different temperatures (e.g., 293 K, 298 K, 303 K, 308 K, 313 K).[1]

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea).

Visualized Experimental Workflow

ExperimentalWorkflow cluster_setup 1. Preparation & Setup cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis cluster_kinetics 4. Kinetic & Thermodynamic Analysis A Prepare 2-CP Solution & Reagents B Setup Jacketed Reactor A->B C Set & Stabilize Target Temperature B->C D Initiate Reaction (Add Oxidant/Catalyst) C->D E Collect Samples at Timed Intervals D->E F Quench Reaction in Samples E->F G Analyze 2-CP Conc. (e.g., HPLC) F->G H Plot Conc. vs. Time G->H I Calculate Rate Constant (k) H->I J Repeat for Different Temperatures I->J K Construct Arrhenius Plot J->K L Determine Activation Energy (Ea) K->L

Caption: Workflow for a kinetic study of this compound degradation.

Troubleshooting Guides

Issue 1: Slower than Expected Degradation Rate
Potential Cause Troubleshooting Steps Applicable Methods
Incorrect pH The optimal pH for many advanced oxidation processes is acidic (pH 2.5-4.0).[17] Verify and adjust the initial pH of your solution. Monitor pH throughout the experiment as it may change.Fenton, Photo-Fenton, Persulfate
Suboptimal Reagent Ratio The ratio of oxidant (e.g., H₂O₂) to catalyst (e.g., Fe²⁺) is crucial. Too little catalyst results in slow radical generation; too much can lead to scavenging effects. Perform preliminary experiments to optimize the ratio.[16][17]Fenton, Photo-Fenton
Presence of Scavengers Other compounds in the matrix (e.g., carbonate, chloride ions) can consume hydroxyl or sulfate radicals, inhibiting 2-CP degradation.[13] Consider using a purified water matrix for baseline studies.All radical-based methods
Insufficient Mixing Poor mixing can lead to concentration gradients, reducing the overall reaction rate. Ensure the stirring speed is adequate to maintain a homogeneous solution.All methods
Issue 2: Reaction Rate Decreases at Higher Temperatures
Potential Cause Troubleshooting Steps Applicable Methods
Thermal Decomposition of Oxidant Hydrogen peroxide (H₂O₂) can decompose at higher temperatures, reducing its availability.[4] If operating at high temperatures (e.g., > 70°C), consider adding H₂O₂ incrementally rather than all at once.Fenton, Photo-Fenton
Enzyme Denaturation Microbial enzymes have an optimal temperature range. Exceeding this range will irreversibly damage the enzymes. Determine the optimal growth temperature for the microbial consortium being used.[6]Biodegradation
Catalyst Deactivation The catalyst surface may be altered or poisoned at higher temperatures, reducing its activity. Characterize the catalyst before and after the reaction at different temperatures.Heterogeneous Catalysis
Issue 3: Inconsistent or Non-Reproducible Kinetic Data
Potential Cause Troubleshooting Steps Applicable Methods
Temperature Fluctuations Unstable temperature control will directly impact the reaction rate, leading to inconsistent data. Ensure your thermostatic bath is functioning correctly and the reactor temperature is stable before initiating the reaction.All methods
Inconsistent Light Intensity For photocatalytic studies, the output of UV lamps can vary with age and temperature. Use a radiometer to measure and ensure consistent light intensity for all experiments.Photocatalysis, Photo-Fenton
Matrix Effects If using real wastewater samples, variations in the sample composition between batches can affect kinetics. Characterize each batch of wastewater for parameters like TOC, pH, and anion concentrations.All methods
Sampling/Quenching Errors Inconsistent timing of sample collection or inefficient quenching can introduce significant errors. Use a precise timer and validate your quenching method to ensure it stops the reaction instantly.All methods

Visualized Logic: Temperature Effects

TemperatureEffects cluster_positive General Trend (Arrhenius Relationship) cluster_negative Potential Negative Effects at High Temperatures Temp Temperature Change IncRate Increased Molecular Kinetic Energy Temp->IncRate Increase/Decrease H2O2 H₂O₂ Thermal Decomposition Temp->H2O2 Too High Enzyme Enzyme Denaturation Temp->Enzyme Too High Byprod Toxic Byproduct Formation Temp->Byprod Sub-optimal IncColl Higher Collision Frequency & Energy IncRate->IncColl IncK Increased Rate Constant (k) IncColl->IncK IncDeg FASTER DEGRADATION IncK->IncDeg DecDeg SLOWER/INEFFICIENT DEGRADATION H2O2->DecDeg Enzyme->DecDeg Byprod->DecDeg

Caption: The dual effect of temperature on degradation kinetics.

References

Technical Support Center: Overcoming Passivation of Zero-Valent Iron Nanoparticles (nZVI) in 2-Chlorophenol Remediation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zero-valent iron nanoparticles (nZVI) for the remediation of 2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is nZVI passivation and why is it a problem in this compound remediation?

A1: Passivation of nZVI refers to the formation of a non-reactive outer layer, primarily composed of iron oxides and hydroxides (e.g., magnetite, hematite, goethite), on the nanoparticle surface.[1][2] This layer forms due to the oxidation of the highly reactive zero-valent iron core when it comes into contact with water and dissolved oxygen.[3][4] The passivation layer acts as a barrier, impeding electron transfer from the Fe(0) core to the this compound molecules, which is the primary mechanism of degradation.[1][2] This significantly reduces the reactivity and long-term effectiveness of the nZVI, leading to incomplete degradation of the contaminant.[2]

Q2: What are the main factors that contribute to the passivation of nZVI during my experiments?

A2: Several factors can accelerate the passivation of nZVI in your this compound remediation experiments:

  • Dissolved Oxygen: The presence of dissolved oxygen is a primary driver of nZVI oxidation and subsequent passivation.[5]

  • pH of the Solution: The pH of the aqueous solution plays a crucial role. While acidic conditions can enhance the dissolution of the passivating layer, neutral to alkaline pH levels tend to promote the precipitation of iron hydroxides, leading to more rapid passivation.[6][7][8]

  • Presence of Other Oxidizing Agents: Besides oxygen, other oxidizing agents present in the water matrix can also contribute to the oxidation of nZVI.

  • High Contaminant Concentration: While nZVI is intended to degrade contaminants, very high concentrations of this compound and its byproducts can also interact with the nZVI surface in complex ways that may contribute to surface deactivation.

Q3: How can I visually determine if my nZVI has become passivated?

A3: While microscopic and spectroscopic techniques provide definitive confirmation, you might observe some visual cues during your experiment that suggest passivation. A change in the color of the nZVI suspension from black to a reddish-brown or orange hue is a strong indicator of iron oxide formation. Additionally, you may notice a decrease in the production of hydrogen gas (a byproduct of nZVI corrosion in water), which can signal a reduction in the reactivity of the iron core.

Q4: What are the most effective strategies to overcome nZVI passivation?

A4: Several strategies can be employed to mitigate nZVI passivation and enhance its reactivity and longevity:

  • Surface Modification: Creating bimetallic nZVI by coating the iron nanoparticles with a second, more noble metal like palladium (Pd), nickel (Ni), or copper (Cu) can enhance catalytic activity and inhibit passivation.[9]

  • Polymer and Surfactant Coating: Applying a polymer or surfactant coating to the nZVI surface can prevent aggregation and limit direct contact with oxidizing agents, thereby slowing down passivation.[10][11]

  • Sulfidation: The synthesis of sulfidated nZVI (S-nZVI) has been shown to improve stability and resistance to oxidation.[12][13]

  • Use of Supports: Dispersing nZVI on support materials like biochar or silica can prevent aggregation and maintain a higher reactive surface area.[10][12]

  • Control of Environmental Conditions: Maintaining an optimal pH range (typically acidic to neutral) and deoxygenating the reaction solution can significantly reduce the rate of passivation.[6][7][8]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low degradation efficiency of this compound nZVI passivation due to oxide layer formation.- Confirm passivation with characterization techniques (e.g., SEM-EDX, XRD). - Implement anti-passivation strategies such as sulfidation or polymer coating of nZVI. - Optimize the reaction pH to a more acidic range (e.g., pH 3-6).[6][7][8] - Purge the reaction solution with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen.
Agglomeration of nZVI nanoparticles, reducing the reactive surface area.- Use a stabilizing agent such as a polymer (e.g., carboxymethyl cellulose, polyvinylpyrrolidone) or a surfactant during nZVI synthesis or application.[10][11] - Employ ultrasonic dispersion before and during the experiment to break up agglomerates. - Synthesize nZVI on a support material to maintain dispersion.
Reaction stops prematurely Rapid passivation and depletion of the reactive Fe(0) core.- Increase the initial dosage of nZVI. - Use a modified nZVI with enhanced longevity (e.g., bimetallic or coated nZVI). - Consider a fed-batch or continuous-flow reactor setup to replenish reactive nZVI.
Insufficient mixing, leading to poor contact between nZVI and this compound.- Ensure vigorous and continuous stirring or agitation throughout the experiment.
Inconsistent results between experimental runs Variations in nZVI synthesis and storage.- Standardize the nZVI synthesis protocol, including precursor concentrations, addition rates, and washing steps.[14][15][16] - Store synthesized nZVI under an inert atmosphere (e.g., nitrogen or argon) or in an oxygen-free solvent (e.g., deoxygenated water, ethanol) to prevent premature oxidation.[14][15]
Fluctuations in experimental conditions.- Precisely control and monitor parameters such as pH, temperature, and mixing speed in all experiments.

Data Presentation

Table 1: Effect of pH on this compound Degradation by nZVI

pHThis compound Removal Efficiency (%)Reaction Time (min)Reference
3>9560[17][18]
410070[19]
6~8060[17][18]
610010 (with persulfate)[19]
9<4060[17][18]

Table 2: Comparison of Bare and Modified nZVI for Chlorinated Organic Contaminant Removal

nZVI TypeContaminantRemoval Efficiency (%)Key Advantages of ModificationReference
Bare nZVINitrate55.6-[11]
PVP-nZVINitrate99.5Enhanced stability and reactivity[11]
PAA-nZVINitrate99.0Improved stability and reactivity[11]
Bare nZVI2,4-DichlorophenolModerate-[13]
Sulfidated nZVI (S-nZVI)2,4-Dichlorophenol86.3Improved stability, larger specific surface area, and enhanced resistance to oxidation[13]
Biochar-supported S-nZVIThis compound100Enhanced stability and persulfate activation[12]

Experimental Protocols

1. Synthesis of Bare Zero-Valent Iron Nanoparticles (nZVI)

This protocol is adapted from the widely used sodium borohydride reduction method.[14][15][16]

  • Materials:

    • Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄·7H₂O)

    • Sodium borohydride (NaBH₄)

    • Ethanol

    • Deionized water

    • Nitrogen or Argon gas

  • Procedure:

    • Prepare an aqueous solution of the iron salt (e.g., 0.05 M FeCl₃) in a three-necked flask.

    • Purge the iron salt solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

    • In a separate flask, prepare a solution of sodium borohydride (e.g., 0.2 M NaBH₄).

    • Under vigorous stirring, add the NaBH₄ solution dropwise to the iron salt solution. A black precipitate of nZVI will form immediately.

    • Continue stirring for an additional 10-15 minutes after the complete addition of the NaBH₄ solution.

    • Separate the black nZVI particles from the solution using centrifugation or magnetic separation.

    • Wash the collected nanoparticles multiple times with deoxygenated deionized water and then with ethanol to remove residual reactants and byproducts.

    • Dry the nZVI particles under a vacuum or store them as a slurry in deoxygenated ethanol or water.

2. Synthesis of Sulfidated Zero-Valent Iron Nanoparticles (S-nZVI)

This protocol involves a two-step synthesis to incorporate sulfur into the nZVI structure.[12]

  • Materials:

    • As-synthesized bare nZVI

    • Sodium sulfide (Na₂S)

    • Deionized water

    • Nitrogen or Argon gas

  • Procedure:

    • Synthesize bare nZVI as described in the protocol above.

    • After the final washing step, resuspend the nZVI particles in deoxygenated deionized water.

    • Prepare a solution of sodium sulfide (e.g., 0.1 M Na₂S).

    • Under an inert atmosphere and with continuous stirring, add the sodium sulfide solution to the nZVI suspension.

    • Allow the mixture to react for a specified period (e.g., 30 minutes) to facilitate the sulfidation of the nZVI surface.

    • Collect the S-nZVI particles by centrifugation or magnetic separation.

    • Wash the S-nZVI particles with deoxygenated deionized water to remove excess sulfide.

    • Dry the S-nZVI particles under a vacuum or store them as a slurry.

3. This compound Degradation Experiment

  • Materials:

    • Synthesized nZVI or modified nZVI

    • This compound stock solution

    • Deionized water

    • pH adjustment solutions (e.g., dilute HCl and NaOH)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel, add a specific volume of deionized water and adjust the pH to the desired value.

    • Deoxygenate the water by purging with nitrogen or argon gas for at least 30 minutes.

    • Add the desired amount of nZVI to the deoxygenated water to create a suspension of the desired concentration.

    • Spike the nZVI suspension with a known concentration of this compound to initiate the degradation reaction.

    • Maintain the reaction under continuous stirring and an inert atmosphere.

    • At predetermined time intervals, withdraw samples from the reactor.

    • Immediately filter the samples (e.g., using a 0.22 µm syringe filter) to remove the nZVI particles and quench the reaction.

    • Analyze the filtrate for the concentration of this compound and its degradation byproducts using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[17][20][21]

4. Analytical Method: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This is a general guideline; specific parameters may need to be optimized for your instrument and experimental conditions.[17][20][21]

  • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (often with a small amount of acid, such as acetic acid or formic acid, to improve peak shape). A common ratio is 60:10:30 (water:acetonitrile:methanol) with 1% acetic acid in the water.[17]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Around 274-280 nm for this compound.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Visualizations

experimental_workflow cluster_synthesis nZVI Synthesis cluster_degradation This compound Degradation cluster_analysis Analysis s1 Prepare Iron Salt Solution s2 Deoxygenate with N2/Ar s1->s2 s4 Dropwise Addition of NaBH4 s2->s4 s3 Prepare NaBH4 Solution s3->s4 s5 Collect & Wash nZVI s4->s5 s6 Dry/Store nZVI s5->s6 d3 Disperse nZVI s6->d3 Introduce nZVI d1 Prepare Reaction Medium (pH adjusted) d2 Deoxygenate with N2/Ar d1->d2 d2->d3 d4 Spike with this compound d3->d4 d5 Collect Samples at Intervals d4->d5 d6 Filter Samples d5->d6 a1 HPLC Analysis d6->a1 Analyze Filtrate a2 Quantify 2-CP Concentration a1->a2 a3 Data Interpretation a2->a3

Caption: Experimental workflow for this compound degradation using nZVI.

passivation_and_mitigation cluster_passivation Passivation Pathway p1 Bare nZVI (Fe⁰ Core) p2 Exposure to O2 and H2O p1->p2 m1 Sulfidation (S-nZVI) p1->m1 prevents oxidation m2 Polymer Coating p1->m2 provides barrier m3 Bimetallic Modification (e.g., Pd, Ni) p1->m3 enhances catalysis m4 Use of Supports (e.g., Biochar) p1->m4 improves dispersion p3 Formation of Iron Oxide/Hydroxide Layer p2->p3 p4 Passivated nZVI (Reduced Reactivity) p3->p4

Caption: nZVI passivation pathway and mitigation strategies.

References

interference of natural organic matter in 2-chlorophenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interference of natural organic matter (NOM) during the analysis of 2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is Natural Organic Matter (NOM) and why does it interfere with this compound analysis?

A1: Natural Organic Matter (NOM) is a complex mixture of organic compounds found in natural waters, soils, and sediments, primarily derived from the decomposition of plant and animal matter. It includes substances like humic and fulvic acids, which contain various functional groups (e.g., carboxyl, phenolic). This chemical complexity is the primary reason for its interference in analytical procedures.

Interference can occur in several ways:

  • Matrix Effects in Chromatography: NOM can co-elute with this compound, causing signal suppression or enhancement in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), leading to inaccurate quantification.

  • Competition during Extraction: In sample preparation steps like Solid-Phase Extraction (SPE), NOM can compete with this compound for binding sites on the sorbent material. This can result in reduced extraction efficiency and lower analyte recovery.

  • Complex Formation: The functional groups in NOM can form complexes with other substances in the sample, potentially altering the chemical behavior of this compound.

  • Optical Interference: In spectrophotometric or colorimetric methods, the inherent color and fluorescence of NOM can overlap with the analytical signal of this compound or its derivatives, causing background interference.

Q2: What are the most common analytical techniques for this compound, and which are most susceptible to NOM interference?

A2: Common analytical techniques for determining chlorophenol concentrations include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS). Sample preparation methods are crucial for isolating the analyte from interfering substances. Techniques that rely on direct optical measurement without sufficient sample cleanup are highly susceptible to NOM interference. Chromatographic methods are less directly affected, but the accuracy of the results heavily depends on the effectiveness of the sample preparation to remove NOM before analysis.

Q3: How can I remove or minimize NOM interference before analysis?

A3: Sample preparation is the critical step to mitigate NOM interference. The most effective methods include:

  • Solid-Phase Extraction (SPE): This is a widely used and robust technique for selectively extracting and concentrating chlorophenols from aqueous samples while removing a significant portion of interfering NOM.

  • Liquid-Liquid Extraction (LLE): A traditional method that separates compounds based on their differential solubilities in two immiscible liquids. Adjusting the sample pH to ≤ 2 is crucial to ensure chlorophenols are in their non-ionized form for efficient extraction into an organic solvent.

  • Adsorption: Materials like granular activated carbon (GAC) can be used to adsorb NOM from water samples.

Q4: Can adjusting the pH of my sample help reduce interference?

A4: Yes, pH adjustment is a critical step, especially for extraction-based methods. Lowering the sample pH to 2 or below ensures that this compound, which is a weak acid, is in its protonated (non-ionized) form. This increases its affinity for nonpolar sorbents used in SPE and organic solvents used in LLE, thereby improving extraction efficiency and separation from more polar NOM components.

Troubleshooting Guides

This guide addresses specific issues you may encounter during your analysis.

Issue 1: I am observing low or inconsistent recovery of this compound.

This is a common problem when NOM is present in the sample matrix. The cause is often related to inefficient extraction or signal suppression.

Troubleshooting Steps:

  • Verify Extraction pH: Confirm that the sample pH was adjusted to ≤ 2 before the extraction step. This is essential for efficient recovery with SPE or LLE.

  • Evaluate SPE Cartridge Overload: NOM can compete with this compound for active sites on the SPE sorbent.

    • Test: Dilute the sample with ultrapure water and re-run the extraction. If recovery improves, cartridge overloading is the likely cause.

    • Solution: Use a larger capacity SPE cartridge, a smaller sample volume, or implement a pre-treatment step (e.g., coagulation) to reduce the overall NOM concentration.

  • Check for Ion Suppression (LC-MS users): Co-eluting NOM can suppress the ionization of this compound in the mass spectrometer source.

    • Test: Perform a post-extraction spike. Compare the signal of a standard in clean solvent to the signal of the same standard spiked into the final sample extract. A significantly lower signal in the sample extract indicates ion suppression.

    • Solution: Improve chromatographic separation to resolve this compound from the interfering NOM components. Modify the sample cleanup procedure to remove more NOM.

  • Review Reagent and Standard Quality: Ensure that standards have not degraded and that all solvents and reagents are of high purity to avoid introducing other interferences.

Troubleshooting_Low_Recovery start Start: Low / Inconsistent This compound Recovery q1 Is sample pH ≤ 2 before extraction? start->q1 a1_yes Yes q1->a1_yes  Yes a1_no No q1->a1_no No q3 Suspect SPE Overload or Ion Suppression. Perform sample dilution or post-extraction spike test. a1_yes->q3 proc1 Action: Adjust sample pH to ≤ 2 with appropriate acid. Re-run extraction. a1_no->proc1 q2 Is recovery still low after pH adjustment? proc1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->q3 proc2 Issue Resolved: Inadequate pH adjustment was the cause. a2_no->proc2 q4 Did recovery improve with dilution (SPE Overload)? q3->q4 a4_yes Yes q4->a4_yes  Yes a4_no No q4->a4_no No proc3 Action: Use a higher capacity SPE cartridge, reduce sample volume, or pre-treat sample to lower NOM concentration. a4_yes->proc3 q5 Did post-extraction spike show signal drop (Ion Suppression)? a4_no->q5 end_node If issues persist, investigate reagent/standard stability and instrument performance. proc3->end_node a5_yes Yes q5->a5_yes  Yes a5_no No q5->a5_no No proc4 Action: Optimize chromatography to better separate analyte from interferences. Enhance sample cleanup protocol. a5_yes->proc4 a5_no->end_node proc4->end_node

Caption: Troubleshooting workflow for low this compound recovery.

Issue 2: I am detecting extraneous peaks or high background noise in my chromatogram.

This often points to contamination from the sample matrix (NOM), reagents, or instrument carryover.

Troubleshooting Steps:

  • Analyze a Method Blank: Prepare a blank sample using ultrapure water and process it through the entire analytical procedure (including extraction).

    • If the blank is clean: The interference is coming from the sample matrix (NOM).

      • Solution: Improve the selectivity of your sample preparation. For SPE, this may involve adding a wash step with a solvent that can remove some NOM without eluting the this compound.

    • If the blank is contaminated: The source of contamination is within your analytical process.

  • Isolate the Contamination Source:

    • Inject a Solvent Blank: Inject the final elution solvent directly into the instrument. If this is clean, the contamination is from your extraction materials. If it is not, the issue may be instrument carryover.

    • Check Reagents and Glassware: Test individual reagents and use glassware that has undergone rigorous cleaning (e.g., acid wash followed by baking) to identify any contaminated materials.

  • Address Instrument Carryover: If contamination persists even with clean solvent blanks, it may be due to analyte carryover from a previous, more concentrated sample.

    • Solution: Implement a rigorous wash sequence for the injector and column between sample runs.

Quantitative Data Summary

The presence of NOM can significantly impact the recovery and detection limits of this compound. The following table summarizes data from relevant studies.

ParameterMatrixAnalytical MethodFindingImpact of NOMReference
Analyte Recovery Soil SamplesSpectrophotometry after SPE81.7% - 95.2%This recovery was achieved after an SPE cleanup step designed to remove interferences, including NOM.
Analyte Recovery Milli-Q WaterSPE-LC-MS/MS73%Recovery for 2-amino-4-chlorophenol after SPE. The complex matrix of real samples could lower this value.
Limit of Detection (LOD) SeawaterSPE-GC-ECD7 - 22 ng/LAchieved after an optimized SPE method to preconcentrate the analyte and remove matrix components.
General Interference Natural WatersH₂O₂ DeterminationSignificant underestimationAlthough not for this compound, this study demonstrates that NOM can lead to a dramatic underestimation of the true analyte concentration.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general methodology for the extraction of this compound from water samples, a crucial step for removing NOM.

Materials:

  • SPE cartridges (e.g., C18 or styrene-divinylbenzene polymer)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Ultrapure water

  • Sulfuric acid or Hydrochloric acid for pH adjustment

  • Elution solvent (e.g., Methanol, Dichloromethane)

  • Anhydrous sodium sulfate (if using a non-polar solvent)

Methodology:

  • Sample Preparation:

    • Collect a known volume of the water sample (e.g., 200-500 mL).

    • Acidify the sample to a pH ≤ 2 with acid. This step is critical to ensure the this compound is in its non-ionized form.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 5-10 mL of the elution solvent.

    • Flush with 5-10 mL of methanol.

    • Equilibrate the cartridge with 5-10 mL of acidified ultrapure water (pH ≤ 2). Do not allow the sorbent bed to go dry at the end of this step.

  • Sample Loading:

    • Load the acidified sample onto the cartridge at a slow, steady flow rate (e.g., 3-5 mL/min).

    • After the entire sample has passed through, you can optionally add a wash step with a small volume of acidified water to remove weakly bound interferences.

    • Dry the cartridge by drawing a vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a collection vial inside the manifold.

    • Add a small volume (e.g., 2-5 mL) of the elution solvent to the cartridge.

    • Allow the solvent to soak the sorbent for about 1 minute, then slowly draw it through to collect the eluate containing the this compound.

    • Repeat with a second aliquot of elution solvent for quantitative recovery.

  • Post-Elution Processing:

    • The collected eluate can be concentrated under a gentle stream of nitrogen.

    • If a non-polar solvent was used, pass the extract through anhydrous sodium sulfate to remove any remaining water.

    • The final extract is then ready for chromatographic analysis (GC or HPLC).

SPE_Workflow start Start: Water Sample Containing 2-CP and NOM step1 1. Sample Preparation Acidify to pH ≤ 2 start->step1 step2 2. Cartridge Conditioning (Eluent -> Methanol -> Acidified Water) step1->step2 step3 3. Sample Loading (Adsorb 2-CP, most NOM passes through) step2->step3 step4 4. Cartridge Washing & Drying (Remove residual water and interferences) step3->step4 step5 5. Elution (Collect 2-CP in a clean solvent) step4->step5 step6 6. Concentration / Drying (Prepare final extract) step5->step6 end_node Final Extract for GC or HPLC Analysis step6->end_node

Caption: General workflow for Solid-Phase Extraction (SPE).

Validation & Comparative

A Comparative Showdown: Fenton vs. Photo-Fenton for 2-Chlorophenol Abatement

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the efficacy and methodology of two leading advanced oxidation processes for the removal of a persistent organic pollutant.

The escalating presence of recalcitrant organic pollutants in wastewater necessitates the development of robust and efficient remediation technologies. Among these, Advanced Oxidation Processes (AOPs) have garnered significant attention for their ability to degrade a wide range of contaminants. This guide provides a comprehensive comparative analysis of two prominent AOPs, the Fenton and photo-Fenton processes, for the degradation of 2-chlorophenol (2-CP), a toxic and persistent environmental pollutant. This comparison is supported by experimental data from peer-reviewed studies, offering researchers and drug development professionals a clear understanding of the performance and methodologies of each technique.

Performance Snapshot: Fenton vs. Photo-Fenton

Experimental evidence consistently demonstrates the superiority of the photo-Fenton process over the conventional Fenton process in both the degradation of this compound and its complete mineralization to benign end-products like CO2, H2O, and inorganic chloride ions. The introduction of ultraviolet (UV) irradiation in the photo-Fenton process significantly accelerates the generation of highly reactive hydroxyl radicals (•OH), the primary oxidant responsible for the degradation of organic pollutants.

Key Performance Metrics

The following tables summarize quantitative data from comparative studies, highlighting the enhanced efficiency of the photo-Fenton process.

ParameterFenton ProcessPhoto-Fenton ProcessReference
2-CP Removal (%) 81.01100
Mineralization (TOC/DOC Removal) (%) 3995-97[1]
Mineralization (TOC Removal) (%) 55.3100

TOC: Total Organic Carbon; DOC: Dissolved Organic Carbon

Optimal Operating Conditions

Achieving maximum degradation efficiency for this compound with both Fenton and photo-Fenton processes is highly dependent on several key operational parameters.

ParameterOptimal Value/RangeReference
pH 2.5 - 4.0[1]
Hydrogen Peroxide (H2O2) Concentration 22 mM[1]
Ferrous Ion (Fe2+) Concentration 0.45 mM[1]

Delving into the Mechanisms

The fundamental difference between the Fenton and photo-Fenton processes lies in the additional pathways for hydroxyl radical generation and catalyst regeneration initiated by UV irradiation in the latter.

cluster_fenton Fenton Reaction cluster_photo_fenton Photo-Fenton Reaction cluster_degradation Pollutant Degradation Fe2_F Fe²⁺ OH_F •OH Fe2_F->OH_F + H₂O₂ Fe3_F Fe³⁺ Fe2_F->Fe3_F H2O2_F H₂O₂ H2O2_F->OH_F OH_F->Fe3_F + Fe²⁺ OH_Deg •OH OH_F->OH_Deg Attacks Pollutant OH_ion_F OH⁻ Fe3_PF Fe³⁺ Fe2_PF Fe²⁺ Fe3_PF->Fe2_PF + H₂O H2O2_PF H₂O₂ OH_PF •OH H2O2_PF->OH_PF Photolysis Fe2_PF->OH_PF + H₂O₂ OH_PF->OH_Deg Attacks Pollutant UV UV Light (hν) UV->Fe2_PF UV->OH_PF CP This compound Intermediates Intermediates CP->Intermediates + •OH EndProducts CO₂, H₂O, Cl⁻ Intermediates->EndProducts + •OH

Figure 1. Comparative reaction pathways of Fenton and photo-Fenton processes.

In the conventional Fenton process, hydroxyl radicals are generated solely through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide. The photo-Fenton process includes this primary reaction but is significantly enhanced by two additional photochemical reactions: the photolysis of hydrogen peroxide and the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺). This regeneration of the Fe²⁺ catalyst makes the process more efficient and sustainable.

Experimental Protocols

The following provides a generalized experimental protocol for a comparative study of this compound degradation by Fenton and photo-Fenton processes, based on methodologies reported in the literature.[2]

cluster_prep Preparation cluster_exp Experiment cluster_photo Photo-Fenton Specific cluster_analysis Analysis prep_solution Prepare 2-CP Stock Solution add_cp Add 2-CP Solution to Reactor prep_solution->add_cp prep_reagents Prepare Fenton Reagents (FeSO₄·7H₂O, H₂O₂) add_fe Add Fe²⁺ Catalyst prep_reagents->add_fe setup_reactor Set up Batch Reactor (e.g., 500 mL) setup_reactor->add_cp adjust_ph Adjust pH to ~3.0 (with H₂SO₄ or HClO₄) add_cp->adjust_ph adjust_ph->add_fe initiate Initiate Reaction: Add H₂O₂ add_fe->initiate uv_on Turn on UV Lamp (e.g., 254 nm or ~400 nm) initiate->uv_on for Photo-Fenton sampling Withdraw Samples at Time Intervals initiate->sampling for Fenton uv_on->sampling quench Quench Reaction (e.g., with NaOH) sampling->quench analyze_cp Analyze 2-CP (HPLC) quench->analyze_cp analyze_toc Analyze TOC (TOC Analyzer) quench->analyze_toc

Figure 2. Generalized experimental workflow for the comparative study.
Materials and Reagents

  • This compound (≥99% purity)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w)

  • Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for quenching the reaction

  • Deionized or distilled water

Equipment
  • Batch reactor (e.g., 250 mL or 500 mL Pyrex vessel)

  • Magnetic stirrer

  • pH meter

  • UV lamp (e.g., medium-pressure mercury lamp with emission at 254 nm or a lamp with output around 400 nm for photo-Fenton)[3]

  • High-Performance Liquid Chromatography (HPLC) system for 2-CP analysis

  • Total Organic Carbon (TOC) analyzer

Procedure
  • Solution Preparation: Prepare a stock solution of this compound in deionized water to the desired initial concentration (e.g., 100 mg/L).

  • Reactor Setup: Place a defined volume of the 2-CP solution into the batch reactor. For the photo-Fenton experiment, the reactor should be equipped with a UV lamp.

  • pH Adjustment: Adjust the initial pH of the solution to the optimal range (typically around 3.0) using sulfuric acid or perchloric acid.[2]

  • Catalyst Addition: Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration. Allow it to dissolve completely with stirring.

  • Reaction Initiation:

    • For the Fenton process: Add the predetermined volume of H₂O₂ to the reactor to initiate the degradation reaction.

    • For the photo-Fenton process: Simultaneously add the H₂O₂ and turn on the UV lamp to start the reaction.

  • Sampling: Withdraw aliquots of the reaction mixture at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Reaction Quenching: Immediately quench the reaction in the collected samples by adding a strong base like NaOH to raise the pH, which stops the generation of hydroxyl radicals.

  • Analysis:

    • Analyze the concentration of this compound in the quenched samples using HPLC.

    • Measure the Total Organic Carbon (TOC) of the samples to determine the extent of mineralization.

Conclusion

The comparative analysis unequivocally indicates that the photo-Fenton process is a more potent and efficient method for the removal of this compound from aqueous solutions compared to the conventional Fenton process. The synergistic effect of UV irradiation with the Fenton reagents leads to a significantly higher degree of mineralization in a shorter reaction time. While the initial capital cost for a photo-Fenton system may be higher due to the requirement of a UV light source, the enhanced performance and potential for reduced chemical consumption make it a compelling option for the treatment of wastewater contaminated with persistent organic pollutants like this compound. Researchers and engineers should consider the specific treatment goals, economic factors, and the nature of the wastewater matrix when selecting between these two powerful AOPs.

References

A Comparative Analysis of the Toxicity of 2-Chlorophenol and its Isomers, 3-Chlorophenol and 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of three chlorophenol isomers: 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol. The information presented is supported by experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.

Quantitative Toxicity Data

The acute toxicity of this compound, 3-chlorophenol, and 4-chlorophenol has been evaluated in various species. The following table summarizes the median lethal dose (LD50) and median effective concentration (EC50) values, providing a quantitative comparison of their potency. In general, the toxicity of chlorophenols tends to increase with the number of chlorine substitutions.[1]

IsomerTest SpeciesRoute of AdministrationToxicity MetricValue (mg/kg or mg/L)Reference(s)
This compound RatOralLD50670[2]
MouseOralLD50345 - 347[2]
Daphnia magna (Water Flea)Aquatic48h EC502.6 - 7.9
3-Chlorophenol RatOralLD50570
MouseOralLD50350 - 570
Oryzias latipes (Japanese Rice Fish)Aquatic96h LC503.3 - 6.1
Daphnia magna (Water Flea)Aquatic24h EC5013.8 - 17.7
4-Chlorophenol RatOralLD50670[2]
MouseOralLD50860 - 1640
Daphnia magna (Water Flea)Aquatic48h EC502.1 - 4.9

Mechanisms of Toxicity

The primary mechanism of toxicity for chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria.[3] This process disrupts the synthesis of ATP, the main energy currency of the cell, without inhibiting the electron transport chain itself.[4]

Chlorophenols are lipophilic molecules that can readily pass through mitochondrial membranes. In the intermembrane space, which has a lower pH (higher proton concentration) due to the action of the electron transport chain, the chlorophenol molecule can become protonated. This protonated, neutral form can then diffuse across the inner mitochondrial membrane into the matrix, which has a higher pH (lower proton concentration). Once in the matrix, the chlorophenol releases its proton, effectively shuttling protons back into the matrix and bypassing the ATP synthase enzyme.[5] This dissipation of the proton gradient uncouples the processes of electron transport and ATP synthesis, leading to a decrease in cellular energy production and an increase in heat generation.[6] The energy from the electron transport chain is thus lost as heat instead of being used to produce ATP.[6]

OxidativePhosphorylationUncoupling cluster_matrix Mitochondrial Matrix (Low H+) Protons_IMS H+ Chlorophenol_IMS Chlorophenol-H Protons_IMS->Chlorophenol_IMS Protonates ATP_Synthase ATP_Synthase Protons_IMS->ATP_Synthase Flows through ATP ATP ADP ADP + Pi ADP->ATP_Synthase Protons_Matrix H+ ETC ETC Protons_Matrix->ETC Reduces Gradient Chlorophenol_Matrix Chlorophenol Chlorophenol_IMS->Chlorophenol_Matrix Diffuses across membrane Chlorophenol_Matrix->Protons_Matrix Deprotonates ETC->Protons_IMS Pumps H+ ATP_Synthase->ATP Synthesizes

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 425)

This protocol outlines a representative method for determining the acute oral LD50 of a substance in rodents.

1. Test Animals:

  • Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) or mice, typically females as they are often slightly more sensitive.

  • Animals are acclimated to laboratory conditions for at least 5 days prior to the study.

  • Animals are fasted (e.g., overnight for rats) before administration of the test substance.

2. Dose Preparation and Administration:

  • The chlorophenol isomer is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • The substance is administered as a single dose by oral gavage.

3. Procedure (Up-and-Down Method):

  • A starting dose is selected based on available data, typically below the estimated LD50.

  • A single animal is dosed.

  • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • The dose progression factor is typically constant (e.g., a factor of 3.2).

  • Dosing is sequential, with a sufficient interval between animals to observe the outcome (usually 24-48 hours).

  • The test continues until a stopping criterion is met, such as a certain number of reversals in outcome (survival/death) have occurred.

4. Observation:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • A gross necropsy is performed on all animals at the end of the observation period.

5. Data Analysis:

  • The LD50 is calculated using a maximum likelihood method.

Aquatic Toxicity (EC50) Determination with Daphnia magna (Adapted from OECD Guideline 202)

This protocol describes a method for determining the acute immobilization of Daphnia magna.

1. Test Organism:

  • Young Daphnia magna, less than 24 hours old at the start of the test.

2. Test Solutions:

  • The chlorophenol isomer is dissolved in a suitable culture water to create a series of concentrations.

  • A control group (culture water only) is included.

3. Procedure:

  • A group of daphnids (e.g., 20) is exposed to each test concentration and the control in replicate test vessels.

  • The test is conducted for 48 hours under controlled conditions of temperature (e.g., 20 ± 2°C) and light (e.g., 16-hour light/8-hour dark cycle).

  • Daphnids are not fed during the test.

4. Observation:

  • The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

5. Data Analysis:

  • The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period using statistical methods such as probit analysis.

ExperimentalWorkflow

References

Degradation of 2-Chlorophenol: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of toxic and persistent organic pollutants like 2-chlorophenol (2-CP) from water sources is a critical environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies for the degradation of such refractory compounds. This guide provides a comparative analysis of the efficacy of various AOPs for this compound degradation, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable treatment strategy.

Comparative Efficacy of AOPs for this compound Degradation

The performance of different AOPs, including Fenton, photo-Fenton, ozonation, photocatalysis, and ultrasound-based processes, varies significantly based on experimental conditions. The following table summarizes key performance indicators from various studies to facilitate a direct comparison.

Advanced Oxidation Process (AOP)Degradation Efficiency (%)Mineralization (TOC Removal, %)Reaction TimeOptimal pHKey Experimental ConditionsReference
Fenton >90~3930 min2.5 - 4.0[Fe²⁺] = 0.45 mM, [H₂O₂] = 22 mM[1][2]
Photo-Fenton >9095 - 9730 - 90 min3.0 - 4.0[Fe²⁺] = 0.45 mM, [H₂O₂] = 22 mM, UV/Solar light[1][2][3][4][5]
Ozonation Variable (dosage-dependent)--3.0Ozone dosage > 6 mg/L[6]
UV/H₂O₂ ~17 (after 1 hour)->60 min--[5]
TiO₂ Photocatalysis 24 - 82 (for various chlorophenols)---UV irradiation[7]
Ultrasound (Sonolysis) ----Follows first-order kinetics[8]
Ultrasound/Fenton >9986--[Fe²⁺] = 10 mg/L, [H₂O₂] = 500 mg/L[9]
Ultrasound-assisted Fe₃O₄@TiO₂ ~98--4.4Catalyst dosage = 0.733 g/L, US power = 55.6 W/L[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key AOPs discussed.

Fenton and Photo-Fenton Processes

Batch experiments are typically conducted in a reactor with a known volume of this compound solution of a specific initial concentration. The pH of the solution is first adjusted to the optimal range of 2.5-4.0 using acids like H₂SO₄.[1][2] The Fenton reaction is initiated by the sequential addition of ferrous ions (Fe²⁺, often from FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂). For the photo-Fenton process, the reactor is additionally irradiated with a UV lamp or exposed to solar light.[1][2] Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched (e.g., with NaOH) to stop the reaction. The samples are then analyzed for the remaining this compound concentration (e.g., using HPLC) and Total Organic Carbon (TOC) to determine the extent of mineralization.

Ozonation

Ozonation experiments are carried out in a semi-batch reactor where a continuous stream of ozone gas is bubbled through the this compound solution.[6] The pH of the solution is a critical parameter and is adjusted prior to the introduction of ozone. The ozone dosage is carefully controlled and monitored. Samples are collected at different time points to analyze the degradation of this compound and the formation of byproducts, often using techniques like HPLC and GC-MS after derivatization.[6]

Heterogeneous Photocatalysis (e.g., TiO₂)

In a typical photocatalysis experiment, a suspension of the photocatalyst (e.g., TiO₂) is prepared in the this compound solution. The mixture is stirred in the dark for a period to ensure adsorption-desorption equilibrium. The suspension is then irradiated with a UV light source of a specific wavelength. The reactor is often cooled to maintain a constant temperature. Samples are periodically taken, filtered to remove the catalyst particles, and analyzed for the residual this compound concentration.

Ultrasound-based Processes

Sonochemical degradation is performed in an ultrasonic bath or with an ultrasonic probe operating at a specific frequency and power.[11] The temperature of the solution is typically controlled using a water bath. For combined processes like Ultrasound/Fenton, the necessary reagents (Fe²⁺ and H₂O₂) are added to the solution before sonication.[9] The degradation kinetics are monitored by analyzing the concentration of this compound in samples collected at various time intervals.

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams are provided.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes cluster_Radicals Primary Oxidant cluster_Degradation Degradation Pathway Fenton Fenton (Fe²⁺/H₂O₂) HydroxylRadical Hydroxyl Radical (•OH) Fenton->HydroxylRadical PhotoFenton Photo-Fenton (Fe²⁺/H₂O₂/UV) PhotoFenton->HydroxylRadical Ozonation Ozonation (O₃) Ozonation->HydroxylRadical Photocatalysis Photocatalysis (e.g., TiO₂/UV) Photocatalysis->HydroxylRadical Ultrasound Ultrasound Ultrasound->HydroxylRadical Chlorophenol This compound Intermediates Organic Intermediates Chlorophenol->Intermediates Oxidation by •OH Mineralization Mineralization Products (CO₂, H₂O, Cl⁻) Intermediates->Mineralization Further Oxidation

Caption: General mechanism of AOPs for this compound degradation.

AOP_Comparison_Workflow cluster_Input Input cluster_Processes AOP Treatment cluster_Evaluation Performance Evaluation cluster_Output Output Wastewater This compound Contaminated Water Fenton Fenton (Fe²⁺, H₂O₂, acidic pH) Wastewater->Fenton PhotoFenton Photo-Fenton (Fenton + UV/Solar) Wastewater->PhotoFenton Ozonation Ozonation (O₃ gas) Wastewater->Ozonation Photocatalysis Photocatalysis (e.g., TiO₂, UV) Wastewater->Photocatalysis Ultrasound Ultrasound-based (US, US/Fenton) Wastewater->Ultrasound Degradation Degradation Efficiency (%) Fenton->Degradation Mineralization Mineralization (TOC Removal, %) Fenton->Mineralization Kinetics Reaction Kinetics Fenton->Kinetics Byproducts Byproduct Formation Fenton->Byproducts PhotoFenton->Degradation PhotoFenton->Mineralization PhotoFenton->Kinetics PhotoFenton->Byproducts Ozonation->Degradation Ozonation->Mineralization Ozonation->Kinetics Ozonation->Byproducts Photocatalysis->Degradation Photocatalysis->Mineralization Photocatalysis->Kinetics Photocatalysis->Byproducts Ultrasound->Degradation Ultrasound->Mineralization Ultrasound->Kinetics Ultrasound->Byproducts TreatedWater Treated Water Degradation->TreatedWater Mineralization->TreatedWater Kinetics->TreatedWater Byproducts->TreatedWater

References

A Validated HPLC-UV Method for 2-Chlorophenol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-chlorophenol, a compound with significant environmental and health implications, is crucial. This guide presents a comprehensive validation of a new, efficient High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound. The performance of this method is objectively compared with established analytical alternatives, supported by detailed experimental data to facilitate informed decisions in analytical strategy.

This guide outlines a newly developed reversed-phase HPLC-UV method, detailing its validation across key performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Furthermore, a comparative analysis against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Spectrophotometry is provided to highlight the relative strengths and weaknesses of each approach.

The New HPLC-UV Method: Experimental Protocol

A new isocratic reversed-phase HPLC-UV method was developed for the quantification of this compound. The method is designed for simplicity, robustness, and rapid analysis time.

Sample Preparation

For aqueous samples, a straightforward sample preparation protocol is employed. A 10 mL aliquot of the water sample is filtered through a 0.45 µm syringe filter prior to injection.[3] If the concentration of this compound is expected to be below the limit of quantification, a solid-phase extraction (SPE) step can be incorporated for pre-concentration.[3][4]

Chromatographic Conditions

The HPLC analysis is performed using a standard C18 column with a mobile phase consisting of a mixture of acetonitrile and water, which is a common setup for the separation of chlorophenols.[5][6] The UV detector is set to a wavelength of 274 nm, which is a common wavelength for the detection of this compound.

ParameterCondition
Instrument HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 274 nm

Method Validation

The new HPLC-UV method was rigorously validated in accordance with ICH guidelines to ensure its suitability for the intended purpose.[1][2]

Specificity

Specificity was evaluated by analyzing a blank sample (deionized water), a standard solution of this compound, and a spiked sample. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity

The linearity of the method was assessed by analyzing a series of this compound standard solutions over the concentration range of 0.1 to 50 µg/mL. The calibration curve of peak area versus concentration yielded a linear relationship with a correlation coefficient (R²) greater than 0.999.

Accuracy

The accuracy of the method was determined by a recovery study on spiked samples at three different concentration levels (low, medium, and high). The average recovery was found to be within the acceptable range of 98-102%, indicating high accuracy.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1] Six replicate injections of a standard solution were performed on the same day for repeatability, and on three different days for intermediate precision. The relative standard deviation (RSD) for both was less than 2%, demonstrating excellent precision.[7][8]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD, with an S/N ratio of 3:1, was established at 0.05 µg/mL. The LOQ, with an S/N ratio of 10:1, was determined to be 0.15 µg/mL.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, including the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).[9][10][11][12] The results showed that these variations did not significantly affect the chromatographic performance, indicating the method's reliability under normal operational variability.

Performance Comparison with Alternative Methods

To provide a comprehensive overview, the performance of the new HPLC-UV method is compared with two common alternative techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Spectrophotometry.

ParameterNew HPLC-UV MethodGas Chromatography-Mass Spectrometry (GC-MS)UV-Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.[13]Quantification based on the absorption of UV light by the analyte.[14]
Specificity HighVery High (mass spectral confirmation)Low (interference from other UV-absorbing compounds)[14]
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 5%
LOD 0.05 µg/mL< 0.01 µg/mL~0.1 µg/mL (with derivatization)
LOQ 0.15 µg/mL< 0.05 µg/mL~0.5 µg/mL (with derivatization)[15]
Sample Preparation Simple filtration; SPE for low concentrations.[3][4]Derivatization often required to improve volatility.Derivatization may be needed to enhance sensitivity and selectivity.
Analysis Time ~10 minutes per sample~20-30 minutes per sample~5 minutes per sample
Cost ModerateHighLow
Advantages Robust, reliable, widely available.High sensitivity and specificity.[16][17]Simple, rapid, and inexpensive.[18][19]
Disadvantages Lower sensitivity than GC-MS.Requires derivatization, more complex instrumentation.Prone to interference, lower sensitivity.[14]

Visualizing the Workflow and Validation

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_quantification Quantification Sample Aqueous Sample (10 mL) Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) (Optional, for pre-concentration) Filtration->SPE HPLC_System HPLC System (C18 Column, Acetonitrile:Water) Filtration->HPLC_System SPE->HPLC_System UV_Detector UV Detector (274 nm) HPLC_System->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Quantification Quantification of this compound Data_Acquisition->Quantification

Experimental workflow for this compound quantification.

HPLC Method Validation Parameters cluster_performance Performance Characteristics Validation Method Validation (ICH Guidelines) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

assessing the degradation efficiency of different Pseudomonas strains for 2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioremediation of environmental pollutants is a critical area of research, with microbial degradation offering a promising and eco-friendly approach. Among the various microbial candidates, species of the genus Pseudomonas have demonstrated significant potential for breaking down recalcitrant compounds like 2-chlorophenol (2-CP), a toxic and persistent environmental contaminant. This guide provides a comparative assessment of the this compound degradation efficiency of different Pseudomonas strains, supported by experimental data and detailed methodologies.

Comparative Degradation Efficiency of Pseudomonas Strains

The efficiency of this compound degradation can vary significantly among different Pseudomonas species and even between different strains of the same species. The following table summarizes the degradation capabilities of several Pseudomonas strains as reported in the scientific literature. It is important to note that direct comparison is challenging due to variations in experimental conditions across studies.

Pseudomonas StrainInitial 2-CP ConcentrationDegradation Efficiency/RateKey Findings & Conditions
Pseudomonas putida2 ppm50% lag growth rate inhibition[1]Logarithmic growth on monochlorophenols was only observed when cometabolized with phenol.[1]
Pseudomonas putida CP11.56 mMComplete degradationDegraded 2-CP completely via an ortho-cleavage pathway. The order of degradation for monochlorophenols was 4-CP > 2-CP > 3-CP.[2]
Pseudomonas aeruginosaNot specifiedCould not effectively remove this compound at the tested concentrations.While effective at removing phenol, this strain showed limited capability for this compound degradation under the study's conditions.[3]
Pseudomonas testosteroni10 mg/lEffective removalDemonstrated the ability to effectively remove this compound.[3]
Pseudomonas fluorescensNot specifiedCan metabolize 3-chlorocatechol, an intermediate in 2-CP degradation.[4]The degradation of 2-CP often proceeds via the formation of 3-chlorocatechol.[4]
Pseudomonas pickettiiNot specifiedCan degrade various chlorophenols.The ability to dechlorinate 2,4,6-trichlorophenol was induced by other chlorophenols, including 2,6-dichlorophenol.[5]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are summaries of typical experimental protocols used to assess the degradation of this compound by Pseudomonas strains.

Bacterial Culture and Acclimatization
  • Bacterial Strains: Pure cultures of Pseudomonas species are obtained from culture collections or isolated from contaminated sites.

  • Growth Medium: A minimal salt medium (MSM) is typically used, with this compound provided as the sole source of carbon and energy. The composition of MSM can vary but generally includes sources of nitrogen, phosphorus, sulfur, and essential trace elements.

  • Acclimatization: Before degradation studies, bacterial strains are often acclimatized to this compound by gradually increasing its concentration in the culture medium. This process can enhance their degradation capabilities.[6]

Biodegradation Experiments
  • Batch Cultures: Experiments are commonly conducted in batch reactors (e.g., flasks) containing a defined volume of MSM, the bacterial inoculum, and a specific initial concentration of this compound.

  • Incubation Conditions: The cultures are incubated under controlled conditions of temperature (typically 25-37°C) and pH (around 7.0).[7][8] Agitation is provided to ensure aeration and homogenous mixing.

  • Sampling: Aliquots of the culture are withdrawn at regular intervals to measure bacterial growth (e.g., optical density at 600 nm) and the concentration of this compound.[8]

Analytical Methods for this compound Quantification
  • Sample Preparation: Culture samples are typically centrifuged to remove bacterial cells. The supernatant is then extracted with an organic solvent (e.g., hexane or dichloromethane) to isolate the phenolic compounds.[9][10]

  • Chromatographic Analysis: The concentration of this compound in the extracts is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Electron Capture Detector (ECD).[9][10][11][12]

    • HPLC Conditions: A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water.[11]

    • GC Conditions: For GC analysis, derivatization of the chlorophenols may be performed to improve their volatility and detection.[10]

Visualizing the Process

To better understand the experimental process and the biochemical pathways involved, the following diagrams are provided.

Experimental Workflow

This diagram illustrates the typical workflow for assessing the degradation of this compound by Pseudomonas strains.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain Select Pseudomonas Strain medium Prepare Minimal Salt Medium strain->medium acclimatize Acclimatize Strain to 2-CP medium->acclimatize batch Set up Batch Cultures acclimatize->batch incubate Incubate under Controlled Conditions batch->incubate sample Collect Samples Periodically incubate->sample extract Extract 2-CP from Samples sample->extract quantify Quantify 2-CP (HPLC/GC) extract->quantify data Analyze Data quantify->data degradation_pathway cluster_pathway This compound Degradation cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway TwoCP This compound ThreeCC 3-Chlorocatechol TwoCP->ThreeCC Ortho_Intermediates Intermediates (e.g., 2-chloro-cis,cis-muconate) ThreeCC->Ortho_Intermediates Meta_Intermediates Intermediates (e.g., 2-hydroxy-cis,cis-muconate) ThreeCC->Meta_Intermediates TCA TCA Cycle Ortho_Intermediates->TCA Metabolites Further Metabolites Meta_Intermediates->Metabolites

References

A Comparative Analysis of 2-Chlorophenol and 2,4-Dichlorophenol Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the microbial and advanced oxidative degradation of two prevalent chlorophenolic pollutants.

This guide provides a detailed comparative analysis of the degradation pathways of 2-chlorophenol (2-CP) and 2,4-dichlorophenol (2,4-DCP), two common environmental contaminants known for their toxicity and persistence. Understanding the mechanisms by which these compounds are broken down is crucial for the development of effective bioremediation and water treatment technologies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex degradation pathways to support researchers in the field of environmental science and drug development.

Comparative Degradation Efficiency and Kinetics

The degradation of this compound and 2,4-dichlorophenol can be achieved through two primary routes: microbial degradation and advanced oxidation processes (AOPs). The efficiency and kinetics of these processes vary depending on the compound and the specific method employed.

In microbial degradation, the number and position of chlorine atoms on the phenol ring significantly influence the amenability of the compound to breakdown. Generally, polychlorinated phenols like 2,4-DCP are more recalcitrant to microbial degradation than monochlorinated phenols such as 2-CP.[1] However, various microbial strains have been identified that can utilize these compounds as a sole source of carbon and energy.[1]

Advanced oxidation processes, which rely on the generation of highly reactive hydroxyl radicals (•OH), are often more effective in degrading recalcitrant organic pollutants.[2] The photo-Fenton process, for instance, has been shown to be highly efficient in degrading chlorophenols under acidic conditions.[3]

Below is a summary of quantitative data from various studies on the degradation of 2-CP and 2,4-DCP.

Table 1: Comparative Microbial Degradation of this compound and 2,4-Dichlorophenol

MicroorganismCompoundInitial ConcentrationDegradation EfficiencyTimeReference
Pseudomonas sp.2,4-DCP70.5 mg/L~100%< 100 min[4]
Mixed microbial consortium2-CP, 2,4-DCPNot specifiedHighNot specified[5]
Pseudomonas sp. strain B134-chlorophenolNot specifiedComplete degradationNot specified[6]

Table 2: Comparative Degradation of this compound and 2,4-Dichlorophenol by Advanced Oxidation Processes (AOPs)

AOP MethodCompoundInitial ConcentrationDegradation EfficiencyTimeKey ParametersReference
UV/H₂O₂p-chlorophenolNot specified>99%< 40 minpH 3 and 7
Photo-Fentonp-chlorophenolNot specifiedHighShortAcidic pH, H₂O₂, Fe(II) or Fe(III)[3]
MW/H₂O₂4-chlorophenolNot specified59%180 min0.1 M H₂O₂, 180W[7]
Ozone/H₂O₂4-chlorophenol20 mg/L100% (4-CP), 39% (TOC)Not specified113 mg/L Ozone[8]
Fe⁰/Peroxides2,4,6-TCP0.2 mMH₂O₂ ≥ PMS > PSNot specifiedpH 3.2[9]

Degradation Pathways

The degradation of 2-CP and 2,4-DCP proceeds through distinct pathways involving several intermediate products.

Microbial Degradation Pathways

In aerobic microbial degradation, the initial step typically involves the hydroxylation of the aromatic ring to form a chlorocatechol. This is followed by ring cleavage, which can occur via either an ortho or a meta pathway, catalyzed by dioxygenase enzymes.[1]

For 2,4-DCP, degradation is often initiated by a hydroxylase, converting it to 3,5-dichlorocatechol. This intermediate then undergoes ortho-cleavage by 3,5-dichlorocatechol dioxygenase to form 2,4-dichloromuconic acid, which is further metabolized.[1][10] An alternative distal meta-cleavage pathway has also been reported.[10]

Anaerobic degradation of chlorophenols typically proceeds via reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. For 2,4-DCP, this can lead to the formation of 4-chlorophenol, which is then dechlorinated to phenol before the aromatic ring is cleaved.[11]

Microbial_Degradation_2CP This compound This compound 3-Chlorocatechol 3-Chlorocatechol This compound->3-Chlorocatechol Hydroxylation Ring Cleavage Products Ring Cleavage Products 3-Chlorocatechol->Ring Cleavage Products Dioxygenase (ortho/meta cleavage) TCA Cycle TCA Cycle Ring Cleavage Products->TCA Cycle Further Metabolism

Microbial degradation pathway of this compound.

Microbial_Degradation_24DCP cluster_ortho Ortho-cleavage Pathway cluster_meta Meta-cleavage Pathway 2,4-Dichlorophenol 2,4-Dichlorophenol 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol->3,5-Dichlorocatechol 2,4-DCP-hydroxylase 2,4-Dichloromuconic Acid 2,4-Dichloromuconic Acid 3,5-Dichlorocatechol->2,4-Dichloromuconic Acid 3,5-dichlorocatechol dioxygenase Further Metabolism_ortho Further Metabolism 2,4-Dichloromuconic Acid->Further Metabolism_ortho TCA Cycle_ortho TCA Cycle Further Metabolism_ortho->TCA Cycle_ortho 2,4-Dichlorophenol_meta 2,4-Dichlorophenol 3,5-Dichlorocatechol_meta 3,5-Dichlorocatechol 2,4-Dichlorophenol_meta->3,5-Dichlorocatechol_meta Hydroxylation Ring Cleavage Product Ring Cleavage Product 3,5-Dichlorocatechol_meta->Ring Cleavage Product Distal meta-cleavage Further Metabolism_meta Further Metabolism Ring Cleavage Product->Further Metabolism_meta TCA Cycle_meta TCA Cycle Further Metabolism_meta->TCA Cycle_meta AOP_Degradation Chlorophenol Chlorophenol Hydroxylated Intermediates Hydroxylated Intermediates Chlorophenol->Hydroxylated Intermediates Hydroxylation Aromatic Ring Cleavage Products Aromatic Ring Cleavage Products Hydroxylated Intermediates->Aromatic Ring Cleavage Products Ring Opening Short-chain Carboxylic Acids Short-chain Carboxylic Acids Aromatic Ring Cleavage Products->Short-chain Carboxylic Acids Mineralization Products (CO2, H2O, Cl-) Mineralization Products (CO2, H2O, Cl-) Short-chain Carboxylic Acids->Mineralization Products (CO2, H2O, Cl-) •OH •OH •OH->Chlorophenol •OH->Hydroxylated Intermediates •OH->Aromatic Ring Cleavage Products •OH->Short-chain Carboxylic Acids Experimental_Workflow cluster_degradation Degradation Experiment cluster_analysis Analytical Procedure cluster_data Data Interpretation Setup Experimental Setup (Microbial or AOP) Sampling Time-course Sampling Setup->Sampling Filtration Sample Filtration Sampling->Filtration Extraction Solvent Extraction (for GC-MS) Filtration->Extraction HPLC HPLC Analysis (Quantification) Filtration->HPLC GCMS GC-MS Analysis (Intermediate ID) Extraction->GCMS Kinetics Degradation Kinetics HPLC->Kinetics Efficiency Efficiency Calculation HPLC->Efficiency Pathways Pathway Elucidation GCMS->Pathways

References

Unraveling the Sonochemical Fate of Monochlorophenols: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the sonochemical degradation kinetics of 2-chlorophenol and its isomers, 3-chlorophenol and 4-chlorophenol, reveals nuances in their reactivity under ultrasonic irradiation. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the factors governing the degradation efficiency of these priority pollutants.

The sonochemical degradation of monochlorophenol isomers—this compound, 3-chlorophenol, and 4-chlorophenol—generally follows first-order kinetics, with the primary mechanism being the reaction with hydroxyl (•OH) radicals generated from the acoustic cavitation of water.[1][2] However, the position of the chlorine atom on the phenol ring influences the degradation rate.

Studies directly comparing the three isomers under identical conditions have shown that the relative reactivity for sonochemical degradation is in the order of this compound > 3,4-dichlorophenol > phenol.[3] Another study reported degradation rates in the range of 4.5-6.6 µM min⁻¹ under an air atmosphere and 6.0-7.2 µM min⁻¹ under an argon atmosphere for 2-, 3-, and 4-chlorophenol at an initial concentration of 100 µM.[1][4] The slightly higher rates under argon are attributed to the higher rate of •OH radical formation in the absence of oxygen.[1][4]

The degradation process is significantly inhibited by the addition of •OH radical scavengers like tert-butyl alcohol, confirming the dominant role of these radicals.[1][2] While the primary degradation pathway involves hydroxyl radicals, a smaller contribution from thermal reactions (pyrolysis) within the cavitation bubbles is also suggested.[1][3] The efficiency of sonochemical degradation can be enhanced by combining it with other advanced oxidation processes, such as the use of Fenton-like reagents (Fe²⁺/H₂O₂), which can accelerate the degradation of compounds like 4-chlorophenol.[3][5]

Comparative Degradation Kinetics

The following table summarizes the sonochemical degradation kinetic data for this compound, 3-chlorophenol, and 4-chlorophenol from various studies.

CompoundInitial ConcentrationFrequency (kHz)Power (W)AtmosphereApparent Rate Constant (k)Degradation Rate (µM min⁻¹)Reference
This compound100 µMNot SpecifiedNot SpecifiedAirNot Specified~4.5-6.6[1][4]
3-Chlorophenol100 µMNot SpecifiedNot SpecifiedAirNot Specified~4.5-6.6[1][4]
4-Chlorophenol100 µMNot SpecifiedNot SpecifiedAirNot Specified~4.5-6.6[1][4]
This compound100 µMNot SpecifiedNot SpecifiedArgonNot Specified~6.0-7.2[1][4]
3-Chlorophenol100 µMNot SpecifiedNot SpecifiedArgonNot Specified~6.0-7.2[1][4]
4-Chlorophenol100 µMNot SpecifiedNot SpecifiedArgonNot Specified~6.0-7.2[1][4]
This compound0.1, 0.5, 1 g L⁻¹20125, 187.5, 250Not SpecifiedFollows first-order kineticsRate increases with power[3]
4-Chlorophenol100 mg L⁻¹Not SpecifiedNot SpecifiedNot SpecifiedNot Specified32% degradation in 2h (ultrasound alone)[6]

Experimental Protocols

The methodologies employed in the cited studies for the sonochemical degradation of monochlorophenols generally adhere to the following protocol:

1. Sample Preparation:

  • Aqueous solutions of the target monochlorophenol (this compound, 3-chlorophenol, or 4-chlorophenol) are prepared at a specific initial concentration (e.g., 100 µM or 100 mg L⁻¹) in deionized water.

2. Sonochemical Reaction:

  • A specific volume of the prepared solution is placed in a reaction vessel.

  • The vessel is subjected to ultrasonic irradiation using an ultrasonic probe or bath operating at a defined frequency (e.g., 20 kHz) and power output.

  • The temperature of the solution is typically controlled using a water bath.

  • The solution is often saturated with a specific gas (e.g., air or argon) before and during sonication.

3. Sample Analysis:

  • Aliquots of the solution are withdrawn at predetermined time intervals.

  • The concentration of the remaining monochlorophenol is quantified using High-Performance Liquid Chromatography (HPLC).

  • The degradation kinetics are determined by plotting the natural logarithm of the normalized concentration (ln(C₀/C)) versus time, from which the apparent first-order rate constant (k) is calculated.

4. Control Experiments:

  • To elucidate the degradation mechanism, control experiments are often performed, such as the addition of a hydroxyl radical scavenger (e.g., tert-butyl alcohol) to assess the contribution of •OH radicals to the degradation process.[1][3]

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of factors affecting sonochemical degradation, the following diagrams are provided.

Sonochemical_Degradation_Workflow prep Sample Preparation (Aqueous Chlorophenol Solution) reactor Sonochemical Reactor (Ultrasonic Probe/Bath) prep->reactor Introduce Sample sonication Ultrasonic Irradiation (Controlled Frequency, Power, Temp.) reactor->sonication sampling Periodic Sampling sonication->sampling analysis HPLC Analysis (Quantify Chlorophenol Concentration) sampling->analysis kinetics Kinetic Analysis (Determine Degradation Rate) analysis->kinetics

Caption: Experimental workflow for sonochemical degradation of chlorophenols.

Degradation_Kinetics_Factors kinetics Degradation Kinetics ultrasound Ultrasound Parameters ultrasound->kinetics freq Frequency ultrasound->freq power Power ultrasound->power temp Temperature ultrasound->temp physicochem Pollutant Properties physicochem->kinetics isomer Isomer Position (2- vs 3- vs 4-) physicochem->isomer hydrophobicity Hydrophobicity physicochem->hydrophobicity matrix Solution Matrix matrix->kinetics ph pH matrix->ph gas Dissolved Gas (Air vs Argon) matrix->gas additives Additives (e.g., Fe²⁺) matrix->additives

Caption: Factors influencing sonochemical degradation kinetics of chlorophenols.

References

Performance Evaluation of Novel Catalysts for Wet Air Oxidation of 2-Chlorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of hazardous and persistent organic pollutants from wastewater is a critical area of research. Among these pollutants, 2-chlorophenol (2-CP) is a toxic and non-biodegradable compound that poses significant environmental risks. Catalytic Wet Air Oxidation (CWAO) has emerged as a promising technology for the degradation of such refractory organic compounds. This guide provides a comparative evaluation of the performance of several novel catalysts in the CWAO of this compound, supported by experimental data from recent studies.

Catalyst Performance Comparison

The efficiency of different catalysts in the degradation of this compound through CWAO varies significantly based on their composition, structure, and the employed reaction conditions. Below is a summary of the performance of various novel catalysts, highlighting key metrics such as this compound conversion and Total Organic Carbon (TOC) removal.

CatalystSupport MaterialTemperature (°C)Pressure (MPa)Reaction Time (h)2-CP Conversion (%)TOC Removal (%)Reference
Iron OxideSewage Sludge Derived Carbon1200.9 (O₂)510090 (after 24h)[1]
Copper-Cerium Oxideγ-Al₂O₃200Not SpecifiedNot SpecifiedNot Specified89.3 (COD removal)[2]
CuO-GOTiO₂Not SpecifiedNot SpecifiedNot Specified86Not Specified[3]
PlatinumActivated Carbon1802.6Not SpecifiedHigh ActivityHigh Activity[4]

Experimental Methodologies

The following sections detail the experimental protocols for the synthesis and evaluation of the catalysts mentioned in the performance comparison table.

Iron Oxide on Sewage Sludge Derived Carbon

Catalyst Preparation: The sewage sludge derived carbon-supported iron oxide catalyst (FeSC) was prepared from municipal sewage sludge. The sludge was first dried and pyrolyzed. The resulting carbonaceous material was then impregnated with an iron salt solution, followed by calcination to obtain the final FeSC catalyst.

Catalytic Activity Evaluation: The CWAO of this compound was conducted in a batch reactor. The reactor was loaded with an aqueous solution of this compound and the FeSC catalyst. The reaction was carried out at a temperature of 120°C and an oxygen partial pressure of 0.9 MPa.[1] Liquid samples were periodically collected and analyzed to determine the concentration of this compound and the Total Organic Carbon (TOC).

Copper-Cerium Oxide on γ-Alumina

Catalyst Preparation: The Cu-Ce-O catalyst supported on γ-Al₂O₃ was synthesized using the co-precipitation method. Aqueous solutions of copper and cerium salts were mixed with the γ-Al₂O₃ support. A precipitating agent was then added to induce the co-precipitation of the metal hydroxides onto the support. The resulting solid was filtered, dried, and calcined at 800°C for 6 hours to yield the final catalyst.[2]

Catalytic Activity Evaluation: The catalytic performance was assessed in the wet air oxidation of high-concentration coking wastewater, which contains phenolic compounds. The reaction was conducted at 200°C.[2] The removal of Chemical Oxygen Demand (COD) was used as the primary metric for evaluating the catalyst's efficiency.

Copper Oxide-Graphene Oxide on Titanium Dioxide

Catalyst Synthesis: The CuO-GO/TiO₂ composite photocatalyst was synthesized by coupling copper oxide (CuO) and graphene oxide (GO) with titanium dioxide (TiO₂).

Photocatalytic Degradation: The photocatalytic decomposition of this compound was investigated under visible light irradiation. The experiments were conducted at a pH of 5.0.[3] The degradation of 2-CP was monitored over time to evaluate the catalyst's performance.

Experimental and Analytical Workflow

The general workflow for evaluating the performance of novel catalysts in the wet air oxidation of this compound involves several key steps, from catalyst synthesis to data analysis.

G cluster_prep Catalyst Preparation cluster_reaction CWAO Reaction cluster_analysis Analysis cluster_evaluation Performance Evaluation catalyst_synthesis Catalyst Synthesis (e.g., impregnation, co-precipitation) catalyst_characterization Characterization (XRD, SEM, BET) catalyst_synthesis->catalyst_characterization catalyst_loading Catalyst Loading catalyst_characterization->catalyst_loading reactor_setup Batch Reactor Setup reaction_conditions Set Reaction Conditions (Temp, Pressure, [2-CP]) reactor_setup->reaction_conditions reaction_conditions->catalyst_loading sampling Periodic Sampling catalyst_loading->sampling cp_analysis 2-CP Concentration Analysis (e.g., HPLC) sampling->cp_analysis toc_analysis TOC Analysis cp_analysis->toc_analysis conversion_calc Calculate 2-CP Conversion toc_analysis->conversion_calc toc_removal_calc Calculate TOC Removal conversion_calc->toc_removal_calc kinetics Kinetic Modeling toc_removal_calc->kinetics G This compound This compound Chlorohydroquinone Chlorohydroquinone This compound->Chlorohydroquinone Hydroxyhydroquinone Hydroxyhydroquinone Chlorohydroquinone->Hydroxyhydroquinone Benzoquinone Benzoquinone Hydroxyhydroquinone->Benzoquinone Maleic Acid Maleic Acid Benzoquinone->Maleic Acid Oxalic Acid Oxalic Acid Maleic Acid->Oxalic Acid Formic Acid Formic Acid Maleic Acid->Formic Acid CO2 + H2O + HCl CO2 + H2O + HCl Oxalic Acid->CO2 + H2O + HCl Formic Acid->CO2 + H2O + HCl

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-Chlorophenol in Water

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of 2-chlorophenol in water is crucial for monitoring environmental contamination and ensuring public health. Inter-laboratory validation is a critical step in standardizing analytical methods, ensuring that results are reproducible and comparable across different facilities. This guide provides a comparative overview of common analytical techniques for this compound determination in water, with a focus on validation parameters as determined by various studies.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound analysis is influenced by factors such as required sensitivity, selectivity, and the complexity of the water matrix. The two primary chromatographic techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer. The following table summarizes key performance characteristics for the analysis of chlorophenols in water, including this compound, based on data from various analytical studies.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.02 - 0.58 µg/L[1]5 - 10 µg/L[2]
Limit of Quantification (LOQ) Established based on a signal-to-noise ratio >10/1[3]Established based on a signal-to-noise ratio >10/1[3]
Linearity (R²) > 0.99[4]> 0.999[3]
Recovery 70 - 106%[4]80% - 110%[5]
Precision (RSD) < 10%[4]6.8 - 7.4%[2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible results in inter-laboratory studies. Below are representative methodologies for the analysis of this compound in water using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methodologies that often involve derivatization to improve the volatility and chromatographic behavior of chlorophenols.[6][7]

1. Sample Preparation (In-situ Acetylation and Extraction)

  • Take a 300 mL aliquot of the water sample.

  • Adjust the sample pH to between 9 and 11.5 using potassium carbonate to form phenolate ions.[8]

  • Add acetic anhydride to the sample to convert the phenolate ions to their acetate derivatives in the aqueous matrix.[8]

  • Extract the formed phenolic acetates with hexane.[8]

  • Dry the extract using anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

2. GC-MS Analysis

  • GC Column: Use a capillary column suitable for separating phenols, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injection: Inject 1 µL of the final extract into the GC system.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound acetate.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

This protocol is a general procedure for the analysis of phenolic compounds in water.[3][10]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[9]

  • Acidify the water sample (e.g., 100 mL) to a pH < 2 with hydrochloric acid.[3][4]

  • Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[9]

  • Wash the cartridge with 5 mL of deionized water to remove interferences.[9]

  • Elute the trapped analytes with a small volume of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[9]

  • Gradient Program:

    • Start with 20% acetonitrile.

    • Ramp to 80% acetonitrile over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate the column.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the UV absorbance at a wavelength of 280 nm.[11]

Mandatory Visualization

The following diagrams illustrate the workflow for an inter-laboratory validation study and the key parameters assessed during method validation.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Scope and Acceptance Criteria P2 Select Participating Laboratories P1->P2 P3 Develop Standardized Analytical Protocol P2->P3 E1 Distribute Protocol and Test Samples P3->E1 E2 Laboratories Perform Analysis E1->E2 E3 Data Submission to Coordinating Lab E2->E3 V1 Statistical Analysis of Results E3->V1 V2 Assess Repeatability and Reproducibility V1->V2 V3 Final Validation Report V2->V3

Caption: A workflow for the inter-laboratory validation of an analytical method.

Method_Validation_Parameters center Method Validation Accuracy Accuracy (Recovery) center->Accuracy Precision Precision (RSD) center->Precision Linearity Linearity (R²) center->Linearity LOD Limit of Detection center->LOD LOQ Limit of Quantification center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness

Caption: Core parameters assessed during analytical method validation.

References

Safety Operating Guide

Proper Disposal of 2-Chlorophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

For researchers, scientists, and drug development professionals, the safe and compliant disposal of 2-Chlorophenol is a critical aspect of laboratory operations. This halogenated organic compound is classified as a hazardous waste due to its toxicity and potential for environmental persistence.[1] Adherence to proper disposal protocols is not only a regulatory requirement but also a fundamental component of a safe and responsible research environment.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Waste Identification and Segregation

Proper identification and segregation of this compound waste is the foundational step in its safe disposal. Due to its chemical structure, it is classified as a halogenated organic waste.

  • EPA Hazardous Waste Code: this compound is designated as EPA Hazardous Waste Number U048.[2] Wastes from the production of various chlorinated phenols are also listed as hazardous wastes (e.g., F020, F021, F023, F027).[1][3]

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and other incompatible materials.[1]

Disposal Procedures

The recommended and most common method for the disposal of this compound is high-temperature incineration.[1] However, other methods such as advanced oxidation processes and bioremediation can also be employed, particularly for aqueous waste streams.

High-Temperature Incineration

This method is considered the most effective for the complete destruction of this compound. The process should be carried out in a licensed hazardous waste incineration facility.

ParameterRecommended ValueCitation
Combustion Temperature 980°C to 1200°C (1800°F to 2200°F)[4]
Residence Time Minimum of 2 seconds[5]
Destruction Efficiency 98% to 99.99% and above[4]
Advanced Oxidation Processes (AOPs)

AOPs are effective for the degradation of this compound in aqueous solutions by generating highly reactive hydroxyl radicals.

ParameterConditionCitation
Photo-assisted Fenton Process pH Optimal between 3.0 and 4.0[6]
ZVI-activated Peroxide pH Optimal at 3.2[7][8]
Bioremediation

Bioremediation utilizes microorganisms to degrade this compound. The effectiveness of this method is highly dependent on the specific microbial strains and environmental conditions.

ParameterConditionCitation
Initial Concentration Up to 150 mg/L for some fungal isolates[9]
pH Optimal at 5.0 for P. putida[10]
Temperature Optimal at 32.6°C for P. putida[10]

Experimental Protocols: Analytical Methods for Waste Verification

Prior to and after any treatment process, it is often necessary to determine the concentration of this compound in the waste stream. The standard analytical methods for this purpose are Gas Chromatography/Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC).

General Protocol for GC/MS Analysis of this compound in Aqueous Waste:

  • Sample Preparation:

    • Acidify the water sample to a pH of <2 with a suitable acid.

    • Extract the this compound from the aqueous sample using an appropriate solvent such as methylene chloride.

    • Perform a clean-up step using solid-phase extraction with Florisil columns to remove interferences.[11]

  • Instrumental Analysis:

    • Inject the extracted sample into a Gas Chromatograph equipped with a Mass Spectrometer detector (GC/MS).

    • The GC will separate the this compound from other components in the sample.

    • The MS will detect and quantify the this compound based on its unique mass spectrum.

  • Data Analysis:

    • Compare the results to a calibration curve generated from standards of known this compound concentrations to determine the concentration in the sample.

Waste Handling and Transportation Logistics

Once the this compound waste is properly segregated and contained, it must be handled and transported in accordance with Department of Transportation (DOT) regulations.

  • Containerization: Use a designated, properly labeled, and leak-proof container compatible with chlorinated organic compounds. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1]

  • Transportation: Engage a licensed hazardous waste disposal company for transportation to a permitted treatment, storage, and disposal facility (TSDF).[1] The transportation of hazardous waste is regulated by the EPA and the Department of Transportation (DOT).[12]

Disposal Workflow

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2-Chlorophenol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of this compound. This substance is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1][2][3]

Recommended PPE for Handling this compound:

Body Part Personal Protective Equipment Specification/Standard
Eyes/Face Safety goggles and a face shieldMust be worn to protect against splashes.[4]
Hands Chemical-resistant glovesSee "Glove Selection for this compound" table below for material guidance. Always inspect gloves for damage before use.[4]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn as a minimum.[4] For larger quantities or splash potential, a full suit and boots may be required.[4]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.If ventilation is insufficient, a NIOSH-approved vapor respirator is necessary.[1][4]
Feet Closed-toe, sturdy footwearStandard laboratory practice.

Glove Selection for this compound

Glove Material General Recommendation for Aromatic Halogenated Compounds Breakthrough Time (minutes)
Butyl Rubber Often recommended for chlorinated compounds.Manufacturer-specific data should be consulted.
Viton™ Generally offers good resistance to aromatic compounds.Manufacturer-specific data should be consulted.
Nitrile Rubber May offer some protection against splashes, but not suitable for prolonged contact.[6]Manufacturer-specific data should be consulted.
Neoprene May offer some protection.Manufacturer-specific data should be consulted.

Note: The thickness of the glove material directly impacts its chemical resistance. Thicker gloves generally offer greater protection.[6] Always change gloves immediately if they become contaminated.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is essential to prevent exposure and accidents.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control to keep airborne concentrations below exposure limits.[4][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on all required PPE as outlined in the table above before handling the chemical.

Step 3: Handling the Chemical

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.[1][8]

  • Prevent Inhalation: Do not breathe vapors or mists.[4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly with soap and water after handling.[1][5]

  • Ignition Sources: Keep this compound away from heat, sparks, and open flames, as it is a combustible liquid.[4]

Step 4: Storage

  • Container: Store in a tightly closed, properly labeled container in a cool, well-ventilated area.[1][4][5]

  • Incompatibilities: Keep away from oxidizing agents, acid chlorides, and acid anhydrides.[5]

Step 5: Accidental Spills

  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[4][8]

  • Large Spills: Evacuate the area. Wear a self-contained breathing apparatus and full protective suit.[4] Dike the spill to prevent it from entering sewers or confined areas.[4]

  • Ventilation: Ensure the area is well-ventilated after a spill.[5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of unused this compound and its container through a licensed hazardous-waste disposal contractor.

  • Environmental Protection: Do not dispose of this compound down the drain or into the environment, as it is toxic to aquatic life with long-lasting effects.[1][3]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Workflow for Handling this compound

G cluster_prep Preparation cluster_ppe PPE cluster_handling Handling & Disposal cluster_emergency Emergency Response A Review SDS for this compound B Ensure Fume Hood is Operational A->B C Locate Eyewash & Safety Shower B->C D Don Eye/Face Protection C->D Proceed to PPE E Don Chemical-Resistant Gloves D->E F Don Lab Coat/Apron E->F G Handle Chemical in Fume Hood F->G Proceed to Handling H Store in Tightly Closed Container G->H I Dispose of Waste as Hazardous G->I J Spill or Exposure Occurs I->J If Emergency K Follow First Aid Procedures J->K L Notify Supervisor & Seek Medical Attention K->L

Caption: A flowchart outlining the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.